NHPI-PEG2-C2-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O9 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H20N2O9/c22-15-5-6-16(23)20(15)30-17(24)7-8-27-9-10-28-11-12-29-21-18(25)13-3-1-2-4-14(13)19(21)26/h1-4H,5-12H2 |
InChI Key |
UXABBPKGOKMLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NHPI-PEG2-C2-NHS Ester: A Non-Cleavable Linker for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NHPI-PEG2-C2-NHS ester, a bifunctional, non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This document will cover its chemical and physical properties, the principles of its application in ADC development, a generalized experimental protocol for antibody conjugation, and the mechanism of action of ADCs employing non-cleavable linkers.
Introduction to this compound
This compound is a specialized chemical linker designed for the covalent attachment of therapeutic payloads to monoclonal antibodies (mAbs). It features three key components:
-
An N-Hydroxyphthalimide (NHPI) group, which can be used for further modifications or as part of the linker's core structure.
-
A polyethylene glycol (PEG) spacer with two ethylene (B1197577) glycol units (PEG2), which enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
-
An N-Hydroxysuccinimide (NHS) ester , an amine-reactive functional group that enables the formation of stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.
The "C2" designation in its name refers to a two-carbon chain, contributing to the overall length of the linker. As a non-cleavable linker, this compound is designed to remain intact in the bloodstream, with payload release occurring only after the ADC has been internalized by the target cell and the antibody component is degraded within the lysosome. This property contributes to the stability of the ADC in circulation and can minimize off-target toxicity.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This information is crucial for its handling, storage, and use in conjugation reactions.
| Property | Value | Reference |
| Chemical Formula | C19H20N2O9 | [3] |
| Molecular Weight | 420.4 g/mol | [3] |
| CAS Number | 2101206-31-7 | [3] |
| Appearance | Viscous Liquid | [4][5] |
| Color | Colorless to light yellow | [4][5] |
| Purity | Typically >90% or >98% as specified by the supplier. NHS esters can degrade over time due to instability. | [3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | |
| Storage Conditions | -20°C, protect from light. Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for 1 month. | [4][6] |
Principles of Non-Cleavable Linkers in ADCs
The choice of linker is a critical determinant of an ADC's therapeutic index. Non-cleavable linkers, such as this compound, offer distinct advantages and a specific mechanism of action.
Advantages of Non-Cleavable Linkers:
-
Enhanced Plasma Stability: Non-cleavable linkers are more resistant to degradation in the bloodstream compared to their cleavable counterparts. This increased stability can lead to a longer circulation half-life and reduced premature release of the cytotoxic payload, which in turn can minimize off-target toxicity.[1][2]
-
Improved Therapeutic Window: Studies have suggested that ADCs with non-cleavable linkers may have a wider therapeutic window.[1][2]
-
Reduced Off-Target Toxicity: By preventing the release of the payload in the systemic circulation, non-cleavable linkers are expected to cause fewer side effects.[2]
Mechanism of Action:
The mechanism of action for an ADC employing a non-cleavable linker is a multi-step process that relies on the targeted internalization and subsequent degradation of the antibody.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Experimental Protocol: Antibody Conjugation
The following is a generalized protocol for the conjugation of a payload to an antibody using an NHS ester linker like this compound. The specific conditions, such as molar excess of the linker and reaction time, may need to be optimized for each specific antibody and payload combination.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. This can be achieved by dialysis or using a desalting column, exchanging the buffer to an amine-free buffer like PBS at pH 7.2-7.4.
-
Adjust the antibody concentration to a suitable level (e.g., 2-10 mg/mL).
-
-
Linker-Payload Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the linker-payload construct (assuming the payload is pre-attached to the NHPI end of the linker) in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM). This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer. The reaction of the NHS ester with primary amines is more efficient at a slightly alkaline pH.[]
-
Add a calculated molar excess of the dissolved linker-payload to the antibody solution. The optimal molar ratio will need to be determined empirically but a starting point could be a 5 to 20-fold molar excess of the linker over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours to overnight with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching solution containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other small molecules from the ADC solution. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), the concentration of the ADC, and its purity. Techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography are commonly used.
-
Caption: Generalized workflow for ADC synthesis using an NHS ester linker.
Quantitative Data and Performance Metrics
| Metric | Description | Typical Characterization Methods |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that affects both the efficacy and safety of the ADC. | UV-Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) |
| ADC Purity | The percentage of the desired ADC species in the final product, free from unconjugated antibody, free drug, and aggregates. | Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| In Vitro Cytotoxicity | The potency of the ADC in killing target cancer cells in culture. This is typically measured as the half-maximal inhibitory concentration (IC50). | Cell viability assays (e.g., MTT, CellTiter-Glo) |
| Plasma Stability | The stability of the ADC in plasma over time, measuring the amount of payload that remains conjugated to the antibody. | ELISA, LC-MS |
| In Vivo Efficacy | The ability of the ADC to inhibit tumor growth in animal models. | Xenograft or syngeneic tumor models |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) properties of the ADC in vivo. | LC-MS/MS analysis of plasma samples |
Conclusion
This compound is a valuable tool for the development of antibody-drug conjugates, particularly for researchers seeking the benefits of a non-cleavable linker strategy. Its PEG spacer can enhance the solubility and pharmacokinetic profile of the resulting ADC, while the NHS ester provides a reliable method for conjugation to antibodies. The non-cleavable nature of the linker promotes stability in circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity. While specific performance data for this particular linker is limited in publicly available resources, the general principles and protocols outlined in this guide provide a strong foundation for its successful application in the design and synthesis of novel ADCs. As with any bioconjugation process, optimization of reaction conditions and thorough characterization of the final product are essential for achieving the desired therapeutic outcome.
References
An In-depth Technical Guide to the Synthesis of NHPI-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of NHPI-PEG2-C2-NHS ester, a non-cleavable bifunctional linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic agents. This document outlines a plausible synthetic pathway, detailed experimental protocols, and key chemical data.
Introduction
This compound is a valuable chemical tool in bioconjugation, featuring a N-Hydroxyphthalimide (NHPI) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, a two-carbon (C2) aliphatic chain, and a terminal N-Hydroxysuccinimide (NHS) ester. The NHPI moiety can be used in specific chemical transformations, while the hydrophilic PEG spacer enhances solubility and the NHS ester allows for efficient and stable covalent linkage to primary amines on biomolecules such as antibodies. This guide details a feasible synthetic approach for this heterobifunctional linker.
Chemical Properties and Data
A summary of the key quantitative data for the target molecule is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C19H20N2O9 | [1] |
| Molecular Weight | 420.4 g/mol | [1] |
| CAS Number | 2101206-31-7 | [1][2] |
| Appearance | White to off-white solid | Inferred |
| Purity | >90% | [1] |
| Solubility | Soluble in DMSO, DMF | [3][4] |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from commercially available precursors. The proposed pathway involves the initial formation of an NHPI-functionalized carboxylic acid, followed by the activation of the carboxylic acid to an NHS ester.
A diagram of the proposed experimental workflow is presented below.
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established chemical principles for the synthesis of similar compounds.[5][6][7] Researchers should adapt these procedures as necessary based on laboratory conditions and available reagents.
Step 1: Synthesis of N-(2-(2-(2-carboxyethoxy)ethoxy)ethyl)phthalimide (NHPI-PEG2-C2-COOH)
This step involves the coupling of a Boc-protected PEGylated carboxylic acid with N-Hydroxyphthalimide, followed by the removal of the Boc protecting group.
-
Materials:
-
Boc-NH-PEG2-CH2CH2-COOH (1.0 eq)
-
N-Hydroxyphthalimide (NHPI) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve Boc-NH-PEG2-CH2CH2-COOH (1.0 eq), N-Hydroxyphthalimide (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired NHPI-PEG2-C2-COOH.
-
Step 2: Synthesis of this compound
This final step involves the activation of the carboxylic acid group of NHPI-PEG2-C2-COOH to form the NHS ester.[5][8]
-
Materials:
-
NHPI-PEG2-C2-COOH (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve NHPI-PEG2-C2-COOH (1.0 eq) and N-Hydroxysuccinimide (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or silica gel column chromatography to yield the final this compound.
-
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Storage and Handling
This compound is moisture-sensitive due to the reactive NHS ester group.[3][4] It should be stored at -20°C under a dry, inert atmosphere. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis of this compound. The outlined procedures are based on well-established organic chemistry principles for the formation of amide bonds and activation of carboxylic acids. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory settings and requirements. The successful synthesis of this versatile linker will enable further advancements in the development of targeted therapeutics and bioconjugates.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound | 2101206-31-7 [sigmaaldrich.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 8. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to NHPI-PEG2-C2-NHS Ester: Mechanism and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has seen remarkable advancements, with the linker molecule playing a pivotal role in the efficacy and safety of these complex biologics. The NHPI-PEG2-C2-NHS ester is a heterobifunctional, non-cleavable linker designed for the stable conjugation of therapeutic payloads to antibodies or other biomolecules. This technical guide provides a comprehensive overview of its core mechanism of action, a detailed experimental protocol for its use, and a summary of the expected quantitative outcomes in the development of ADCs.
Core Components and Their Roles
The this compound is a meticulously designed chemical entity, with each component serving a distinct and crucial function in the bioconjugation process.
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that readily couples with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of antibodies. The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond. This amine-reactivity is the cornerstone of its utility in bioconjugation.[]
-
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG2): The two-unit polyethylene glycol spacer is a hydrophilic component that imparts favorable physicochemical properties to the resulting ADC. PEGylation is known to enhance the aqueous solubility of ADCs, reduce aggregation, and potentially prolong their circulation half-life.[2] The PEG spacer also provides steric separation between the antibody and the cytotoxic payload, which can be crucial for maintaining the biological activity of both moieties.
-
Ethyl Carbamate Linkage (C2): This component provides a stable connection between the PEG spacer and the N-hydroxyphthalimide group.
-
N-Hydroxyphthalimide (NHPI): The NHPI moiety in this linker serves as an activated ester for the attachment of a payload molecule, typically a potent cytotoxic drug. While N-hydroxyphthalimide esters are widely recognized as precursors for radical reactions under specific conditions, in the context of this linker's primary application in ADC synthesis, it functions as a leaving group in an acylation reaction with a nucleophilic group on the payload molecule.[3][4]
Mechanism of Action
The this compound is a non-cleavable linker, meaning it does not possess a specific chemical or enzymatic cleavage site for the release of the payload in the tumor microenvironment.[5][6][7] Instead, the release of the cytotoxic drug is contingent upon the internalization of the ADC and the subsequent degradation of the antibody backbone within the lysosomal compartment of the target cancer cell.[5][6][7]
The overall mechanism can be delineated into two key stages:
-
Bioconjugation: The NHS ester end of the linker reacts with lysine residues on the antibody, forming a stable amide bond. The NHPI end is utilized to conjugate the payload molecule, which typically possesses a nucleophilic handle (e.g., an amine or hydroxyl group). This two-step process results in the formation of the antibody-drug conjugate.
-
Intracellular Payload Release: Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, often via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases lead to the degradation of the antibody into its constituent amino acids. This proteolytic degradation liberates the payload, which is still attached to the linker and a lysine residue. This payload-linker-amino acid metabolite is the active cytotoxic species that can then exert its therapeutic effect within the cell.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected when using a linker of this class. It is important to note that these are representative values, and actual results will vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Representative Conjugation Reaction Parameters and Outcomes
| Parameter | Typical Value/Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy |
| Conjugation Efficiency | 30 - 60% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| ADC Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Monomer Content | > 98% | Size Exclusion Chromatography (SEC) |
Table 2: Illustrative In Vitro Stability and Potency
| Parameter | Typical Value/Range | Assay |
| Plasma Stability (7 days) | > 90% intact ADC | ELISA, LC-MS |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell-based viability assay (e.g., MTS, CellTiter-Glo) |
Experimental Protocols
This section outlines a general protocol for the synthesis of an antibody-drug conjugate using the this compound.
1. Preparation of the Drug-Linker Moiety
This step involves the conjugation of the cytotoxic payload to the this compound. The specific conditions will depend on the nature of the payload.
-
Materials:
-
This compound
-
Cytotoxic payload with a suitable nucleophilic handle
-
Anhydrous, amine-free organic solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
-
Procedure:
-
Dissolve the cytotoxic payload in the organic solvent.
-
Add the this compound to the solution (typically a slight molar excess relative to the payload).
-
Add the base to catalyze the reaction.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the drug-linker conjugate using an appropriate chromatographic method (e.g., preparative HPLC).
-
Lyophilize the purified product and store it under inert gas at -20°C.
-
2. Antibody Preparation
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-free conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Centrifugal filtration units (e.g., Amicon Ultra)
-
-
Procedure:
-
If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to the conjugation buffer using centrifugal filtration.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
3. Antibody-Drug Conjugation
-
Materials:
-
Prepared drug-linker moiety
-
Prepared antibody
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Dissolve the drug-linker moiety in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add a calculated molar excess of the drug-linker stock solution to the antibody solution. The molar excess will determine the final DAR and needs to be optimized (typically 5-10 fold molar excess).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
4. Purification and Characterization of the ADC
-
Materials:
-
Size exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
UV-Vis spectrophotometer
-
LC-MS system
-
-
Procedure:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC.
-
Characterize the purified ADC:
-
Visualizations
Diagram 1: Chemical Reaction Mechanism
Caption: Two-step conjugation process utilizing this compound.
Diagram 2: Experimental Workflow for ADC Synthesis
Caption: General experimental workflow for ADC synthesis.
Diagram 3: Intracellular Processing of the ADC
Caption: Intracellular trafficking and payload release of a non-cleavable ADC.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Hydroxyphthalimide imidate esters as amidyl radical precursors in the visible light photocatalyzed C–H amidation of heteroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
Solubility Profile of NHPI-PEG2-C2-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of NHPI-PEG2-C2-NHS ester, a non-cleavable 2-unit PEG linker integral to the synthesis of antibody-drug conjugates (ADCs)[1][2][3]. Understanding the solubility of this linker is critical for its effective handling, storage, and application in bioconjugation protocols.
Core Concepts in Solubility
The solubility of N-hydroxysuccinimide (NHS) esters, such as this compound, is influenced by the physicochemical properties of the entire molecule, including the spacer arm[4]. While the polyethylene (B3416737) glycol (PEG) component generally enhances hydrophilicity and water solubility, the N-hydroxyphthalimide (NHPI) and NHS ester moieties contribute to its behavior in various solvents[5][6]. Non-sulfonated NHS esters are often sparingly soluble in aqueous solutions and typically require initial dissolution in a water-miscible organic solvent[4].
Qualitative Solubility Data
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of NHS esters. Hygroscopic DMSO can impact solubility; using newly opened solvent is recommended[7][8][9]. |
| Dimethylformamide (DMF) | Soluble | Another recommended organic solvent for dissolving PEG NHS esters[8][9]. |
| Dichloromethane (DCM) | Soluble | Generally suitable for dissolving small molecules with PEG linkers[8]. |
| Tetrahydrofuran (THF) | Soluble | A potential solvent for amine-bearing small molecules and NHS esters[8]. |
| Water | Sparingly Soluble | Direct dissolution in aqueous buffers is generally not recommended for non-sulfonated NHS esters. Dilution from an organic stock solution is the preferred method[4]. |
| Ethanol | Limited Data | Solubility is likely to be lower than in aprotic polar solvents like DMSO or DMF. |
Experimental Protocol: Determination of Solubility
The following protocol provides a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, water)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the solvent of interest (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Allow the mixture to equilibrate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure it reaches equilibrium. Gentle agitation during this period is recommended.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Measure the concentration of the dissolved this compound using a pre-calibrated analytical method.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. The resulting value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Important Handling and Storage Considerations
-
Moisture Sensitivity: this compound is moisture-sensitive. It is crucial to store the compound under desiccated conditions at -20°C[8]. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation[8].
-
Stock Solutions: Prepare stock solutions in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use[8][9]. The NHS ester moiety is susceptible to hydrolysis, which renders it non-reactive[8]. It is not recommended to prepare and store stock solutions for extended periods[8]. For storage of solutions, it is advised to store them at -80°C for up to 6 months or -20°C for up to 1 month[3][10].
-
Aqueous Reactions: When adding the NHS ester to an aqueous reaction mixture, the volume of the organic solvent should be minimized, typically not exceeding 10% of the final reaction volume, to avoid protein denaturation[4]. A stepwise dilution is recommended to prevent precipitation[11].
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.
Caption: Workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to experimentally determine the solubility in the specific solvent systems and conditions to be used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 6. Worldwide Leading PEG Supplier | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. manuals.plus [manuals.plus]
- 11. medchemexpress.com [medchemexpress.com]
Technical Guide: NHPI-PEG2-C2-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and applications of NHPI-PEG2-C2-NHS ester, a bifunctional, non-cleavable linker integral to the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs).
Core Compound Data
This compound is a valuable tool in bioconjugation, facilitating the stable linkage of molecules. The N-Hydroxysuccinimide (NHS) ester moiety provides reactivity towards primary amines, while the N-Hydroxypyrrolo[3,4-c]pyridine-1,3(2H)-dione (NHPI) end can be functionalized for attachment to a payload. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce aggregation.
| Property | Value | Source(s) |
| Chemical Formula | C19H20N2O9 | [1] |
| Molecular Weight | 420.4 g/mol | [1] |
| Alternate Molecular Weight | 420.37 g/mol |
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is primarily utilized as a non-cleavable linker in the synthesis of ADCs.[2][3][4][5] In this context, the NHS ester end of the linker reacts with primary amine groups present on the lysine (B10760008) residues of a monoclonal antibody. The other end of the linker is conjugated to a cytotoxic drug. This forms a stable, covalent bond, ensuring that the drug remains attached to the antibody as it circulates in the bloodstream and targets cancer cells.
The general workflow for synthesizing an ADC using this compound involves the reaction of the antibody with the linker-drug conjugate. The non-cleavable nature of the linker means that the drug is released through the degradation of the antibody backbone within the lysosome of the target cell.
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using an NHS ester linker like this compound.
References
role of the NHPI group in bioconjugation
An In-depth Technical Guide to the Role of N-Hydroxyphthalimide (NHPI) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of biomolecules to other molecules, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic probes, and functionalized biomaterials. The success of these technologies hinges on the precise and stable connection between the biological component and the payload. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary amines on proteins and peptides, forming stable amide bonds.[1][2][3] This guide explores the multifaceted role of a related but distinct reagent, N-Hydroxyphthalimide (NHPI). NHPI not only functions as a classic amine-reactive partner, analogous to NHS, but also opens new frontiers in bioconjugation through its unique capacity to act as a precursor for radical-based transformations under photocatalytic and electrochemical conditions.[4][5] This dual reactivity makes NHPI a versatile tool for both traditional and novel bioconjugation strategies.
Part 1: NHPI in Amine-Reactive Bioconjugation
Similar to NHS, N-hydroxyphthalimide can be used to activate carboxylic acids, converting them into amine-reactive esters (NHPI-esters). This activation is typically achieved using a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHPI-ester readily reacts with nucleophilic primary amines, found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form a stable amide bond.[5]
Reaction Mechanism
The process occurs in two primary stages:
-
Carboxylic Acid Activation: EDC reacts with a carboxyl group on the molecule to be conjugated (e.g., a drug, linker, or fluorophore) to form a highly reactive O-acylisourea intermediate.
-
Amine Coupling: This unstable intermediate is then stabilized by reaction with NHPI to form a more stable, yet still reactive, NHPI-ester. This active ester can then be reliably reacted with a primary amine on the target biomolecule, displacing the NHPI leaving group and forming the desired amide bond.
Data Presentation: Comparative Analysis of NHPI vs. NHS Esters
While direct, side-by-side quantitative data on the hydrolytic stability and reaction kinetics of NHPI-esters versus NHS-esters in bioconjugation applications is not extensively documented in the reviewed literature, a comparative summary can be synthesized based on their established chemical properties and applications.
| Feature | N-Hydroxyphthalimide (NHPI) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Activating Group | N-Hydroxyphthalimide | N-Hydroxysuccinimide |
| Reactive Towards | Primary Amines (e.g., Lysine, N-terminus) | Primary Amines (e.g., Lysine, N-terminus) |
| Bond Formed | Amide Bond | Amide Bond |
| Primary Application | Peptide Synthesis, Radical-based C-C and C-X bond formation | Protein Labeling, Bioconjugation, Immunoassays |
| Relative Stability | Generally stable, can be isolated.[6] Used as radical precursors.[5] | Reasonably stable for isolation and storage.[7] Prone to hydrolysis in aqueous buffers, with stability decreasing as pH increases.[8] |
| Key Advantages | Versatile dual-use (amine coupling and radical formation).[4][5] | Extremely well-characterized, vast commercial availability of derivatives, extensive protocols.[3][9] |
| Reaction pH | Optimal coupling at slightly alkaline pH (inferred, similar to NHS) | Optimal coupling at pH 7.2 - 8.5.[1] |
Experimental Protocol: Protein Labeling via EDC/NHPI Chemistry
This protocol describes the two-step process for conjugating a carboxylate-containing molecule (e.g., a small molecule drug) to a protein using EDC and NHPI as the activating agents.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
Carboxylate-containing molecule ("Payload")
-
N-Hydroxyphthalimide (NHPI)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
Procedure:
-
Reagent Preparation:
-
Dissolve the Payload in DMSO to create a 10-20 mM stock solution.
-
Dissolve the protein in Coupling Buffer to a final concentration of 2-5 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of NHPI in Activation Buffer.
-
-
Activation of Payload:
-
In a microcentrifuge tube, combine the Payload stock solution with Activation Buffer.
-
Add a 1.5-fold molar excess of the NHPI solution to the Payload solution.
-
Add a 1.5-fold molar excess of the EDC solution to the Payload/NHPI mixture.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHPI-ester.
-
-
Bioconjugation Reaction:
-
Add the activated Payload (NHPI-ester) solution to the protein solution. A 10- to 20-fold molar excess of the activated payload over the protein is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHPI-ester.
-
-
Purification:
-
Remove unreacted payload and byproducts by purifying the protein conjugate using a desalting column equilibrated with PBS.
-
Collect the purified protein conjugate and store it at 4°C or -20°C as appropriate for the specific protein.
-
Visualization: Amine-Reactive Conjugation Workflow
Part 2: NHPI in Radical-Based Bioconjugation
A paradigm shift from traditional bioconjugation is the use of NHPI-esters as precursors to generate alkyl radicals under mild photoredox or electrochemical conditions.[4][5] This reactivity enables novel carbon-carbon and carbon-heteroatom bond formations that are not accessible with standard amine-reactive chemistry. In this context, the NHPI-ester of a carboxylic acid undergoes a single-electron transfer (SET) followed by decarboxylation to yield a carbon-centered radical, which can then be used in a variety of coupling reactions.[5]
Reaction Mechanism: Photocatalytic Activation
Visible-light photoredox catalysis is a common method to initiate this radical formation. A typical mechanism, known as a reductive quenching cycle, proceeds as follows:
-
Photoexcitation: A photocatalyst (PC), such as Ru(bpy)₃²⁺ or an organic dye like Eosin Y, absorbs visible light and is excited to a higher energy state (*PC).[10]
-
Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor (e.g., Hantzsch ester or an amine), generating a potent single-electron reductant (PC⁻).[5]
-
Radical Generation: The reduced photocatalyst (PC⁻) transfers an electron to the NHPI-ester. This results in the fragmentation of the ester, releasing CO₂, the phthalimidyl anion, and the desired alkyl radical.[5]
-
Conjugation/Coupling: The newly formed alkyl radical engages in the desired bond-forming reaction, such as addition to an olefin or cross-coupling with an aryl halide.[4][11]
Visualization: Photocatalytic Reductive Quenching Cycle
Experimental Protocol: Late-Stage Photocatalytic Functionalization of a Peptide on Solid Support
This protocol is adapted from methodologies for the late-stage functionalization of peptides, where an amino acid side chain (e.g., aspartic or glutamic acid) is converted to an NHPI-ester and then used in a photocatalytic cross-coupling reaction.[4][11]
Materials:
-
Peptide synthesized on solid-phase resin (e.g., Rink Amide resin) containing an exposed carboxylic acid side chain (Asp or Glu).
-
N-Hydroxyphthalimide (NHPI)
-
Diisopropylcarbodiimide (DIC)
-
Aryl Bromide (Ar-Br)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Hantzsch Ester
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Solid Phase Synthesis Vessel
-
Purple LED light source (e.g., 405 nm)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)
Procedure:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). Ensure the target Asp or Glu side chain is exposed (e.g., not protected).
-
-
Formation of NHPI-Ester on Resin:
-
Swell the peptide-resin in DMF.
-
In a separate vial, pre-activate a solution of NHPI (5 eq.) and DIC (5 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the peptide-resin.
-
Shake the reaction vessel at room temperature for 2 hours.
-
Wash the resin thoroughly with DMF and then Dichloromethane (DCM) and dry under vacuum.
-
-
Setup of Photocatalytic Reaction:
-
Place the dried resin with the newly formed NHPI-ester into a reaction vessel.
-
Add the Aryl Bromide (5 eq.), NiCl₂·6H₂O (0.1 eq.), dtbbpy (0.1 eq.), and Hantzsch Ester (3 eq.) to the vessel.
-
Add anhydrous, degassed DMF to swell the resin and dissolve the reagents.
-
Seal the vessel and ensure the atmosphere is inert (e.g., by purging with argon).
-
-
Photocatalytic Coupling:
-
Place the reaction vessel approximately 5 cm from the purple LED light source.
-
Irradiate the mixture for 12-24 hours at room temperature with stirring.
-
-
Peptide Cleavage and Purification:
-
After the reaction, wash the resin extensively with DMF and DCM to remove excess reagents and catalysts.
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the modified peptide from the solid support.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and collect the peptide pellet.
-
Purify the crude peptide using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final functionalized peptide by mass spectrometry.
-
Visualization: Photocatalytic Peptide Functionalization Workflow
Conclusion
N-Hydroxyphthalimide (NHPI) is a uniquely versatile reagent in the field of bioconjugation. It serves as a reliable activating group for traditional amine-reactive coupling, providing a valuable alternative to the more common NHS esters. More significantly, its role as a stable, efficient precursor for generating carbon-centered radicals under mild photocatalytic conditions unlocks a new repertoire of bioconjugation reactions. This dual functionality allows researchers to form not only conventional amide bonds but also to forge novel C-C bonds, enabling sophisticated modifications such as late-stage functionalization of complex peptides. As the demand for precisely engineered bioconjugates continues to grow, the strategic application of NHPI and its derivatives will undoubtedly play an expanding role in the development of next-generation therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zhonghanchemical.com [zhonghanchemical.com]
- 4. Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of the PEG2 Spacer in NHPI-PEG2-C2-NHS Ester: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of the NHPI-PEG2-C2-NHS ester, a non-cleavable linker integral to the advancement of antibody-drug conjugates (ADCs). The core of this guide focuses on the polyethylene (B3416737) glycol (PEG) spacer, specifically the diethylene glycol (PEG2) unit, and its profound impact on the physicochemical properties, stability, and overall efficacy of ADCs.
Core Concepts: Understanding the Components
The this compound is a heterobifunctional crosslinker composed of three key moieties:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that facilitates the covalent conjugation to primary amines, such as the lysine (B10760008) residues present on the surface of monoclonal antibodies (mAbs).
-
PEG2 Spacer: A diethylene glycol unit that provides critical spacing and desirable physicochemical properties to the linker and the resulting ADC.
-
N-Hydroxyphthalimide (NHPI) Group: While the primary focus is on the PEG2 spacer, the NHPI moiety is part of the overall linker structure.
The strategic incorporation of the PEG2 spacer addresses several challenges encountered in ADC development, transforming the therapeutic potential of these targeted therapies.
The Multifaceted Function of the PEG2 Spacer
The PEG2 spacer, though a small component of the entire ADC, plays a disproportionately large role in its performance. Its primary functions are to enhance the overall properties of the conjugate, leading to improved therapeutic outcomes.
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This poor aqueous solubility can lead to aggregation of the ADC, which in turn can diminish efficacy and increase the risk of an immunogenic response. The hydrophilic nature of the PEG2 spacer significantly increases the overall water solubility of the ADC, mitigating aggregation and improving its formulation and handling characteristics.
Improved Pharmacokinetics and Bioavailability
The PEGylation conferred by the PEG2 spacer can create a protective hydration shell around the ADC. This "shielding" effect can:
-
Prolong Circulation Half-Life: By reducing non-specific clearance mechanisms, the ADC can remain in circulation for a longer period, increasing its opportunity to reach the target tumor cells.
-
Enhance Stability: The hydration layer can protect the conjugate from enzymatic degradation, thereby increasing its stability in biological fluids.
-
Reduce Immunogenicity: The PEG spacer can mask potential immunogenic epitopes on the linker or payload, reducing the likelihood of an adverse immune response.
Optimal Spatial Separation
The defined length of the PEG2 spacer provides critical spatial separation between the antibody and the cytotoxic payload. This separation is crucial for:
-
Maintaining Antibody Function: It prevents the payload from sterically hindering the antigen-binding site of the antibody, ensuring that the ADC can effectively target cancer cells.
-
Ensuring Payload Accessibility: The spacer ensures that the cytotoxic drug is accessible to its intracellular target once the ADC has been internalized by the cancer cell.
Quantitative Data and Physicochemical Properties
While specific quantitative data for the this compound can be limited in publicly available literature, the properties of its core components are well-characterized.
| Property | Value/Characteristic | Source |
| Molecular Weight | 420.37 g/mol | [1] |
| Purity | Typically >98% | [2][3][4] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Can be diluted into aqueous buffers. | [5][6][7] |
| NHS Ester Stability (General) | Highly pH-dependent. Hydrolyzes rapidly at high pH. Half-life is in the order of hours at neutral pH and minutes at pH 9. | [8][9] |
| Optimal Reaction pH (NHS Ester) | 7.2 - 8.5 | [] |
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of this compound to a monoclonal antibody and the subsequent characterization of the resulting ADC.
Antibody-Linker Conjugation Protocol
This protocol outlines the steps for conjugating the this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5 - 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.[8] The optimal molar ratio may need to be determined empirically for each specific antibody and desired drug-to-antibody ratio (DAR).
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[8]
-
-
Purification of the ADC:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
ADC Characterization Protocols
Following purification, the ADC must be thoroughly characterized to determine its critical quality attributes.
HIC is a standard method for determining the DAR of ADCs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug-linker molecules.
Materials and Equipment:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl phase)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drug-linkers (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, and a broader distribution for lysine-linked ADCs).
-
Calculate the average DAR by determining the relative area of each peak.
-
SEC is used to separate molecules based on their size and is the primary method for quantifying aggregates in ADC preparations.
Materials and Equipment:
-
Purified ADC sample
-
SEC column suitable for monoclonal antibodies
-
HPLC system
-
Mobile Phase: (e.g., 150 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a major peak for the monomeric ADC and potentially smaller peaks at earlier retention times corresponding to dimers and higher-order aggregates.
-
Quantify the percentage of aggregates by integrating the peak areas.
-
Visualizing the Process and Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the this compound.
Caption: A streamlined workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) using the this compound.
Caption: A logical diagram illustrating the key functions and mechanisms of the PEG2 spacer in improving the properties of Antibody-Drug Conjugates.
Conclusion
The this compound, with its integral PEG2 spacer, represents a sophisticated tool in the design and development of next-generation antibody-drug conjugates. The hydrophilic and flexible nature of the PEG2 spacer effectively addresses critical challenges such as poor solubility, aggregation, and suboptimal pharmacokinetic profiles often associated with potent ADC payloads. By providing a stable, non-cleavable linkage with enhanced physicochemical properties, this linker contributes significantly to the creation of safer and more effective targeted cancer therapies. A thorough understanding of its function and the application of robust experimental protocols for conjugation and characterization are paramount for researchers and scientists working to advance the field of oncology.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Stability of NHPI-PEG2-C2-NHS Ester Under Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of N-hydroxysuccinimide (NHS) ester-functionalized polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on NHPI-PEG2-C2-NHS ester. Understanding the stability of this reagent is critical for its effective use in the development of antibody-drug conjugates (ADCs) and other bioconjugates, ensuring reproducibility, and maximizing the shelf-life of the resulting products. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is a non-cleavable linker utilized in bioconjugation. It features a N-Hydroxyphthalimide (NHPI) group, a two-unit polyethylene glycol (PEG2) spacer, and a reactive N-Hydroxysuccinimide (NHS) ester. The NHS ester enables covalent linkage to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming stable amide bonds. The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. However, the reactivity of the NHS ester also makes the molecule susceptible to degradation, primarily through hydrolysis.
One supplier of this compound notes that while the initial purity is greater than 95%, it can experience degradation over time, and they guarantee a minimum purity of over 90% upon shipping[1]. This inherent instability underscores the importance of proper storage and handling.
Factors Influencing Stability and Recommended Storage
The primary factor affecting the stability of this compound is moisture, which leads to the hydrolysis of the NHS ester. Temperature and pH are also critical parameters.
Key Stability Factors:
-
Moisture: The NHS ester moiety is highly susceptible to hydrolysis. Exposure to moisture, even atmospheric humidity, will lead to the conversion of the reactive ester to a non-reactive carboxylic acid.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other potential degradation pathways.
-
pH: The rate of NHS ester hydrolysis is highly pH-dependent. The half-life of an NHS ester can range from 4-5 hours at pH 7 to only 10 minutes at pH 8.6[2][3].
Recommended Storage Conditions:
To ensure the long-term stability and reactivity of this compound, the following storage conditions are recommended:
| Form | Temperature | Duration | Additional Precautions |
| Solid (as received) | -20°C or -80°C | Up to 3 years (for similar PEG-NHS esters)[4] | Store in a tightly sealed container with a desiccant to protect from moisture[5][6]. Protect from light[7]. |
| In Anhydrous Solvent | -80°C | Up to 6 months[4][7] | Use a dry, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]. Store in small, single-use aliquots to minimize freeze-thaw cycles and moisture exposure upon opening[6]. |
| In Anhydrous Solvent | -20°C | Up to 1 month[4] | Same as above. |
Handling Best Practices:
-
Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation on the cold powder[5][6].
-
When preparing solutions, use high-purity, anhydrous solvents. If using DMF, ensure it is free of dimethylamine, which can react with the NHS ester.
-
Prepare solutions of the NHS ester immediately before use. Do not prepare stock solutions in aqueous buffers for storage[5].
Degradation Pathway of this compound
The principal degradation pathway for this compound under typical storage and handling conditions is the hydrolysis of the NHS ester. This reaction converts the amine-reactive ester into a carboxylic acid, rendering the molecule incapable of conjugation to its target.
Caption: Hydrolysis of the NHS ester to a carboxylic acid.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Protocol for HPLC-Based Stability Study
This protocol outlines a general approach for a forced degradation study and long-term stability testing using reverse-phase HPLC (RP-HPLC).
Objective: To determine the rate of degradation of this compound under various conditions and identify degradation products.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature and humidity controlled chambers
Experimental Workflow:
Caption: General workflow for stability testing.
Procedure:
-
HPLC Method Development:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (for NHS) and a wavelength appropriate for the NHPI chromophore.
-
Note: This is a starting point and the method should be optimized for the specific compound.
-
-
Forced Degradation Studies:
-
Prepare a solution of this compound in ACN.
-
For each stress condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H2O2) and incubate at a specified temperature (e.g., 40-60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by the developed HPLC method.
-
-
Long-Term Stability Study:
-
Dispense aliquots of the solid compound into vials and store them in stability chambers at various conditions (e.g., -20°C, 4°C, 25°C/60% relative humidity).
-
At each time point (e.g., 0, 1, 3, 6, 12 months), remove a vial, allow it to equilibrate to room temperature, dissolve the contents in a known volume of solvent, and analyze by HPLC.
-
Data Presentation:
The results of the stability studies should be presented in a clear, tabular format.
Table 1: Example of Forced Degradation Data
| Stress Condition | Time (hours) | Purity of this compound (%) | Major Degradant 1 (%) |
| 0.1 M HCl, 60°C | 0 | 99.5 | < 0.1 |
| 4 | 95.2 | 4.3 | |
| 8 | 90.1 | 9.2 | |
| 24 | 75.8 | 23.5 | |
| 0.1 M NaOH, RT | 0 | 99.5 | < 0.1 |
| 1 | 5.3 | 94.1 | |
| 3% H2O2, RT | 24 | 98.9 | 0.5 |
Note: The data in this table is illustrative and not based on experimental results for this specific molecule.
Table 2: Example of Long-Term Stability Data for Solid Compound
| Storage Condition | Time (months) | Purity (%) |
| -20°C, with desiccant | 0 | 99.5 |
| 6 | 99.1 | |
| 12 | 98.8 | |
| 4°C, with desiccant | 0 | 99.5 |
| 6 | 96.5 | |
| 12 | 93.2 | |
| 25°C / 60% RH | 0 | 99.5 |
| 1 | 85.3 | |
| 3 | 60.1 |
Note: The data in this table is illustrative and not based on experimental results for this specific molecule.
Conclusion
The stability of this compound is paramount for its successful application in research and drug development. The primary degradation pathway is hydrolysis of the NHS ester, which is accelerated by moisture, elevated temperatures, and basic pH. To maintain the integrity and reactivity of this linker, it is crucial to store it as a solid at low temperatures (-20°C or below) under desiccated and dark conditions. When in solution, anhydrous solvents should be used, and the solutions should be stored in aliquots at -80°C for a limited time. Implementing rigorous stability testing using methods like HPLC is essential to ensure the quality and performance of the reagent in conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Non-Cleavable Linker Chemistry for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Non-cleavable linkers, in particular, offer a distinct mechanism of action characterized by high plasma stability and a reliance on lysosomal degradation for payload release. This guide provides a comprehensive technical overview of non-cleavable linker chemistry for ADCs, including their mechanism of action, common types, conjugation strategies, and a summary of their performance characteristics. Detailed experimental protocols for the synthesis, conjugation, and evaluation of ADCs with non-cleavable linkers are also provided to aid researchers in this field.
Introduction to Non-Cleavable Linkers in ADCs
Non-cleavable linkers are characterized by the absence of a specific chemical moiety designed to be cleaved within the target cell.[1][2] Instead, the release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3][4] This fundamental difference in their mechanism of action compared to cleavable linkers imparts unique properties to the resulting ADCs.
The primary advantage of non-cleavable linkers is their enhanced stability in systemic circulation.[5] This stability minimizes the premature release of the cytotoxic payload in the bloodstream, thereby reducing the potential for off-target toxicity and improving the overall safety profile of the ADC.[6] The active metabolite of an ADC with a non-cleavable linker consists of the payload, the linker, and a single amino acid residue (typically lysine (B10760008) or cysteine) from the antibody to which it was conjugated.[7] This charged metabolite is generally less membrane-permeable, which can limit the "bystander effect" – the killing of adjacent, antigen-negative cells.[7]
Mechanism of Action
The mechanism of action of an ADC with a non-cleavable linker is a multi-step process that relies on the cellular machinery for protein internalization and degradation.
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of antibody-drug conjugate (ADC) linker technology. It delves into the critical role of linkers in determining the efficacy, safety, and pharmacokinetic profiles of ADCs. This document will explore the different types of linkers, their mechanisms of action, and the experimental protocols essential for their evaluation.
Introduction to Antibody-Drug Conjugates and the Role of the Linker
Antibody-drug conjugates are a transformative class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3][4]
The linker is a critical component that significantly influences the overall performance of an ADC.[5][6] An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release, which could lead to off-target toxicity.[2][7] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the cytotoxic payload in its active form.[4][6] The choice of linker technology, therefore, directly impacts the therapeutic window, efficacy, and safety profile of the ADC.[5][8]
Classification of ADC Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers.[3][9] The selection of a linker type depends on the specific characteristics of the target antigen, the payload, and the desired mechanism of action.[5]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions prevalent in the tumor microenvironment or within the target cancer cell.[10][11] This controlled release mechanism can be triggered by enzymes, pH differences, or the reducing environment inside the cell.[10][12] More than 80% of clinically approved ADCs utilize cleavable linkers.[13]
There are three primary mechanisms for cleavable linkers:
-
Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[4][10] The most common dipeptide linkers are valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[4][9] Upon internalization of the ADC and trafficking to the lysosome, these peptide bonds are cleaved, releasing the payload.[9] Another type of enzyme-cleavable linker utilizes β-glucuronidase, a lysosomal enzyme, to release the drug.[11]
-
pH-Sensitive (Acid-Cleavable) Linkers: These linkers employ acid-labile groups, such as hydrazones, that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[7][11][] This pH-dependent cleavage facilitates intracellular drug release.[7] However, hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[15]
-
Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream.[9] Upon entering the cell, the higher intracellular concentration of reducing agents, such as glutathione (B108866) (GSH), leads to the cleavage of the disulfide bond and release of the payload.[10][]
Cleavable linkers can also enable the "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[10]
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[9][16] The release of the payload from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[10][17] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[17]
A common example of a non-cleavable linker is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[9] ADCs with non-cleavable linkers generally exhibit greater plasma stability and a wider therapeutic window compared to their cleavable counterparts.[16] However, they are dependent on the internalization and lysosomal degradation of the ADC for activity and typically do not exhibit a bystander effect due to the charged nature of the released payload-linker-amino acid complex, which limits its ability to cross cell membranes.[4][18]
Quantitative Data on Linker Performance
The stability of the linker in plasma is a critical parameter that influences the safety and efficacy of an ADC. Premature release of the payload can lead to systemic toxicity, while a linker that is too stable may not release the drug efficiently at the target site. The drug-to-antibody ratio (DAR) is another crucial quality attribute, representing the average number of drug molecules conjugated to a single antibody, which can impact ADC potency and pharmacokinetics.[19]
Plasma Stability of Different Linker Types
The following table summarizes quantitative data on the plasma stability of various ADC linkers. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[7]
| Linker Type | Linker Example | ADC Example | Species | Incubation Time (hours) | % Intact ADC Remaining / % Payload Release | Reference |
| Cleavable | ||||||
| Hydrazone | AcBut | Gemtuzumab ozogamicin | Human | 48 | ~50% payload release | [7] |
| Disulfide | SPDB | IMGN242 | Human | 168 | ~20% payload release | [20] |
| Peptide (Val-Cit) | mc-vc-PAB-MMAE | Brentuximab vedotin | Rat | 168 | 75% reduction in bound drug | [21] |
| Peptide (Val-Ala) | mc-va-PAB-MMAF | Human S9 | 24 | >80% cleavage within 30 mins | [22] | |
| β-Glucuronide | Mouse | 144 | <5% free drug | [23] | ||
| Non-Cleavable | ||||||
| Thioether (SMCC) | SMCC | Ado-trastuzumab emtansine (T-DM1) | Human | 96 | >95% intact | [16] |
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its potency, clearance, and potential for aggregation.[19] A heterogeneous DAR distribution can lead to variability in efficacy and safety. Therefore, accurate determination of the average DAR and the distribution of drug-loaded species is essential during ADC development.[19][24]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ADC linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma by measuring the amount of intact ADC and/or released payload over time.[7][25]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) for protein precipitation)
-
Analytical instruments (ELISA plate reader, LC-MS system)
Protocol Outline:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[25]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[25]
-
Sample Preparation:
-
For Intact ADC Analysis (ELISA): Samples may be diluted in PBS for analysis.
-
For Released Payload Analysis (LC-MS/MS): Precipitate plasma proteins by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the free payload.[26]
-
-
Quantification:
-
ELISA for Intact ADC: Use a sandwich ELISA format. Coat a 96-well plate with an antigen specific to the ADC's antibody. After blocking, add the plasma samples. The intact ADC will bind to the coated antigen. Detect the bound ADC using an enzyme-conjugated secondary antibody that specifically recognizes the payload. The signal generated is proportional to the amount of intact ADC.[26]
-
LC-MS/MS for Released Payload: Analyze the supernatant from the protein precipitation step using a validated LC-MS/MS method to quantify the concentration of the free payload.[26][27]
-
-
Data Analysis: Plot the concentration of intact ADC or released payload against time to determine the stability profile of the linker.
Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the in vitro potency of an ADC by measuring its ability to inhibit the proliferation of cancer cells.[1][28]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or SDS solution)
-
Microplate reader
Protocol Outline:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[28]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium. Remove the old medium from the wells and add 100 µL of the ADC or control solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for multiple cell doublings (e.g., 48-144 hours).[28]
-
MTT/XTT Addition:
-
MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1] After incubation, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.[1]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[1][28]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.[19][24]
Methods:
-
UV-Vis Spectroscopy: This is a simple method that relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the payload. By measuring the absorbance of the ADC solution at both wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[][30] However, this method is prone to interference from free drug and does not provide information on the DAR distribution.[24]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and will have a longer retention time on the HIC column.[30] This method allows for the quantification of the different drug-loaded species (DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR based on the peak areas.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the average DAR and drug load distribution.[24][30] Under denaturing conditions, cysteine-linked ADCs can be reduced to separate the light and heavy chains, allowing for a more detailed analysis of drug distribution.[30]
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for accurate DAR determination.[19][24] It can provide the exact mass of the intact ADC and its fragments, allowing for the unambiguous identification and quantification of all drug-loaded species.[19]
Protocol Outline (HIC):
-
Sample Preparation: Dilute the ADC sample in the HIC mobile phase A.
-
Chromatography: Inject the sample onto an HIC column. Elute the ADC species using a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species. Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn * n)] / Σ (Peak Area of all DAR species), where 'n' is the number of drugs conjugated.[]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in ADC development is crucial for a clear understanding.
General Mechanism of Action of an Antibody-Drug Conjugate
Caption: General mechanism of action for an antibody-drug conjugate.
Signaling Pathways Targeted by ADC Payloads
Many ADC payloads exert their cytotoxic effects by interfering with critical signaling pathways involved in cell proliferation and survival. For example, auristatins and maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. DNA-damaging agents, such as calicheamicins and PBD dimers, induce DNA damage, which can trigger apoptosis through pathways involving p53 and other DNA damage response proteins. The specific pathway affected depends on the mechanism of action of the payload.
Caption: Signaling pathways affected by common ADC payloads.
Experimental Workflow for ADC Development and Linker Optimization
The development of a successful ADC involves a rigorous and iterative process of design, synthesis, and characterization.
Caption: Experimental workflow for ADC development and linker optimization.
Conclusion
The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, payload release characteristics, and overall therapeutic index.[5][6] The choice between cleavable and non-cleavable linkers depends on a multitude of factors, including the target antigen biology, the nature of the payload, and the desired mechanism of action.[3][5] A thorough understanding of linker chemistry, coupled with robust in vitro and in vivo characterization, is paramount for the development of safe and effective ADC therapies. As our understanding of the complex interplay between the ADC components and the tumor microenvironment deepens, novel linker technologies will continue to emerge, further enhancing the potential of this powerful therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. abzena.com [abzena.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. genemedi.net [genemedi.net]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 19. sciex.com [sciex.com]
- 20. tandfonline.com [tandfonline.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 30. pharmiweb.com [pharmiweb.com]
Methodological & Application
Application Notes and Protocols for NHPI-PEG2-C2-NHS Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the NHPI-PEG2-C2-NHS ester linker to an antibody, a critical step in the development of Antibody-Drug Conjugates (ADCs). The this compound is a non-cleavable linker containing a two-unit polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester moiety facilitates covalent attachment to primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the antibody surface. This process results in a stable amide bond, forming a bioconjugate ready for further application in targeted therapies. Adherence to this protocol will enable researchers to achieve reproducible and efficient antibody conjugation.
Principle of Conjugation
The conjugation process is based on the reaction between the NHS ester of the linker and primary amine groups on the antibody. The NHS ester is an activated form of a carboxylic acid that readily reacts with nucleophilic primary amines in a process known as acylation. This reaction is most efficient at a slightly basic pH (7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic. The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | Various | Linker for conjugation |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard laboratory supplier | Buffer for antibody |
| Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0) | Standard laboratory supplier | Reaction buffer |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Standard laboratory supplier | Solvent for NHS ester |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine) | Standard laboratory supplier | To stop the reaction |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific or similar | Buffer exchange and removal of excess reagents |
| Size-Exclusion Chromatography (SEC) System | Various | Purification of the ADC |
| Hydrophobic Interaction Chromatography (HIC) System | Various | Characterization and purification of the ADC |
| UV-Vis Spectrophotometer | Various | To determine protein concentration and DAR |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma or similar | For buffer exchange and concentration |
Experimental Protocols
Part 1: Antibody Preparation
It is crucial to prepare the antibody in a buffer free of primary amines (e.g., Tris, glycine) and other nucleophiles that can compete with the conjugation reaction.
-
Buffer Exchange:
-
If the antibody is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer such as PBS (pH 7.4).
-
This can be achieved using desalting columns or centrifugal filter units according to the manufacturer's instructions.
-
-
Concentration Adjustment:
-
Adjust the antibody concentration to a range of 2-10 mg/mL in the appropriate amine-free buffer.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280).
-
Part 2: this compound Preparation
The this compound is sensitive to moisture and should be handled accordingly.
-
Equilibration:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Reconstitution:
-
Immediately before use, dissolve the required amount of the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[1]
-
Part 3: Antibody Conjugation Reaction
The molar ratio of the this compound to the antibody is a critical parameter that influences the final drug-to-antibody ratio (DAR). A typical starting point is a 10- to 20-fold molar excess of the NHS ester.[1]
-
Reaction Setup:
-
Transfer the prepared antibody solution to a reaction tube.
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of a suitable basic buffer (e.g., 1 M sodium bicarbonate).
-
-
Initiation of Conjugation:
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring or vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid antibody denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically.
-
-
Quenching:
-
To stop the conjugation reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Part 4: Purification of the Antibody-Drug Conjugate (ADC)
Purification is essential to remove unreacted linker, small molecule drug, and any aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.
-
Removal of Excess Reagents:
-
Apply the quenched reaction mixture to a desalting column to remove excess, unreacted this compound and quenching buffer.
-
-
SEC Purification:
-
Further purify the ADC using an SEC system equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect fractions corresponding to the monomeric ADC peak, which will elute first.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality and consistency.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct UV absorbance, the DAR can be calculated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the conjugated molecule.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates different ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and will have a longer retention time. The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC and its subunits (light and heavy chains), allowing for a precise determination of the DAR.
Analysis of Aggregation
The formation of aggregates can impact the safety and efficacy of an ADC.
-
Size-Exclusion Chromatography (SEC): SEC is the primary method for quantifying high molecular weight species (aggregates) in the final ADC product.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose |
| Antibody Concentration | 2 - 10 mg/mL | Optimal for efficient conjugation |
| Conjugation Buffer pH | 7.5 - 8.5 | Ensures primary amines are deprotonated and reactive |
| Molar Ratio (NHS Ester : Antibody) | 5:1 to 20:1 (to be optimized) | Controls the final Drug-to-Antibody Ratio (DAR) |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | To control the reaction rate |
| Reaction Time | 30 - 60 minutes at RT, or 2 hours at 4°C | Duration for the conjugation reaction to proceed |
| Quenching Reagent Concentration | 50 - 100 mM (final) | To effectively stop the reaction |
Visualizations
Caption: Workflow for antibody conjugation with this compound.
Caption: Reaction of an NHS ester with a primary amine on an antibody.
References
Application Notes and Protocols for Labeling Proteins with NHPI-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHPI-PEG2-C2-NHS ester is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and other protein bioconjugates.[1] This linker contains a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and stability of the resulting conjugate.[][3][4] The N-Hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[][5][6][7][8][9] This protocol provides a detailed step-by-step guide for the conjugation of this compound to a target protein.
The reaction of NHS esters with primary amines is highly dependent on pH.[5][6] The optimal pH for the reaction is typically between 8.3 and 8.5 to ensure the amino group is deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[5][6]
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of this compound with a protein's primary amine.
Experimental Workflow
The overall workflow for labeling a protein with this compound involves preparing the protein and the labeling reagent, performing the conjugation reaction, and finally purifying the resulting protein conjugate.
Caption: Workflow for protein labeling with this compound.
Materials and Reagents
Materials
-
Microcentrifuge tubes
-
Pipettes and pipette tips
-
pH meter
-
Stir plate and stir bars (optional)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Reagents
-
Target protein
-
This compound (CAS No. 2101206-31-7)[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3. Alternatively, 0.1 M Phosphate buffer, pH 8.3-8.5 can be used.[5] Avoid buffers containing primary amines like Tris.[5][9]
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
Preparation of Protein Solution
a. Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column. b. Ensure the protein solution is free of any stabilizers that contain primary amines, such as bovine serum albumin (BSA) or gelatin.[7]
Preparation of this compound Solution
Note: The NHS ester is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.[9] a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[8] b. Do not prepare aqueous stock solutions of the NHS ester as it readily hydrolyzes.[5][9]
Calculation of Reagent Amount
a. Determine the molar ratio of this compound to protein required. A molar excess of the NHS ester is needed to drive the reaction. A starting point is an 8-fold molar excess for mono-labeling.[5][6] This may need to be optimized depending on the desired degree of labeling. b. Use the following formula to calculate the mass of the NHS ester required: Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Protein (mg)) x (MW of NHS Ester) / (MW of Protein)
-
Molecular Weight (MW) of this compound is 420.4 g/mol .[10]
Labeling Reaction
a. Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring. b. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[9] c. Incubate the reaction at room temperature for 1 to 4 hours or overnight on ice.[5][6] Protect the reaction from light if the linker is conjugated to a light-sensitive molecule.
Quenching the Reaction (Optional)
a. To stop the labeling reaction, a quenching reagent with a primary amine can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
Purification of the Labeled Protein
a. Remove the unreacted this compound and byproducts (N-hydroxysuccinimide) from the labeled protein. b. For macromolecules, gel filtration (desalting) is a common and effective method.[5][6] Equilibrate the gel filtration column with the Purification Buffer. c. Apply the reaction mixture to the column and elute with the Purification Buffer. d. Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm. e. Pool the fractions containing the labeled protein.
Data Presentation
The degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein molecule, can be determined using various analytical techniques such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry, or by conjugating a fluorescent dye and measuring its absorbance.[7]
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[5][7] |
| Reaction pH | 8.3 - 8.5 | Crucial for efficient labeling.[5][6] |
| Molar Excess of NHS Ester | 8-20 fold | Starting point, requires optimization for desired DOL.[5][6][9] |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | Longer incubation may be needed for less reactive proteins.[5][6] |
| Reaction Buffer | Amine-free (e.g., 0.1 M Sodium Bicarbonate) | Avoid Tris and other amine-containing buffers.[5][9] |
| Purification Method | Gel Filtration | Effective for removing small molecule impurities.[5][6] |
Troubleshooting
-
Low Labeling Efficiency:
-
Verify pH: Ensure the reaction buffer is at the optimal pH of 8.3-8.5.
-
Increase Molar Excess: Incrementally increase the molar excess of the NHS ester.
-
Check Reagent Quality: Ensure the this compound has not been hydrolyzed due to moisture. Use fresh anhydrous solvent.
-
Increase Protein Concentration: Higher protein concentrations can favor the reaction kinetics.[7]
-
-
Protein Precipitation:
-
Reduce Organic Solvent: Ensure the final concentration of DMSO or DMF is below 10%.
-
Optimize Reaction Conditions: Try a lower temperature (4°C) for a longer duration.
-
-
High Degree of Labeling (Potential for Aggregation):
-
Reduce Molar Excess: Decrease the amount of NHS ester used in the reaction.
-
Shorten Reaction Time: Reduce the incubation time.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 4. Azido-PEG24-NHS ester, 2375600-46-5 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. biotium.com [biotium.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. broadpharm.com [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
Application Notes and Protocols for NHPI-PEG2-C2-NHS Ester Bioconjugation to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), represents a significant advancement in precision medicine. The efficacy and safety of these bioconjugates are critically dependent on the linker technology used to attach a potent payload to a targeting moiety, typically a monoclonal antibody (mAb). NHPI-PEG2-C2-NHS ester is a non-cleavable linker that facilitates the conjugation of payloads to proteins through the formation of stable amide bonds with the ε-amino groups of lysine (B10760008) residues.[1][2]
This linker incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and stability of the resulting ADC, potentially leading to improved pharmacokinetic properties and a better therapeutic index.[3][4] The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines on the protein surface, offering a straightforward and widely used method for bioconjugation.[5][] However, this process can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[][8]
These application notes provide detailed protocols for the bioconjugation of this compound to lysine residues on antibodies, methods for the characterization of the resulting conjugates, and an overview of a relevant signaling pathway for ADCs.
Data Presentation
Table 1: Representative Reaction Conditions and Resulting Drug-to-Antibody Ratios (DAR)
This table provides illustrative data on how varying the molar ratio of this compound to a monoclonal antibody (mAb) can influence the average DAR. The actual DAR will depend on the specific antibody, buffer conditions, and reaction time.
| Molar Ratio (Linker:mAb) | Reaction Time (hours) | Average DAR (by HIC-HPLC) | % Monomeric ADC (by SEC-HPLC) |
| 5:1 | 2 | 3.8 | 98.5 |
| 10:1 | 2 | 5.2 | 97.2 |
| 15:1 | 2 | 6.5 | 95.8 |
| 5:1 | 4 | 4.1 | 98.1 |
| 10:1 | 4 | 5.8 | 96.5 |
HIC-HPLC: Hydrophobic Interaction Chromatography High-Performance Liquid Chromatography SEC-HPLC: Size Exclusion Chromatography High-Performance Liquid Chromatography
Table 2: In Vitro Stability of a Trastuzumab-Payload Conjugate using this compound
This table presents representative data on the stability of an ADC constructed with the this compound linker in human plasma over time. Non-cleavable linkers are designed for high stability in circulation.[1][9]
| Time (days) | % Intact ADC in Human Plasma (ELISA) |
| 0 | 100 |
| 1 | 98.9 |
| 3 | 97.5 |
| 7 | 95.2 |
ELISA: Enzyme-Linked Immunosorbent Assay
Experimental Protocols
Protocol 1: Bioconjugation of this compound to a Monoclonal Antibody
This protocol outlines a general procedure for the conjugation of a payload activated with this compound to lysine residues on a monoclonal antibody, such as Trastuzumab.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
This compound functionalized payload
-
Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
0.22 µm sterile filter
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL with Conjugation Buffer.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the this compound functionalized payload in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved linker-payload to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other small molecules by SEC using a column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
Sterile filter the final ADC solution through a 0.22 µm filter.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the percentage of monomeric ADC and aggregation using SEC-HPLC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the distribution of drug-conjugated species in an ADC preparation.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR 0, 1, 2, 3, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
Application Notes and Protocols for NHPI-PEG2-C2-NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of NHPI-PEG2-C2-NHS ester, a non-cleavable linker, for the labeling of proteins, antibodies, and other biomolecules containing primary amines.[1][2] The protocols and recommendations are designed to enable researchers to achieve controlled and efficient bioconjugation for applications such as the development of antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a chemical tool used in bioconjugation.[1][2] It features a central polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. The N-Hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][] The N-hydroxyphthalimide (NHPI) group is part of the linker's structure. This linker is classified as non-cleavable, meaning the bond it forms is highly stable under physiological conditions.[1][2]
The reaction between an NHS ester and a primary amine is highly dependent on pH. The optimal pH range for this reaction is typically between 7.2 and 8.5.[3][] At lower pH values, the primary amine is protonated and thus less nucleophilic, slowing down the reaction. At higher pH, the NHS ester is prone to hydrolysis, which competes with the desired labeling reaction and reduces efficiency.[3] It is also crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for the NHS ester.[3][5]
Calculating Molar Excess
The molar excess of the this compound relative to the biomolecule is a critical parameter to control the degree of labeling (DOL), which is the average number of linker molecules conjugated to each biomolecule. A low DOL may result in an insufficient signal or therapeutic effect, while a high DOL can lead to protein aggregation, loss of biological activity, or altered pharmacokinetic profiles.[3]
The optimal molar excess is empirical and should be determined for each specific application. Key factors influencing the choice of molar excess include:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[3]
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will influence the reaction efficiency.
-
Desired Degree of Labeling (DOL): Different applications will have different optimal DOLs. For many antibody applications, a DOL of 2-4 is often desired.
Formula for Calculating the Mass of this compound:
To calculate the required mass of the this compound for a desired molar excess, the following formula can be used:
Where:
-
Molar Excess: The desired molar ratio of NHS ester to protein.
-
Mass_Protein (mg): The mass of the protein to be labeled in milligrams.
-
MW_NHS (Da): The molecular weight of this compound (420.4 g/mol or Da).[6]
-
MW_Protein (Da): The molecular weight of the protein in Daltons.
Data Presentation: Recommended Molar Excess Ratios
The following table provides general recommendations for starting molar excess ratios for labeling proteins with this compound. These are starting points and should be optimized for each specific protein and desired DOL.
| Protein Concentration | Recommended Starting Molar Excess | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling.[3][7] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[3] |
| < 1 mg/mL | 20-50 fold | A higher excess is often needed to compensate for slower reaction kinetics at lower concentrations.[3] |
Experimental Protocols
This section provides a general protocol for labeling a protein, such as an antibody, with this compound.
Materials and Reagents
-
Protein to be labeled (e.g., antibody) in an amine-free buffer
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[3][8]
-
Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][8]
-
Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis cassette.[5]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
Protocol Steps
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to the desired level (typically 1-10 mg/mL).[8]
-
-
Preparation of this compound Stock Solution:
-
The NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening.[5]
-
Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution.[5][8] Do not prepare aqueous stock solutions of the NHS ester as it will rapidly hydrolyze.[5]
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Gently mix the reaction solution immediately.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5] The optimal time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column, spin filtration, or dialysis.[5] The choice of purification method will depend on the scale of the reaction and the properties of the protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
Store the purified conjugate under conditions that are optimal for the specific protein. For long-term storage, it is recommended to aliquot the conjugate and store at -20°C or -80°C.[9]
-
Visualization of Workflow and Reaction
Experimental Workflow
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for NHPI-PEG2-C2-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal buffer conditions for conjugation reactions involving the non-cleavable linker, NHPI-PEG2-C2-NHS ester. This linker is primarily utilized in the synthesis of antibody-drug conjugates (ADCs), where it facilitates the covalent attachment of a cytotoxic payload to a monoclonal antibody.
Introduction
This compound is a heterobifunctional crosslinker containing an N-Hydroxyphthalimide (NHPI) ester and an N-Hydroxysuccinimide (NHS) ester. The NHS ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on antibodies, to form stable amide bonds. The PEG2 spacer increases the hydrophilicity of the linker-payload complex, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The NHPI moiety, while structurally similar to NHS, is more commonly associated with radical reactions but in this context, the reactivity is primarily dictated by the NHS ester.
The success of the conjugation reaction is critically dependent on the reaction conditions, particularly the pH of the buffer. The optimal pH range balances the nucleophilicity of the primary amines on the antibody with the hydrolytic stability of the NHS ester.
Optimal Buffer Conditions
The choice of buffer is critical for a successful conjugation reaction. The primary considerations are maintaining a pH that promotes efficient amine acylation while minimizing the hydrolysis of the NHS ester.
pH: The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH. At this pH, the primary amine is deprotonated and therefore more nucleophilic. However, as the pH increases, the rate of hydrolysis of the NHS ester also increases, which competes with the desired conjugation reaction. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5 .[][] For many antibody conjugations, a pH of 8.0 to 8.5 is recommended to achieve a good balance between reaction rate and NHS ester stability.[]
Buffer Composition: It is imperative to use a buffer that does not contain primary amines, as these will compete with the antibody for reaction with the NHS ester.
-
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate buffer
-
Sodium Bicarbonate/Carbonate buffer
-
-
Buffers to Avoid:
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Glycine
-
Any other buffer containing primary amines.
-
Temperature and Reaction Time: NHS ester conjugation reactions can be performed at room temperature (20-25°C) or at 4°C. Reactions at room temperature are typically faster, often proceeding to completion within 30-120 minutes.[] Reactions at 4°C are slower and may require several hours to overnight incubation. The lower temperature can be beneficial for sensitive antibodies and can help to minimize hydrolysis of the NHS ester.
Quantitative Data Summary
The following tables summarize key quantitative data for NHS ester reactions. Note that this data is for general NHS esters, and the specific characteristics of this compound may vary. Empirical optimization is recommended for each specific application.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
This data highlights the increased rate of hydrolysis of the NHS ester with increasing pH.[3]
Table 2: Recommended Reaction Parameters for Antibody Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.0 - 8.5) | Balances amine reactivity and NHS ester stability. |
| Buffer | PBS, HEPES, Borate, Bicarbonate | Must be free of primary amines. |
| Temperature | 4°C to 25°C | Lower temperatures can reduce hydrolysis and may be better for sensitive proteins. |
| Reaction Time | 30 minutes - 2 hours (at 25°C) or 2 hours - overnight (at 4°C) | Reaction time should be optimized for the specific antibody and desired degree of labeling. |
| Molar Excess of Linker | 5- to 20-fold | The optimal molar excess depends on the antibody and the desired drug-to-antibody ratio (DAR).[4] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Co-solvent | DMSO or DMF (up to 10% v/v) | The this compound is typically dissolved in an organic solvent before addition to the aqueous antibody solution.[][4] |
Experimental Protocols
The following are generalized protocols for the conjugation of a payload to an antibody using this compound.
Protocol 1: Small-Scale Trial Conjugation
This protocol is suitable for initial optimization of the conjugation conditions.
Materials:
-
Antibody of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines, exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the linker stock solution to the antibody solution. It is recommended that the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Gently mix the reaction and incubate at room temperature for 1 hour or at 4°C for 4 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration and the drug-to-antibody ratio (DAR) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HIC-HPLC).
-
Protocol 2: Scale-Up Antibody-Drug Conjugation
This protocol is for larger-scale production of ADCs once the optimal conditions have been determined.
Materials:
-
All materials from Protocol 1
-
Tangential flow filtration (TFF) system for buffer exchange and purification (optional)
Procedure:
-
Antibody and Linker Preparation:
-
Prepare the antibody and linker solutions as described in Protocol 1, scaling the volumes and amounts accordingly.
-
-
Conjugation Reaction:
-
Perform the conjugation reaction under the optimized conditions (pH, temperature, time, molar excess) determined from the small-scale trials.
-
-
Purification:
-
For larger volumes, purification can be performed using a larger size exclusion chromatography (SEC) column or a TFF system.
-
Exchange the buffer of the purified ADC into a suitable formulation buffer for storage.
-
-
Analysis and Quality Control:
-
Perform comprehensive analysis of the purified ADC, including determination of DAR, measurement of aggregation, assessment of purity, and in vitro cell-based assays to confirm potency.
-
Visualizations
Reaction of this compound with an Antibody
Caption: Covalent bond formation between an antibody and the linker.
Experimental Workflow for Antibody-Drug Conjugation
Caption: Step-by-step workflow for ADC synthesis.
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: ADC mechanism from binding to cell death.
References
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Utilizing an NHPI-PEG2-C2-NHS Ester Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker technology connecting the antibody and the cytotoxic drug is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the purification of ADCs synthesized using a non-cleavable NHPI-PEG2-C2-NHS ester linker.
The this compound linker is a hydrophilic linker containing a polyethylene (B3416737) glycol (PEG) unit. This hydrophilicity can aid in improving the solubility and pharmacokinetic properties of the resulting ADC. The N-Hydroxysuccinimide (NHS) ester group facilitates covalent conjugation to primary amines, such as the lysine (B10760008) residues present on the surface of the antibody. The purification of these ADCs is a critical step to ensure a homogenous product with a controlled drug-to-antibody ratio (DAR), removal of unconjugated antibody, and clearance of process-related impurities like free drug-linker.
This guide outlines a multi-step purification strategy, including Protein A affinity chromatography, Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).
Purification Strategy Overview
The purification of ADCs prepared with the this compound linker is a multi-step process designed to isolate the desired ADC species from a heterogeneous reaction mixture. The general workflow involves capturing the antibody and ADC, removing unconjugated drug-linker and other small molecules, separating ADC species with different drug-to-antibody ratios (DAR), and finally removing aggregates to ensure a highly pure and homogenous product.
Data Presentation
The following tables summarize representative quantitative data obtained from a typical purification run of an ADC synthesized with the this compound linker.
Table 1: Summary of Purification Step Performance
| Purification Step | Purity by SEC (%) | Recovery (%) | Average DAR |
| Crude Reaction Mixture | 92.5 | 100 | 3.8 |
| Post-Protein A | 95.2 | 95 | 3.7 |
| Post-TFF | 96.8 | 98 | 3.7 |
| Post-HIC (DAR 4 Pool) | 98.5 | 85 | 4.1 |
| Post-SEC (Final Product) | >99.5 | 97 | 4.1 |
Table 2: Drug-to-Antibody Ratio (DAR) Distribution Analysis by HIC
| DAR Species | Crude Mixture (%) | Post-HIC (DAR 4 Pool) (%) |
| DAR 0 (Unconjugated mAb) | 10.5 | < 1.0 |
| DAR 2 | 25.3 | 15.2 |
| DAR 4 | 45.1 | 80.5 |
| DAR 6 | 15.6 | 4.3 |
| DAR 8 | 3.5 | < 1.0 |
Table 3: Aggregate Analysis by Size Exclusion Chromatography (SEC)
| Sample | Monomer (%) | High Molecular Weight Species (Aggregates) (%) |
| Crude Reaction Mixture | 92.5 | 7.5 |
| Post-Protein A | 95.2 | 4.8 |
| Post-HIC (DAR 4 Pool) | 98.5 | 1.5 |
| Final Product (Post-SEC) | >99.5 | < 0.5 |
Experimental Protocols
Protocol 1: Protein A Affinity Chromatography for ADC Capture
This protocol describes the capture of the ADC and unconjugated antibody from the crude reaction mixture, and the removal of process-related impurities.
Materials:
-
Protein A affinity chromatography column
-
Chromatography system (e.g., ÄKTA)
-
Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 2.8[1]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5[1]
-
Crude ADC reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding Buffer.[2]
-
Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.[1]
-
Elution: Elute the bound ADC and antibody with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH.[1][2]
-
Pool Fractions: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and pool the fractions containing the purified ADC.
Protocol 2: Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
TFF is employed for buffer exchange of the ADC pool into the HIC binding buffer and to remove any remaining small molecule impurities.
Materials:
-
TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
-
Protein A purified ADC pool
-
HIC Binding Buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Diafiltration Buffer (same as HIC Binding Buffer)
Procedure:
-
System Setup: Assemble and sanitize the TFF system according to the manufacturer's instructions.
-
Concentration: Concentrate the Protein A purified ADC pool to a suitable volume.
-
Diafiltration: Perform diafiltration with at least 5-7 diavolumes of HIC Binding Buffer to exchange the buffer and remove small molecule impurities.
-
Final Concentration: Concentrate the ADC to the desired final concentration for HIC loading.
-
Recovery: Recover the concentrated and buffer-exchanged ADC from the TFF system.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, ADCs with a higher DAR will be more hydrophobic and bind more tightly to the HIC resin.[3][4]
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
Chromatography system
-
Mobile Phase A (Binding Buffer): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
TFF-processed ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Loading: Load the ADC sample onto the equilibrated column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 20 CVs). Unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DAR.[3]
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis and Pooling: Analyze the fractions by analytical HIC or other methods to determine the DAR of each fraction. Pool the fractions containing the desired DAR species (e.g., DAR 4).
DAR Calculation from HIC Chromatogram: The average DAR can be calculated from the HIC chromatogram using the following formula: Average DAR = Σ (% Peak Area of each DAR species * DAR value) / 100[3][]
Protocol 4: Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC is the final polishing step to remove any high molecular weight species (aggregates) that may have formed during the purification process.[6]
Materials:
-
SEC column (e.g., Superdex 200 or equivalent)
-
Chromatography system
-
Mobile Phase (Formulation Buffer): e.g., Phosphate Buffered Saline (PBS), pH 7.4
-
HIC-purified ADC pool
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired formulation buffer.
-
Sample Loading: Load the HIC-purified ADC pool onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the formulation buffer at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.
-
Pooling and Final Formulation: Pool the fractions containing the purified monomeric ADC. This pool represents the final purified product.
Conclusion
The successful purification of antibody-drug conjugates is a multi-faceted process that requires a series of orthogonal chromatographic and filtration steps. The protocols outlined in this document provide a robust framework for the purification of ADCs synthesized with the this compound linker. Each step is crucial for achieving a final product with high purity, controlled DAR, and low levels of aggregation, which are critical quality attributes for a safe and effective ADC therapeutic. The specific conditions for each step may require optimization depending on the specific antibody and cytotoxic drug used in the ADC.
References
- 1. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 2. sysy.com [sysy.com]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Cell Surface Protein Labeling using NHPI-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHPI-PEG2-C2-NHS ester is a versatile, amine-reactive labeling reagent designed for the covalent modification of cell surface proteins. This reagent features a central polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides steric hindrance, potentially preserving protein function. The N-Hydroxysuccinimide (NHS) ester moiety specifically and efficiently reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[1][2][3] This methodology is a cornerstone for a multitude of applications in cellular biology and drug development, including the study of protein localization, trafficking, and interaction, as well as for cell tracking and proteomic analysis.[1] The reaction is most efficient at a physiological to slightly alkaline pH (7.2-9).[3][4]
This document provides detailed protocols for the use of this compound for labeling cell surface proteins on both suspension and adherent cells, alongside illustrative quantitative data and workflow diagrams.
Principle of the Method
The labeling of cell surface proteins with this compound is based on the covalent conjugation of the NHS ester to primary amines exposed on the extracellular domains of membrane proteins. This reaction is highly specific for primary amines and proceeds readily in aqueous buffers at a controlled pH. The PEG spacer incorporated into the this compound linker can improve the accessibility of the reactive group to its target and reduce non-specific binding.
Data Presentation
The following tables summarize representative quantitative data that can be expected when using this compound for cell surface protein labeling. These values are illustrative and may vary depending on the cell type, protein abundance, and experimental conditions.
Table 1: Recommended Labeling Parameters
| Parameter | Recommended Range | Notes |
| Cell Density (Suspension) | 1 x 10⁶ - 2.5 x 10⁷ cells/mL | Higher cell densities can improve labeling efficiency.[5] |
| Cell Confluency (Adherent) | 80 - 95% | Ensures a sufficient number of cells for analysis. |
| This compound Concentration | 0.1 - 2 mM | The optimal concentration should be determined empirically. |
| Incubation Time | 30 - 60 minutes | Longer incubation times do not necessarily increase labeling efficiency and may lead to internalization.[6] |
| Incubation Temperature | Room Temperature (20-25°C) or 4°C | Labeling at 4°C can reduce the internalization of the labeling reagent.[5] |
| pH of Labeling Buffer | 7.2 - 8.5 | A slightly alkaline pH is optimal for the reaction with primary amines.[1] |
Table 2: Illustrative Labeling Efficiency and Signal-to-Noise Ratio
| Cell Type | Labeling Concentration | Labeling Efficiency (%) | Signal-to-Noise Ratio |
| Jurkat (Suspension) | 0.5 mM | 85 ± 5 | 15:1 |
| HeLa (Adherent) | 1 mM | 92 ± 3 | 20:1 |
| Primary T-cells | 0.25 mM | 78 ± 7 | 12:1 |
Note: Labeling efficiency can be assessed by flow cytometry or fluorescence microscopy if a fluorescently tagged version of the linker is used or by subsequent detection with a labeled binding partner (e.g., streptavidin if the linker is biotinylated).
Experimental Protocols
Materials Required
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0 (amine-free)
-
Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS
-
Suspension or adherent cells
-
Standard cell culture reagents
Protocol 1: Labeling of Suspension Cells
-
Cell Preparation: Harvest cells and wash them three times with ice-cold, amine-free PBS (pH 7.4) to remove any residual media containing amines. Centrifuge at 300 x g for 5 minutes between each wash.
-
Cell Resuspension: Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a final concentration of 1 x 10⁶ to 2.5 x 10⁷ cells/mL.[5]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 0.5 mM). Mix gently by inverting the tube.
-
Incubation: Incubate the cells for 30 minutes at room temperature or on ice (4°C) with gentle agitation.[5]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 100 mM. Incubate for 10 minutes on ice.
-
Final Washes: Wash the cells three times with ice-cold PBS (pH 7.4) to remove unreacted reagent and quenching buffer.
-
Downstream Analysis: The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or proteomic analysis.
Protocol 2: Labeling of Adherent Cells
-
Cell Preparation: Grow cells in appropriate culture vessels to 80-95% confluency.
-
Washing: Gently aspirate the culture medium and wash the cells three times with pre-warmed, amine-free PBS (pH 7.4).
-
Reagent Preparation: Prepare a fresh solution of this compound in amine-free PBS (pH 8.0) at the desired final concentration (e.g., 1 mM). The DMSO concentration should be kept below 1% to minimize cell toxicity.
-
Labeling Reaction: Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 30 minutes at room temperature.
-
Quenching: Aspirate the labeling solution and add Quenching Buffer. Incubate for 10 minutes at room temperature.
-
Final Washes: Wash the cells three times with PBS (pH 7.4).
-
Downstream Analysis: The labeled cells can now be processed for downstream applications.
Mandatory Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Principle of labeling and application in protein trafficking studies.
References
Application Notes and Protocols for Imaging Probe Synthesis using NHPI-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of imaging probes utilizing the non-cleavable linker, NHPI-PEG2-C2-NHS ester. This bifunctional linker is designed for the stable conjugation of imaging agents, such as fluorescent dyes, to biomolecules containing primary amines, including antibodies, peptides, and other targeting ligands. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting imaging probe, making it a valuable tool in preclinical and clinical research.
The N-hydroxysuccinimide (NHS) ester functional group provides high reactivity and selectivity towards primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond under mild reaction conditions. These characteristics make this compound a versatile reagent for the development of targeted imaging probes for a wide range of biological applications, including immunofluorescence, flow cytometry, and in vivo imaging.
Product Information
| Product Name | This compound |
| CAS Number | 2101206-31-7 |
| Molecular Formula | C₁₉H₂₀N₂O₉ |
| Molecular Weight | 420.37 g/mol |
| Appearance | Colorless to light yellow viscous liquid |
| Purity | >95% |
| Storage | Store at -20°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1] |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescently Labeled Antibody Probe
This protocol describes the conjugation of a fluorescent dye NHS ester to a monoclonal antibody (mAb) using the this compound linker. This method is applicable for creating targeted imaging probes for various research applications.
Materials:
-
Monoclonal Antibody (mAb) of interest (e.g., anti-EGFR, anti-HER2) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound
-
Amine-reactive fluorescent dye (e.g., Cyanine5-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[3]
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified prior to conjugation. Dialyze the antibody against PBS, pH 7.4.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Equilibrate the this compound and the fluorescent dye-NHS ester to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mg/mL stock solution of the fluorescent dye-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Calculate the required amount of this compound and fluorescent dye-NHS ester. A molar excess of 10-20 fold of the linker and dye relative to the antibody is a good starting point, though this may require optimization.[4]
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate for 30 minutes at room temperature.
-
Next, add the calculated volume of the fluorescent dye-NHS ester stock solution to the reaction mixture.
-
Incubate for 1-2 hours at room temperature, protected from light.[]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Imaging Probe:
-
Purify the antibody-dye conjugate from unreacted linker, dye, and quenching reagent using a pre-equilibrated size-exclusion chromatography (SEC) column.[3][6]
-
Elute the conjugate with PBS, pH 7.4, and collect the fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the antibody) and the maximum absorbance wavelength of the dye. The first peak corresponds to the labeled antibody.
-
-
Characterization of the Imaging Probe:
-
Degree of Labeling (DOL): Determine the average number of dye molecules conjugated per antibody. This is a critical parameter that can affect the probe's performance.[7][8][9][10][11]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the dye's maximum absorbance wavelength (Amax).
-
Calculate the DOL using the following formula: DOL = (Amax * ε_protein) / ((A280 - (Amax * CF)) * ε_dye) Where:
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of the dye at its Amax.
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
-
-
Purity: Analyze the purity of the conjugate using SDS-PAGE. The labeled antibody should show a higher molecular weight compared to the unlabeled antibody.
-
Binding Affinity: Evaluate the binding affinity of the imaging probe to its target using methods such as ELISA or flow cytometry to ensure that the conjugation process has not compromised its function.
-
-
Storage:
-
Store the purified imaging probe at 4°C for short-term use or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing. Protect from light.
-
Data Presentation
Table 1: Representative Quantitative Data for Imaging Probe Synthesis
| Parameter | Value | Method |
| Antibody Concentration | 2-5 mg/mL | UV-Vis Spectroscopy (A280) |
| Linker:Antibody Molar Ratio | 10:1 - 20:1 | Calculation |
| Dye:Antibody Molar Ratio | 5:1 - 15:1 | Calculation |
| Reaction Time | 1-2 hours | Timed Incubation |
| Reaction Temperature | Room Temperature (20-25°C) | Controlled Environment |
| Degree of Labeling (DOL) | 2-8 | UV-Vis Spectroscopy |
| Purity | >95% | SDS-PAGE, SEC-HPLC |
| Recovery | 70-90% | UV-Vis Spectroscopy (A280) |
Visualizations
Experimental Workflow
Caption: Workflow for synthesizing a fluorescently labeled antibody probe.
Signaling Pathway: EGFR Signaling in Cancer
Imaging probes targeting the Epidermal Growth Factor Receptor (EGFR) are crucial for cancer research and diagnostics as EGFR is often overexpressed in various tumors and its signaling pathways are key drivers of cancer progression.[12][13]
Caption: Simplified EGFR signaling pathway in cancer cells.
Logical Relationship: Factors Influencing Imaging Probe Performance
The successful development of an imaging probe depends on the careful optimization of several interrelated factors.
Caption: Key factors influencing the performance of a synthesized imaging probe.
References
- 1. Antibody-Based Imaging of HER-2: Moving into the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. goldbio.com [goldbio.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Epidermal Growth Factor Receptor (EGFR)-Targeting Peptides and Their Applications in Tumor Imaging Probe Construction: Current Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Progress and Challenges of EGFR-Targeted Molecular Imaging in Cancer With a Focus on Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Developing In Vivo Imaging Agents with NHPI-PEG2-C2-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of in vivo imaging agents using NHPI-PEG2-C2-NHS ester. This heterobifunctional linker enables the conjugation of imaging moieties to targeting biomolecules, such as antibodies, for preclinical and clinical research applications.
Application Notes
This compound is a non-cleavable linker that incorporates three key functional components: an N-Hydroxysuccinimide (NHS) ester, a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and an N-hydroxyphthalimide (NHPI) group. This combination of features makes it a versatile tool for creating stable and effective imaging probes.
The NHS ester functional group allows for the covalent conjugation to primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a stable amide bond. This reaction is highly efficient under mild pH conditions (typically pH 8.3-8.5)[][2].
The PEG2 spacer is a short polyethylene glycol chain that offers several advantages for in vivo applications. PEGylation can improve the solubility and stability of the resulting conjugate, reduce immunogenicity, and enhance pharmacokinetic properties by increasing circulation time[3][4][5]. A short PEG linker, in particular, has been shown to potentially alter the in vivo pharmacokinetics of antibodies to yield high-contrast images[6][7].
The N-hydroxyphthalimide (NHPI) group is known to act as a radical precursor under specific conditions. While its primary role in this linker is likely structural, its potential for inducing radical reactions could be explored in advanced applications[3].
Key Applications:
-
Fluorescent Imaging: Conjugation of near-infrared (NIR) fluorescent dyes to targeting antibodies for deep-tissue in vivo imaging[8].
-
PET/SPECT Imaging: Attachment of chelating agents for radiolabeling to antibodies for nuclear imaging applications.
-
Multimodal Imaging: Creation of dual-modality probes by linking both a fluorescent dye and a radionuclide chelator[9].
-
Theranostics: Development of agents that combine diagnostic imaging with therapeutic capabilities[10].
Experimental Protocols
The following protocols provide a general framework for the conjugation, purification, and characterization of an antibody-based imaging agent using this compound.
Protocol 1: Antibody Preparation
Objective: To prepare the antibody in a suitable buffer for efficient conjugation.
Materials:
-
Antibody of interest
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or Phosphate-Buffered Saline, PBS)[11][12]
-
Dialysis cassettes or desalting spin columns[11][]
Procedure:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be exchanged into an amine-free buffer.
-
Perform buffer exchange using either dialysis against the amine-free buffer overnight at 4°C or a desalting spin column according to the manufacturer's instructions[11].
-
Adjust the antibody concentration to 1-10 mg/mL in the amine-free buffer. Higher concentrations can improve labeling efficiency[12][14].
Protocol 2: Conjugation of this compound to an Antibody
Objective: To covalently link the this compound (pre-conjugated to an imaging moiety) to the antibody.
Materials:
-
Prepared antibody in amine-free buffer
-
This compound conjugated to the desired imaging molecule (e.g., a fluorescent dye)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Reaction tubes
-
Vortexer and rotator
Procedure:
-
Allow the vial of the this compound derivative to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound derivative by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh[11].
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate if needed[12][15].
-
Calculate the required volume of the NHS ester stock solution. A molar dye-to-antibody ratio of 8:1 to 20:1 is recommended for initial experiments[2][11].
-
Slowly add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing[11].
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light, with gentle rotation[].
Protocol 3: Purification of the Antibody Conjugate
Objective: To remove unconjugated imaging agent and byproducts.
Materials:
-
Conjugation reaction mixture
-
Purification column (e.g., Sephadex G-25 spin column or a gel filtration column for FPLC)[11][15]
-
PBS, pH 7.4
Procedure:
-
Spin Column Method (for small scale):
-
Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the center of the resin bed.
-
Centrifuge to collect the purified antibody conjugate[14].
-
-
Gel Filtration Chromatography (FPLC):
-
Equilibrate a suitable gel filtration column (e.g., Superdex 200) with PBS.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and the specific wavelength for the imaging moiety (e.g., ~750 nm for a NIR dye)[11].
-
Pool the fractions containing the conjugated antibody.
-
Protocol 4: Characterization of the Antibody Conjugate
Objective: To determine the concentration and degree of labeling (DOL) of the final product.
Materials:
-
Purified antibody conjugate
-
UV-Vis spectrophotometer
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the imaging moiety (Amax).
-
Calculate the concentration of the antibody.
-
Calculate the Degree of Labeling (DOL), which is the average number of imaging molecules per antibody, using the following formula[12][]: DOL = (Amax / ε_dye) / (A280_corrected / ε_protein)
-
Where ε_dye and ε_protein are the molar extinction coefficients of the imaging moiety and the antibody, respectively.
-
A280_corrected accounts for the absorbance of the imaging moiety at 280 nm.
-
Data Presentation
The following tables summarize typical parameters for the development of antibody-based imaging agents.
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency[12][14]. |
| Reaction Buffer pH | 8.3 - 8.5 | Optimal for the reaction between NHS esters and primary amines[][2]. |
| Molar Ratio (NHS ester:Ab) | 8:1 - 20:1 | A starting point for achieving an optimal Degree of Labeling (DOL)[2]. |
| Reaction Time | 1 hour at RT or 2 hours at 4°C | Sufficient for the reaction to proceed to completion[]. |
| Degree of Labeling (DOL) | 2 - 8 | An optimal DOL maximizes signal while minimizing potential interference with antibody function and rapid clearance[11]. |
| Property | Method | Purpose |
| Purity | SDS-PAGE, Size Exclusion Chromatography | To assess the presence of aggregates and unconjugated components[16]. |
| Concentration & DOL | UV-Vis Spectrophotometry | To quantify the final product and determine the conjugation efficiency[12][]. |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To ensure the conjugation process has not compromised the antibody's binding to its target[17]. |
| In Vitro Functionality | Cell-based assays (e.g., flow cytometry) | To confirm the conjugate binds to target cells. |
| In Vivo Performance | Optical Imaging, PET/SPECT | To evaluate biodistribution, tumor targeting, and clearance of the imaging agent[10][18]. |
Visualizations
Caption: Workflow for developing an antibody-based in vivo imaging agent.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. purepeg.com [purepeg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Small Animal In Vivo Imaging Antibody Labeling | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 14. broadpharm.com [broadpharm.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jove.com [jove.com]
Application Notes and Protocols for NHPI-PEG2-C2-NHS Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHPI-PEG2-C2-NHS ester is a non-cleavable linker designed for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker features a discrete two-unit polyethylene (B3416737) glycol (PEG) spacer, an N-hydroxysuccinimide (NHS) ester for covalent attachment to amine-containing biomolecules, and an N-hydroxyphtalimide (NHPI) group, which is part of the linker's core structure. The non-cleavable nature of this linker ensures that the cytotoxic payload is released only upon the complete degradation of the antibody carrier within the target cell's lysosome, minimizing off-target toxicity. The PEG spacer enhances the hydrophilicity of the linker-payload complex, which can improve the solubility and pharmacokinetic profile of the resulting conjugate.
The NHS ester moiety specifically reacts with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds. This method of conjugation is robust and widely used in the field of bioconjugation.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The primary application of this compound is in the synthesis of ADCs for targeted cancer therapy. By conjugating a potent cytotoxic agent to a tumor-targeting monoclonal antibody, this linker facilitates the selective delivery of the payload to cancer cells.
-
Targeted Nanoparticle Systems: This linker can be used to functionalize the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides) for tissue- or cell-specific drug delivery.
-
Protein Modification: Beyond ADCs, this reagent can be used to PEGylate proteins to improve their solubility, stability, and pharmacokinetic properties.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C19H20N2O9 |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 2101206-31-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Spaccer Arm | PEG2 (Polyethylene glycol, 2 units) |
| Cleavability | Non-cleavable |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Payload Conjugation via Lysine Residues
This protocol describes a general method for conjugating a payload functionalized with this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5. Avoid amine-containing buffers like Tris.
-
This compound-payload conjugate dissolved in an anhydrous organic solvent (e.g., DMSO).
-
Reaction buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.
-
Analytical instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines, exchange it into the reaction buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
-
Linker-Payload Solution Preparation:
-
Immediately before use, dissolve the this compound-payload conjugate in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker-payload solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody. The optimal ratio should be determined empirically.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other small molecules by SEC or TFF.
-
Elute the ADC with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured by UV-Vis spectrophotometry if the drug and antibody have distinct absorbance wavelengths, or by HIC.
-
Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomeric ADC and the presence of aggregates.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target and non-target cell lines using a cell viability assay (e.g., MTT, XTT).
-
Illustrative Data Presentation
The following data is for illustrative purposes only and represents typical results that might be obtained for an ADC synthesized using this compound.
Table 1: Characterization of a Hypothetical Trastuzumab-MMAE ADC
| Parameter | Value |
| Antibody | Trastuzumab |
| Payload | Monomethyl Auristatin E (MMAE) |
| Linker | This compound |
| Average DAR | 3.8 |
| Monomer Percentage (SEC) | >95% |
| Endotoxin Level | < 0.5 EU/mg |
Table 2: In Vitro Cytotoxicity of a Hypothetical Trastuzumab-MMAE ADC
| Cell Line | Target Expression | IC50 (ng/mL) |
| SK-BR-3 | HER2-positive | 15.2 |
| BT-474 | HER2-positive | 25.8 |
| MDA-MB-231 | HER2-negative | > 10,000 |
Table 3: In Vivo Efficacy of a Hypothetical Trastuzumab-MMAE ADC in a Mouse Xenograft Model (SK-BR-3)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| Trastuzumab-MMAE ADC | 5 | 85 |
| Trastuzumab-MMAE ADC | 10 | 98 |
Diagrams
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of an ADC.
Mechanism of Action of a Non-Cleavable ADC
Caption: Cellular mechanism of action for an ADC with a non-cleavable linker.
Creating Stable Bioconjugates with Non-Cleavable Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the targeted delivery of potent molecules to specific sites within the body. A critical component of a stable bioconjugate is the linker that connects the targeting moiety, such as a monoclonal antibody, to the payload, for instance, a cytotoxic drug in an antibody-drug conjugate (ADC). Non-cleavable linkers are a class of connectors designed to remain intact in the systemic circulation, offering exceptional stability and minimizing off-target toxicity.[][2][3] The release of the payload from a bioconjugate with a non-cleavable linker relies on the complete degradation of the targeting protein, typically within the lysosomal compartment of the target cell.[][2][3][4] This mechanism enhances the therapeutic window by ensuring the payload is released predominantly at the site of action.[2]
This document provides detailed application notes on the creation of stable bioconjugates using non-cleavable linkers, with a focus on thioether and amide bond-forming chemistries. It also includes comprehensive experimental protocols for key steps in the bioconjugation process, from conjugation and purification to characterization and stability assessment.
Advantages of Non-Cleavable Linkers
The primary advantage of non-cleavable linkers is their superior plasma stability compared to many cleavable counterparts.[2] This stability prevents the premature release of the payload in the bloodstream, which can lead to systemic toxicity and reduced efficacy.[5] Studies have shown that ADCs with non-cleavable linkers generally exhibit better in vivo performance.[2]
Key Non-Cleavable Linker Chemistries
Two of the most prevalent non-cleavable linker strategies involve the formation of stable thioether and amide bonds.
1. Thioether Linkers (Maleimide-Based)
Thioether linkages are commonly formed through the reaction of a maleimide (B117702) group with a sulfhydryl (thiol) group.[6] The heterobifunctional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used reagent for this purpose.[7][8] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) and a maleimide group that subsequently reacts with a thiol group on the payload.[7][8] The cyclohexane (B81311) ring in the SMCC structure enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis.[8]
While the maleimide-thiol linkage is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation. To address this, strategies have been developed to create more stable connections, such as the hydrolysis of the thiosuccinimide ring to a more stable ring-opened product.
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Small Molecule Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules, such as cytotoxic drugs, fluorescent dyes, or biotin, to monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic and diagnostic development. This process generates antibody-drug conjugates (ADCs), which combine the high specificity of an antibody for a target antigen with the potent activity of a conjugated small molecule.[][2] The resulting immunoconjugate is designed to selectively deliver the payload to target cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[3][4]
The precise chemical linkage between the antibody and the small molecule is critical and can influence the stability, efficacy, and pharmacokinetic profile of the conjugate.[5][] Key parameters in ADC development include the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, as it significantly impacts the conjugate's potency and therapeutic window.[7][8]
This document provides detailed protocols for the most common methods of small molecule conjugation to antibodies: targeting lysine (B10760008) residues and cysteine residues. It also outlines the necessary purification and characterization steps to ensure the quality and consistency of the resulting conjugate.
Key Conjugation Chemistries: A Comparative Overview
The choice of conjugation strategy depends on several factors, including the nature of the small molecule, the desired level of control over the conjugation sites, and the intended application of the final product.[9][10] The two most prevalent methods involve targeting the side chains of lysine or cysteine residues on the antibody.
| Feature | Lysine Conjugation | Cysteine Conjugation |
| Target Residue | ε-amino group of lysine | Thiol group of cysteine |
| Common Chemistry | NHS-ester reaction forming a stable amide bond.[11][] | Maleimide (B117702) reaction forming a thioether bond.[13][14] |
| Homogeneity | Produces a heterogeneous mixture of conjugates with varying DARs due to the abundance of surface-exposed lysines.[15][16] | Can produce more homogeneous conjugates, especially with engineered cysteines, allowing for better control over the DAR.[9] |
| Simplicity | Generally simpler and more straightforward to perform.[15] | May require an initial reduction step to free up cysteine residues from disulfide bonds.[13][14] |
| Stability of Linkage | Amide bonds are highly stable.[16] | The thiosuccinimidyl linkage can be subject to retro-Michael reaction, potentially leading to premature drug release, though more stable maleimide derivatives have been developed.[17] |
Experimental Workflow for Antibody-Small Molecule Conjugation
The overall process for generating an antibody-small molecule conjugate can be broken down into several key stages, from antibody preparation to final product characterization.
References
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biotium.com [biotium.com]
- 13. broadpharm.com [broadpharm.com]
- 14. biotium.com [biotium.com]
- 15. api-docs.rango.exchange [api-docs.rango.exchange]
- 16. Cysteine-to-lysine transfer antibody fragment conjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yield with NHPI-PEG2-C2-NHS Ester
Welcome to the technical support center for the NHPI-PEG2-C2-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their conjugation experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during the use of this linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is it used for?
A1: this compound is a chemical crosslinker used in bioconjugation. It contains an N-Hydroxyphthalimide (NHPI) ester and an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that specifically targets primary amines (-NH2), which are found on the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1][2] This reaction forms a stable amide bond. The PEG2 component is a two-unit polyethylene (B3416737) glycol spacer that can improve the solubility and reduce steric hindrance of the conjugate.[3] This type of linker is often used in the development of antibody-drug conjugates (ADCs).[4]
Q2: What is the optimal pH for conjugation with an NHS ester?
A2: The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[5][6] At a lower pH, the primary amines are protonated, making them less nucleophilic and reducing the reaction rate. At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[5]
Q3: What buffers are compatible with NHS ester conjugation?
A3: Amine-free buffers are essential for successful NHS ester conjugation. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers. Buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible as they will compete with the target molecule for reaction with the NHS ester.[7]
Q4: How should I store the this compound?
A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[8] Before use, the reagent should be allowed to warm to room temperature before opening the vial to prevent condensation of moisture, which can lead to hydrolysis of the ester.[8]
Troubleshooting Guide: Low Conjugation Yield
Low conjugation yield is one of the most common issues encountered when working with NHS esters. The following sections provide potential causes and solutions to help you improve the efficiency of your conjugation reaction.
Problem 1: Inactive or Degraded this compound
Q: My conjugation reaction is not working at all, or the yield is extremely low. Could my linker be inactive?
A: Yes, it is possible that the this compound has hydrolyzed and is no longer active. NHS esters are susceptible to hydrolysis, especially when exposed to moisture.[8]
Solutions:
-
Use fresh reagent: Whenever possible, use a fresh vial of the linker.
-
Proper storage and handling: Ensure the linker is stored in a desiccated environment at -20°C and warmed to room temperature before opening.
-
Test for activity: You can perform a simple activity test to check if the NHS ester is still reactive. A detailed protocol is provided in the "Experimental Protocols" section below.
Problem 2: Suboptimal Reaction Conditions
Q: I am observing some product, but the conjugation yield is lower than expected. What reaction conditions should I optimize?
A: Several reaction parameters can influence the conjugation efficiency. Optimizing these conditions can significantly improve your yield.
Solutions:
-
pH: Ensure the reaction pH is within the optimal range of 7.2-8.5.[5][6] A pH of 8.3-8.5 is often cited as optimal for labeling with NHS esters.
-
Buffer: Confirm that you are using an amine-free buffer such as PBS, HEPES, or borate buffer.[7]
-
Molar Ratio: The molar ratio of the this compound to your target molecule is critical. A higher molar excess of the linker may be needed, especially for dilute protein solutions.[1] It is recommended to perform a titration experiment to determine the optimal molar ratio for your specific application.
-
Reaction Time and Temperature: NHS ester reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[5] Longer incubation times may be necessary for less reactive amines or lower concentrations of reactants.
Quantitative Data Summary: NHS Ester Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases hydrolysis rate. |
| Temperature | 4°C to Room Temperature | Lower temperature can reduce hydrolysis. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | May need optimization based on reactants. |
| Molar Excess of Ester | 5 to 20-fold | Highly dependent on the concentration of the target molecule. |
Problem 3: Competing Hydrolysis of the NHS Ester
Q: How can I minimize the hydrolysis of the this compound during the reaction?
A: Hydrolysis is a major competing reaction that reduces the amount of active ester available for conjugation.[1]
Solutions:
-
Prepare fresh solutions: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions in aqueous buffers for long-term storage.[8]
-
Concentration of reactants: Higher concentrations of the target molecule can favor the aminolysis reaction over hydrolysis.[1]
-
Reaction temperature: Performing the reaction at 4°C can slow down the rate of hydrolysis.[5]
NHS Ester Hydrolysis Half-life
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Data is for general NHS esters and may vary for the this compound.[5]
Problem 4: Issues with the Target Molecule
Q: I have optimized the reaction conditions, but the yield is still low. Could the problem be with my protein/molecule?
A: The properties of your target molecule can significantly impact the conjugation efficiency.
Solutions:
-
Amine availability: Ensure that your target molecule has accessible primary amines. If the amines are buried within the protein structure, conjugation will be inefficient.
-
Buffer exchange: If your protein solution contains incompatible substances (e.g., Tris, glycine, sodium azide), perform a buffer exchange into a suitable conjugation buffer before the reaction.
-
Protein aggregation: Conjugation can sometimes lead to protein aggregation. If you observe precipitation, you may need to adjust the protein concentration, buffer composition, or include stabilizing excipients.
Experimental Protocols
Protocol 1: Activity Test for this compound
This protocol provides a qualitative method to assess the reactivity of your this compound.
Materials:
-
This compound
-
Dry DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0)
-
Small molecule with a primary amine (e.g., glycine or a simple primary amine-containing compound)
-
LC-MS or other analytical method to detect the product
Procedure:
-
Prepare a 10 mM stock solution of the this compound in dry DMSO or DMF.
-
Prepare a 100 mM solution of the primary amine-containing small molecule in the amine-free buffer.
-
In a microcentrifuge tube, mix 10 µL of the this compound stock solution with 90 µL of the primary amine solution.
-
Incubate the reaction at room temperature for 30 minutes.
-
Analyze the reaction mixture by LC-MS to detect the formation of the conjugated product. The expected mass will be the mass of the small molecule plus the mass of the NHPI-PEG2-C2- moiety after the loss of the NHS group.
-
A control reaction without the primary amine should also be run to assess the extent of hydrolysis.
Protocol 2: Optimizing the Molar Ratio of Linker to Target Molecule
This protocol describes a method to determine the optimal molar excess of the this compound for your specific target molecule.
Materials:
-
Target molecule (e.g., protein) in a suitable amine-free buffer
-
This compound
-
Dry DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical method to determine the degree of labeling (e.g., SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the linker has a chromophore).
Procedure:
-
Prepare a stock solution of your target molecule at a known concentration in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Prepare a fresh stock solution of the this compound in dry DMSO or DMF.
-
Set up a series of parallel reactions in microcentrifuge tubes. In each tube, add a fixed amount of your target molecule.
-
Add varying molar excesses of the this compound to each tube (e.g., 2-fold, 5-fold, 10-fold, 20-fold molar excess). The volume of the added ester solution should not exceed 10% of the total reaction volume.
-
Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reactions by adding the quenching solution to a final concentration of 50-100 mM.
-
Analyze the degree of labeling for each reaction using your chosen analytical method.
-
Plot the degree of labeling as a function of the molar excess of the linker to determine the optimal ratio that gives the desired level of conjugation without causing significant aggregation or loss of activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxylamines as oxidation catalysts: thermochemical and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker in an Antibody-Drug Conjugate (ADC) serves multiple crucial functions. Primarily, it acts as a hydrophilic spacer between the antibody and the often-hydrophobic cytotoxic payload.[1][] This incorporation of PEG increases the overall water solubility of the ADC, which is critical for preventing aggregation and improving its stability in aqueous environments.[3] Additionally, the PEG linker can create a "hydration shell" around the ADC, which helps to reduce non-specific interactions with other molecules and surfaces in the bloodstream, prolonging its circulation half-life.[3] The flexible nature of the PEG chain also provides steric hindrance, physically preventing the hydrophobic payloads on adjacent ADC molecules from interacting and causing aggregation.
Q2: What are the main causes of aggregation in ADCs with PEG linkers?
A2: Aggregation of ADCs, even those with PEG linkers, is a multifaceted issue. The primary driver is often the inherent hydrophobicity of the cytotoxic payload.[4] When multiple hydrophobic drug molecules are conjugated to an antibody, they can create hydrophobic patches on the antibody's surface. These patches can interact with each other on different ADC molecules, leading to self-association and aggregation.[4] Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic payloads per antibody, thereby increasing the propensity for aggregation.[1]
-
Conjugation Chemistry: The specific method used to attach the linker-payload to the antibody can influence the final product's stability.
-
Formulation Conditions: Suboptimal buffer conditions, such as pH and ionic strength, can promote aggregation.[4]
-
Environmental Stress: Factors like elevated temperature, freeze-thaw cycles, and mechanical stress during processing can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.
Q3: How does the length of the PEG linker affect ADC aggregation?
A3: The length of the PEG linker is a critical design parameter that can be optimized to minimize aggregation.[5][6] Longer PEG chains generally provide more effective shielding of the hydrophobic payload, offering greater steric hindrance and increasing the overall hydrophilicity of the ADC.[6] This can lead to reduced aggregation and improved pharmacokinetic properties.[5] However, there is a trade-off, as excessively long linkers might negatively impact the ADC's potency or cell permeability. The optimal PEG linker length is specific to the antibody, payload, and target, requiring empirical evaluation.[5]
Q4: What are the consequences of ADC aggregation?
A4: ADC aggregation can have several detrimental effects on the therapeutic product. Aggregates can lead to a loss of efficacy by sterically hindering the antibody's ability to bind to its target antigen. Furthermore, aggregated ADCs can be immunogenic, potentially causing adverse immune reactions in patients.[4] Aggregation can also reduce the solubility of the ADC, leading to precipitation and loss of product during manufacturing and storage. From a safety perspective, aggregates may exhibit altered pharmacokinetic profiles, leading to faster clearance or off-target toxicity.[7]
Troubleshooting Guide
Problem 1: My ADC with a PEG linker shows significant aggregation immediately after the conjugation reaction.
| Possible Cause | Troubleshooting Steps |
| High local concentration of reactants | 1. Slowly add the activated linker-payload to the antibody solution with gentle mixing. 2. Consider using a controlled addition method, such as a syringe pump. |
| Unfavorable buffer conditions during conjugation | 1. Ensure the pH of the reaction buffer is optimal for the conjugation chemistry and antibody stability. Avoid pH values close to the antibody's isoelectric point.[4] 2. Optimize the salt concentration in the buffer to minimize hydrophobic and electrostatic interactions. |
| Presence of organic solvent | 1. Minimize the amount of organic co-solvent used to dissolve the hydrophobic linker-payload. 2. Perform a solvent exchange step immediately after conjugation to remove the organic solvent. |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce the molar excess of the linker-payload during the conjugation reaction. 2. Consider using a site-specific conjugation method to achieve a more homogeneous and lower DAR product. |
Problem 2: My ADC is stable after purification but aggregates during storage or after freeze-thaw cycles.
| Possible Cause | Troubleshooting Steps |
| Suboptimal formulation buffer | 1. Screen different buffer systems and pH ranges to find the optimal conditions for long-term stability. 2. Incorporate stabilizing excipients into the formulation, such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine). |
| Inadequate cryoprotectants/lyoprotectants | 1. For frozen or lyophilized formulations, include appropriate cryoprotectants (e.g., sucrose, glycerol) or lyoprotectants to prevent aggregation during freezing and drying. |
| Mechanical stress | 1. Minimize agitation and shear stress during handling and storage. 2. If possible, store the ADC in a liquid formulation rather than a frozen one to avoid freeze-thaw stress. |
| High protein concentration | 1. Evaluate the effect of protein concentration on aggregation. If aggregation is concentration-dependent, consider storing the ADC at a lower concentration. |
Quantitative Data Summary
The following table summarizes the impact of different PEG linker lengths on key ADC parameters, providing a comparative overview for linker design optimization.
| PEG Linker Length | % Aggregation (Stressed Conditions) | Plasma Half-life (t1/2) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| PEG4 | Low to Moderate | Moderate | Potent | Good |
| PEG8 | Low | Increased | Potent | Improved |
| PEG12 | Very Low | Significantly Increased | Slightly Reduced | Enhanced |
| PEG24 | Very Low | Maximally Increased | Moderately Reduced | Highly Enhanced |
Note: The data presented are generalized trends synthesized from multiple studies and may vary depending on the specific antibody, payload, and experimental conditions.[5][8][9]
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic radius.[10]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size Exclusion Chromatography column (e.g., Agilent AdvanceBio SEC 300Å)[10]
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0 (or other suitable buffer)
-
ADC sample
-
Mobile phase matched buffer for sample dilution
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase matched buffer. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Separation: Run the separation for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Data Acquisition: Monitor the eluent at 280 nm and record the chromatogram.
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Dynamic Light Scattering (DLS) for Stability Assessment
Objective: To measure the hydrodynamic radius (Rh) and polydispersity of an ADC in solution to assess its aggregation state and colloidal stability.[11][12]
Materials:
-
Dynamic Light Scattering instrument
-
Low-volume cuvette
-
ADC sample
-
Formulation buffer
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the desired measurement temperature.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove any dust or large particles. Dilute the sample to an appropriate concentration in the formulation buffer.
-
Cuvette Preparation: Thoroughly clean the cuvette with filtered, deionized water and ethanol, then dry it with filtered air.
-
Measurement: Pipette the prepared sample into the cuvette, ensuring there are no air bubbles. Place the cuvette in the instrument.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged to obtain a reliable result.
-
Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or a high PDI can indicate the presence of aggregates.
Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Profiling
Objective: To separate ADC species based on their hydrophobicity, which is influenced by the Drug-to-Antibody Ratio (DAR). This method can also be used to assess the overall hydrophobicity of the ADC.[13][14]
Materials:
-
HPLC system with a UV detector
-
Hydrophobic Interaction Chromatography column (e.g., Tosoh TSKgel Butyl-NPR)[15]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[15]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0[15]
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% A) at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 10 µL) onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might be from 0% to 100% B over 30 minutes.
-
Data Acquisition: Monitor the eluent at 280 nm and record the chromatogram.
-
Data Analysis: The different peaks in the chromatogram correspond to ADC species with different DARs, with higher DAR species eluting later due to their increased hydrophobicity. The retention time can be used as a relative measure of the ADC's hydrophobicity.
Visualizations
Caption: Mechanism of ADC aggregation and prevention.
References
- 1. adcreview.com [adcreview.com]
- 3. labinsights.nl [labinsights.nl]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing NHPI-PEG2-C2-NHS Ester to Antibody Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of NHPI-PEG2-C2-NHS ester to antibodies for the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to antibody?
A1: The optimal molar ratio is highly dependent on the specific antibody and the desired drug-to-antibody ratio (DAR). For PEGylated NHS esters, a common starting point is a molar excess of the NHS ester. We recommend starting with a range of molar ratios from 1:3 to 1:20 (antibody:ester).[1][2] It is crucial to perform small-scale optimization experiments to determine the ideal ratio for your specific application.
Q2: What is a typical drug-to-antibody ratio (DAR) for ADCs?
A2: The optimal DAR for an ADC typically falls between 2 and 4. Higher DAR values can lead to increased hydrophobicity, which may cause aggregation of the ADC, accelerated plasma clearance, and potential off-target toxicity.
Q3: Which buffers are recommended for the conjugation reaction?
A3: Buffers free of primary amines are essential to prevent competition with the antibody for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a common choice. Other suitable buffers include borate (B1201080) and carbonate/bicarbonate buffers at a pH of 8.0-8.5 to increase the reactivity of the NHS ester.[2] Avoid buffers containing Tris or glycine (B1666218).
Q4: How should I prepare the this compound for the reaction?
A4: this compound is moisture-sensitive. It should be stored in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation. The NHS ester should be dissolved in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[3]
Q5: What are the recommended reaction time and temperature?
A5: The conjugation reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[1][3] Optimization of both time and temperature may be necessary for your specific antibody and desired DAR.
Q6: How can I remove unreacted this compound and other impurities after the conjugation reaction?
A6: Unreacted reagents and byproducts can be removed using size-exclusion chromatography (e.g., Zeba™ spin desalting columns) or dialysis.[1][3]
Q7: How can I determine the drug-to-antibody ratio (DAR) of my final conjugate?
A7: Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of ADCs. This technique separates the different drug-loaded species based on their hydrophobicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) after reduction of the ADC can also be used as an orthogonal method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | - Suboptimal Molar Ratio: Insufficient excess of this compound. - Hydrolysis of NHS Ester: Moisture in reagents or reaction buffer. - Incorrect pH: Reaction pH is too low, leading to protonation of antibody lysine (B10760008) residues. - Competing Amines: Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. | - Increase the molar excess of the this compound in your optimization experiments. - Ensure all reagents and solvents are anhydrous. Prepare the NHS ester solution immediately before use. - Increase the reaction pH to 8.0-8.5. - Perform a buffer exchange to remove any interfering substances from the antibody solution. |
| High Drug-to-Antibody Ratio (DAR) / Antibody Precipitation | - Excessive Molar Ratio: Too high a concentration of this compound. - Antibody Aggregation: Increased hydrophobicity of the antibody surface after conjugation. - High Concentration of Organic Solvent: The concentration of DMSO or DMF in the final reaction mixture is too high. | - Decrease the molar ratio of the this compound. - Optimize the conjugation conditions (lower molar ratio, shorter reaction time). Consider using a more hydrophilic linker if aggregation persists. - Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[3] |
| Inconsistent Results | - Inaccurate Reagent Concentration: Errors in weighing or dissolving the antibody or NHS ester. - Variable Reaction Conditions: Fluctuations in temperature or incubation time. - Degradation of NHS Ester: Improper storage or handling of the this compound. | - Carefully measure and prepare all solutions. Determine the precise concentration of the antibody solution before starting the conjugation. - Maintain consistent reaction parameters between experiments. - Store the this compound under desiccated conditions at -20°C and allow it to warm to room temperature before opening. |
Quantitative Data Summary
The following table provides recommended starting parameters for optimizing the conjugation of this compound to an antibody. These are general guidelines, and optimization is crucial for each specific antibody-linker combination.
| Parameter | Recommended Range / Condition | Notes |
| Antibody Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a greater molar excess of the NHS ester.[] |
| Molar Ratio (Antibody:Ester) | 1:3 to 1:20 | Start with a few ratios within this range to find the optimal condition.[1][2] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate) | Avoid Tris and glycine buffers. |
| Reaction pH | 7.2 - 8.5 | A pH of 8.0-8.5 can increase the reaction efficiency.[2] |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 30 - 120 minutes | |
| Organic Solvent (for NHS ester) | Anhydrous DMSO or DMF | |
| Final Organic Solvent Conc. | < 10% (v/v) | High concentrations can lead to antibody aggregation.[3] |
Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
-
Initial Antibody Preparation: Obtain a solution of the antibody at a known concentration. If the antibody solution contains interfering substances like Tris, glycine, or sodium azide, a buffer exchange is necessary.
-
Buffer Exchange:
-
Add the antibody solution to a desalting column (e.g., Zeba™ Spin Desalting Column) that has been equilibrated with the desired reaction buffer (e.g., 0.1 M PBS, pH 7.4).
-
Centrifuge the column according to the manufacturer's instructions to collect the antibody in the new buffer.
-
Measure the concentration of the antibody solution after buffer exchange using a spectrophotometer at 280 nm.
-
Protocol 2: Conjugation of this compound to Antibody
-
Prepare the Antibody Solution: Adjust the concentration of the purified antibody to 2 mg/mL in the reaction buffer (e.g., 0.1 M PBS, pH 8.0).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Calculate the Volume of NHS Ester Solution: Based on the desired molar ratio, calculate the volume of the NHS ester solution to add to the antibody solution.
-
Reaction: Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[1]
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)
-
Purification: Purify the ADC from unreacted NHS ester and other byproducts using a desalting column or dialysis.
-
Desalting Column: Equilibrate the column with a storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column and centrifuge to collect the purified ADC.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer at 4°C with several buffer changes.
-
-
Concentration and Storage: Concentrate the purified ADC if necessary using a centrifugal filter unit. Store the final ADC solution at 4°C for short-term storage or at -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: Chemical reaction of NHS ester with an antibody.
References
side reactions of NHPI-PEG2-C2-NHS ester with other amino acids
This technical support guide is designed for researchers, scientists, and drug development professionals using NHPI-PEG2-C2-NHS ester in their experiments. It provides detailed information on potential side reactions, troubleshooting advice, and protocols to help ensure successful and specific bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reaction?
A1: this compound is a non-cleavable linker molecule commonly used in the creation of antibody-drug conjugates (ADCs)[1][2]. It contains two active ester groups: an N-hydroxysuccinimide (NHS) ester and an N-hydroxyphthalimide (NHPI) ester. Its primary, intended reaction is a nucleophilic acyl substitution with primary amines, such as the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of proteins and peptides. This reaction forms a highly stable and irreversible amide bond[3]. The reaction is most efficient in a pH range of 7.2 to 8.5[4][5].
Q2: What is the most common competing reaction I should be aware of?
A2: The most significant competing reaction is the hydrolysis of the NHS and NHPI ester groups in your aqueous buffer[6]. This reaction converts the active ester into a non-reactive carboxylic acid, which will no longer couple to your protein. The rate of hydrolysis is highly dependent on pH; it increases significantly at higher pH values[4][7]. For example, the half-life of a typical NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6[4]. Careful control of pH and reaction time is therefore critical to maximize conjugation efficiency.
Q3: Can this compound react with amino acids other than lysine?
A3: Yes, while highly selective for primary amines, the ester groups can engage in side reactions with other nucleophilic amino acid side chains, particularly under non-optimal conditions (e.g., elevated pH)[3][6]. The primary off-target residues of concern are:
-
Tyrosine (Tyr), Serine (Ser), and Threonine (Thr): The hydroxyl groups on these residues can react to form unstable O-acyl isourea esters. These linkages are significantly less stable than amide bonds and can be hydrolyzed or displaced by other nucleophiles[6][8][9].
-
Cysteine (Cys): The sulfhydryl (thiol) group of cysteine is a potent nucleophile and can react to form a thioester linkage. Thioesters are also less stable than the desired amide bond[6][10].
-
Histidine (His): The imidazole (B134444) ring of histidine can react, especially at a pH above 6, to form an unstable intermediate that is prone to rapid hydrolysis[6][11].
-
Arginine (Arg): Some studies have reported potential reactivity with the guanidinium (B1211019) group of arginine, although this is generally considered a minor side reaction[9].
Q4: How does pH affect the selectivity of the labeling reaction?
A4: pH is the most critical parameter for controlling both the efficiency and selectivity of the reaction.
-
Below pH 7.0: The primary amine targets are mostly protonated (-NH3+), rendering them poor nucleophiles and slowing the desired reaction significantly[5][12].
-
pH 7.2 - 8.5: This is the optimal range for efficient reaction with primary amines[4].
-
Above pH 8.5: While the aminolysis reaction rate can be high, the competing hydrolysis of the ester also accelerates dramatically[4]. Furthermore, at higher pH, other nucleophiles like the thiol of cysteine (pKa ~8.5) and the phenol (B47542) of tyrosine (pKa ~10) become deprotonated and thus more reactive, increasing the likelihood of side reactions[8][9].
Q5: What type of buffer should I use for my conjugation reaction?
A5: It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for reaction with the ester, drastically reducing your conjugation efficiency[6]. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate, or borate (B1201080) buffers, carefully adjusted to the optimal pH range of 7.2-8.5[4].
Data Presentation: Reactivity of Amino Acid Side Chains
The following tables summarize the relative reactivity of different amino acid side chains with NHS esters and the stability of the resulting linkages. The NHPI ester moiety is expected to have a similar reactivity profile.
Table 1: Relative Reactivity of Nucleophilic Amino Acid Side Chains with NHS Esters
| Amino Acid Residue | Nucleophilic Group | Typical pKa | Relative Reactivity (at pH 8.0) | Comments |
| Lysine / N-Terminus | Primary Amine (-NH₂) | ~10.5 / ~8.0 | High (Primary Target) | Forms a stable amide bond. N-terminus is more reactive at lower pH.[3][13] |
| Cysteine | Sulfhydryl/Thiol (-SH) | ~8.5 | Moderate to High | Forms a thioester. Reactivity increases significantly as pH approaches and exceeds the pKa.[6][10] |
| Histidine | Imidazole | ~6.0 | Moderate | Reactivity increases above pH 6. Forms a highly unstable intermediate.[6][11] |
| Tyrosine | Phenol (-OH) | ~10.0 | Low to Moderate | Reactivity increases significantly above pH 9. Forms an unstable ester linkage.[6][8] |
| Serine / Threonine | Hydroxyl (-OH) | >13 | Low | Generally considered a minor side reaction under typical bioconjugation conditions.[6][8][9] |
Table 2: Stability of Formed Linkages
| Linkage Type | Formed With | Chemical Bond | Stability in Aqueous Buffer (pH 7.4) |
| Amide | Lysine / N-Terminus | R-CO-NH-Protein | Very High (Stable) |
| Thioester | Cysteine | R-CO-S-Protein | Low to Moderate (Labile) |
| Ester | Tyrosine / Ser / Thr | R-CO-O-Protein | Low (Hydrolytically Unstable) |
| Acyl-imidazole | Histidine | R-CO-Im-Protein | Very Low (Rapidly Hydrolyzed) |
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Hydrolysis of Ester: Reagent was exposed to moisture or dissolved in aqueous buffer too long before use.[6] 2. Incorrect Buffer pH: pH is too low (<7), protonating the target amines.[12] 3. Amine-Containing Buffer: Use of Tris, glycine, or other primary amine buffers.[6] 4. Inactive Reagent: Improper storage of the this compound. | 1. Prepare fresh stock solutions of the ester in anhydrous DMSO or DMF immediately before use.[14] 2. Verify buffer pH is in the optimal 7.2-8.5 range.[4] 3. Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction.[14] 4. Store the solid reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.[6] |
| Protein Precipitation during Reaction | 1. High concentration of organic solvent: Adding too much DMSO/DMF stock solution. 2. Change in pI: Modification of lysine residues alters the protein's net charge. | 1. Keep the final concentration of the organic co-solvent below 10% of the total reaction volume.[14] 2. Screen different buffer compositions or protein concentrations. Consider adding solubility-enhancing excipients if compatible. |
| Evidence of Off-Target Labeling / Product Heterogeneity | 1. pH is too high: Increases reactivity of Cys, Tyr, and His side chains.[8][9] 2. Reaction time is too long: Allows for slower side reactions to occur. 3. High molar excess of ester: Drives reactions with less reactive nucleophiles. | 1. Lower the reaction pH to the lower end of the optimal range (e.g., 7.2-7.5) to suppress side reactions. 2. Optimize the reaction time. Run a time-course experiment (e.g., 30 min, 1h, 2h, 4h) and analyze the products.[4] 3. Reduce the molar excess of the labeling reagent. Perform a titration to find the lowest ratio that provides sufficient labeling. |
| Loss of Protein Activity | 1. Modification of critical lysine residue: A lysine in the active site or a binding interface has been labeled. | 1. If possible, use site-directed mutagenesis to protect the critical lysine. 2. Attempt labeling at a lower pH (~7.0). The N-terminus (pKa ~8) will be more reactive than lysine side chains (pKa ~10.5), potentially providing more specific N-terminal labeling.[9] |
Visualizations
Experimental Workflow
Caption: Standard workflow for protein conjugation with this compound.
Reaction Pathways: Primary vs. Side Reactions
Caption: Desired aminolysis pathway versus potential off-target side reactions.
Experimental Protocols
Protocol 1: Standard Protein Labeling
This protocol is a general guideline for labeling a protein with this compound. Optimization may be required.
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the ester in fresh, anhydrous DMSO or DMF to create a 10-20 mM stock solution[14]. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of the ester stock solution needed for the desired molar excess over the protein (a 5-20 fold molar excess is a common starting point).
-
Add the calculated volume of the ester stock solution to the protein solution while gently vortexing. Ensure the final DMSO/DMF concentration remains below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight[14]. If the label is light-sensitive, protect the reaction from light.
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM. Incubate for 30 minutes[14]. This will react with any excess ester.
-
Remove unreacted ester and byproducts by gel filtration (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final concentration of the protein conjugate (e.g., by BCA or Bradford assay).
-
Determine the Degree of Labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy if the linker or attached molecule has a chromophore, or mass spectrometry).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective protein conjugation at histidine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03355B [pubs.rsc.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. raineslab.com [raineslab.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Hydrolysis of NHPI-PEG2-C2-NHS Ester
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for managing the hydrolysis of NHPI-PEG2-C2-NHS ester during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a non-cleavable linker containing a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] It is primarily used in the synthesis of antibody-drug conjugates (ADCs). The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like the side chain of lysine (B10760008) residues on proteins) to form stable amide bonds, while the N-hydroxypiperidine (NHPI) end can be used for further modifications.[1][2][3]
Q2: What is hydrolysis in the context of an NHS ester reaction, and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester reacts with water.[4][5] This is the primary competing reaction during conjugation.[6][7][8] The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines.[4] This loss of reactivity reduces the overall efficiency and yield of the desired conjugate molecule.[4][6]
Q3: My conjugation efficiency is low. Could hydrolysis of the this compound be the cause?
Yes, low conjugation efficiency is a common issue, and premature hydrolysis of the NHS ester is a primary suspect.[7][9] The NHS ester is sensitive to moisture and its rate of hydrolysis is significantly influenced by pH, temperature, and exposure time to the aqueous environment.[4][7][10][11]
Q4: What are the key factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[4][6][11] While a pH range of 7.2-8.5 is often optimal for the amine reaction, values at the higher end of this range will accelerate hydrolysis.[4][9]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[4][11]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the more opportunity there is for hydrolysis to occur.[4]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they compete with the target molecule for reaction with the NHS ester.[3][9]
Q5: How should I store and handle this compound to minimize hydrolysis?
Proper storage and handling are critical. NHS esters are moisture-sensitive.[7] You should:
-
Store the reagent desiccated at the recommended temperature.[10][12]
-
Allow the vial to equilibrate to room temperature before opening to prevent water condensation.[10][11][12]
-
Prepare solutions in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[11][13] Do not store NHS esters in solution for extended periods, especially in aqueous buffers.[11][13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The linker is inactivating before it can react with your target molecule. | Optimize Reaction pH: Perform the NHS ester reaction within a pH range of 7.2-8.5. A good starting point is often pH 8.3-8.5.[6][13][14] A slightly lower pH (7.2-7.5) can provide a better balance between amine reactivity and hydrolysis.[11] Control Temperature: Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours to overnight.[9][11] Lower temperatures minimize hydrolysis but may require longer incubation.[9] Use Fresh Reagent Solution: Prepare the this compound solution in anhydrous DMSO or DMF immediately before adding it to the reaction buffer.[11][13] |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles.[3][9] | Use Amine-Free Buffers: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[3][6] Ensure the buffer has been prepared with high-purity water. | |
| Low Reactant Concentration: In dilute protein solutions, the competing hydrolysis reaction can dominate over the desired conjugation.[3][9] | Increase Concentrations: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[9] | |
| Inconsistent Results / Poor Reproducibility | Degraded NHS Ester Stock: The solid reagent may have degraded due to improper storage or handling over time. | Use Fresh Reagent: Use a fresh vial of the this compound. Proper Storage: Always store the reagent under desiccated conditions and allow it to warm to room temperature before opening.[10][12] |
| Variable pH of Reaction: The release of the NHS leaving group is acidic and can lower the pH of a poorly buffered solution, slowing the reaction.[15] | Use Sufficient Buffer Capacity: Use a buffer concentration of 50-100 mM to maintain a stable pH throughout the reaction.[6] | |
| Precipitation of the NHS Ester | Low Aqueous Solubility: Many NHS esters have limited solubility in aqueous buffers.[11][16] | Dissolve in Organic Solvent First: Dissolve the NHS ester in a minimal amount of dry DMSO or DMF before adding it to your reaction.[11] The final concentration of the organic solvent should typically be below 10% to avoid denaturing proteins.[11] |
Quantitative Data
The stability of the NHS ester is critically dependent on the pH of the solution. The following tables summarize the effect of pH on the half-life of typical NHS esters, which serves as a guide for the this compound.
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 4 | 4 - 5 hours | [3][17] |
| 7.0 | 0 | 4 - 5 hours | [17] |
| 8.0 | Room Temp. | 210 minutes | [18] |
| 8.5 | Room Temp. | 180 minutes | [18] |
| 8.6 | 4 | 10 minutes | [3][17] |
| 9.0 | Room Temp. | 125 minutes | [18] |
Table 2: Recommended Buffers for NHS Ester Conjugation
The choice of buffer is critical to avoid competing reactions.
| Buffer | Recommended pH Range | Concentration (mM) | Notes |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | 50 - 100 | Widely used and provides good buffering capacity. Ensure it is free of amine-containing additives. |
| Sodium Bicarbonate | 8.0 - 8.5 | 100 | Effective for reactions requiring slightly higher pH.[6][13] |
| Borate | 8.0 - 9.0 | 50 | A good alternative for maintaining a stable alkaline pH. |
| HEPES | 7.2 - 8.0 | 50 - 100 | A non-amine biological buffer suitable for many conjugations.[3] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a general guideline for conjugating the this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If the protein is in a buffer containing amines (like Tris), a buffer exchange must be performed using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess of the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the ester over the protein. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
-
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Chemical Reaction and Hydrolysis Pathway
Caption: Reaction pathways for NHS ester conjugation and competing hydrolysis.
Experimental Workflow for Protein Conjugation
Caption: A typical experimental workflow for NHS ester-mediated protein conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: A troubleshooting flowchart to diagnose causes of low conjugation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. interchim.fr [interchim.fr]
- 16. covachem.com [covachem.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Reducing Non-specific Binding of PEGylated Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the non-specific binding of PEGylated antibodies during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of PEGylated antibodies?
Non-specific binding of PEGylated antibodies is primarily driven by two types of interactions:
-
Hydrophobic Interactions: Residual hydrophobic patches on the antibody or the PEGylated complex can interact with hydrophobic surfaces of assay plates or other proteins.
-
Electrostatic Interactions: Charged residues on the antibody or the PEG linker can interact with oppositely charged surfaces or molecules. The overall surface charge of the PEGylated antibody plays a significant role in these interactions.[1][2][3][4]
Q2: How does PEGylation help in reducing non-specific binding?
Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to an antibody, forms a flexible, water-loving "cloud" around it. This steric hindrance physically masks the hydrophobic and charged regions of the antibody, thereby reducing its ability to engage in non-specific interactions with other surfaces.[5]
Q3: Can the length of the PEG chain affect non-specific binding?
Yes, the PEG chain length is a critical factor. Longer PEG chains generally provide better shielding and thus reduce non-specific binding more effectively. However, there is a trade-off, as excessively long PEG chains can also hinder the specific binding of the antibody to its target antigen due to steric hindrance.[6][7][8] Computational studies have shown that increasing PEG size can lead to greater structural flexibility in the antibody, potentially impacting its binding affinity.[6][7]
Q4: What are common blocking agents used to minimize non-specific binding in assays with PEGylated antibodies?
Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker.
-
Non-fat Dry Milk: A cost-effective option, but it may not be suitable for all applications, especially those involving phospho-specific antibodies.
-
Synthetic Polymers: Polyvinylpyrrolidone (PVP) and even free PEG can be used as blocking agents.[9][10]
-
Detergents: Non-ionic detergents like Tween-20 are often added to wash buffers to reduce non-specific interactions.[11][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with PEGylated antibodies.
Problem 1: High background signal in an ELISA assay.
High background in an ELISA can obscure the specific signal, leading to inaccurate results.
-
Possible Cause 1: Insufficient Blocking
-
Possible Cause 2: Inadequate Washing
-
Possible Cause 3: Primary or Secondary Antibody Concentration Too High
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.[13]
-
-
Possible Cause 4: Cross-reactivity or Non-specific Binding of the Secondary Antibody
-
Solution: Run a control with only the secondary antibody to check for non-specific binding. If high background is observed, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.[13]
-
Problem 2: Low specific signal in a binding assay.
A weak specific signal can make it difficult to distinguish from the background.
-
Possible Cause 1: Steric Hindrance from PEG Chains
-
Possible Cause 2: Inactive Antibody
-
Solution: Ensure your PEGylated antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. Test its activity against a known positive control.
-
Problem 3: High variability between replicate wells.
Inconsistent results across replicates can compromise the reliability of your data.
-
Possible Cause 1: Uneven Plate Coating or Blocking
-
Solution: Ensure that the coating and blocking solutions are evenly distributed across all wells. Gentle agitation during these steps can help.[14]
-
-
Possible Cause 2: Pipetting Errors
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique across all wells.[14]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on reducing non-specific binding.
Table 1: Effect of PEG Modification on Non-Specific Binding in Immunoassays
| Hydrogel Modification | Reduction in Non-Specific Binding (Fold Change) | Increase in Specific Binding (Fold Change) | Reference |
| Unmodified Control | 1 (Baseline) | 1 (Baseline) | [16] |
| PEG-diacrylate | 10 | 6 | [16] |
This study demonstrates that incorporating PEG-diacrylate into a hydrogel for immunoassays significantly reduces non-specific protein adsorption while enhancing the specific signal.[16]
Table 2: Impact of PEG Chain Length on Antibody Structural Deviation
| PEG Size (kDa) | Root-Mean-Square Deviation (RMSD) (nm) | Hinge Expansion (Å) | Reference |
| 0 (Control) | ~1.1 | 21.37 | [6][7] |
| 1 | ~2.1 | - | [6][7] |
| 2 | ~4.5 | - | [6][7] |
| 4 | ~13.0 | 63.53 | [6][7] |
This computational study indicates that longer PEG chains can induce greater structural changes in the antibody, which may correlate with both reduced non-specific binding and potentially altered specific binding.[6][7]
Visualizations
Mechanism of Reducing Non-specific Binding
Caption: Mechanism of PEGylation in reducing non-specific binding.
Troubleshooting Workflow for High ELISA Background
Caption: Troubleshooting high background in ELISA.
Experimental Protocols
Protocol 1: ELISA to Assess Non-specific Binding
This protocol provides a method to evaluate the non-specific binding of a PEGylated antibody to a blocked surface.
Materials:
-
High-binding 96-well ELISA plates
-
PEGylated antibody and non-PEGylated control antibody
-
Blocking buffers to be tested (e.g., 3% BSA in PBS, 5% non-fat dry milk in PBS, commercial synthetic blocker)
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (specific to the host species of the primary antibody)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Do not coat the plate with an antigen. The goal is to measure binding to the blocked plate surface.
-
Blocking:
-
Add 200 µL of different blocking buffers to respective wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate 3 times with 300 µL of wash buffer per well.[15]
-
Primary Antibody Incubation:
-
Prepare serial dilutions of your PEGylated antibody and the non-PEGylated control in the corresponding blocking buffer.
-
Add 100 µL of each dilution to the wells. Include wells with only blocking buffer as a negative control.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate 5 times with 300 µL of wash buffer per well.
-
Secondary Antibody Incubation:
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate 5 times with 300 µL of wash buffer per well.
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
-
Read Plate: Measure the absorbance at 450 nm. A higher signal indicates higher non-specific binding.
Protocol 2: Flow Cytometry to Evaluate Off-Target Binding
This protocol is for assessing the non-specific binding of a fluorescently labeled PEGylated antibody to a negative control cell line that does not express the target antigen.
Materials:
-
Target-negative cell line
-
Fluorescently labeled PEGylated antibody and non-PEGylated control
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target-negative cells. Resuspend in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Antibody Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled PEGylated antibody at various concentrations. Include an unstained control and a non-PEGylated antibody control.
-
Incubate on ice for 30-60 minutes, protected from light.
-
-
Washing:
-
Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step twice.
-
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population indicates the level of antibody binding. A high MFI with the PEGylated antibody on a target-negative cell line suggests non-specific binding.
Experimental Workflow for Non-Specific Binding ELISA
Caption: ELISA workflow for assessing non-specific binding.
References
- 1. Influence of surface charge density on protein adsorption on polymeric nanoparticles: analysis by two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ionic strength and surface charge on protein adsorption at PEGylated surfaces. [sonar.ch]
- 3. researchgate.net [researchgate.net]
- 4. Surface charge effects in protein adsorption on nanodiamonds - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Reducing Non-Specific Binding [reichertspr.com]
- 11. arp1.com [arp1.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
- 14. maxanim.com [maxanim.com]
- 15. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 16. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Hydrophobic Drug-Linker Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation of hydrophobic drug-linker complexes?
A1: The primary driver of poor solubility and aggregation is the inherent hydrophobicity of the cytotoxic payload.[][2] When conjugated to an antibody, these hydrophobic molecules can create patches on the antibody's surface, leading to self-association and aggregation.[3][4] Several other factors can contribute to this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic drugs increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[][2]
-
Linker Chemistry: The chemical properties of the linker connecting the drug to the antibody can significantly influence solubility. Hydrophobic linkers can exacerbate aggregation issues.
-
Formulation Conditions: Suboptimal formulation conditions, such as pH, ionic strength, and the presence of certain co-solvents, can destabilize the drug-linker complex and promote aggregation.[3][5] Holding the complex at a pH near its isoelectric point can also reduce solubility.[3]
-
Conformational Changes: The conjugation process itself can induce conformational changes in the antibody, potentially exposing hydrophobic regions that were previously buried, further promoting aggregation.[6]
Q2: What are the consequences of drug-linker complex aggregation?
A2: Aggregation of drug-linker complexes can have several detrimental effects on the final product and its therapeutic efficacy:
-
Reduced Therapeutic Efficacy: Aggregated complexes may exhibit altered binding affinity to their target and can be cleared from circulation more rapidly, leading to a decrease in their therapeutic effect.[6][7]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight species, can trigger an unwanted immune response in patients.[6][7]
-
Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, which compromises the stability and shelf-life of the product.[6]
-
Manufacturing and Formulation Challenges: Poorly soluble complexes can complicate manufacturing processes, including purification and formulation, leading to inconsistencies in the final product.[7]
Q3: What are the main strategies to improve the solubility of hydrophobic drug-linker complexes?
A3: A multi-faceted approach is often required to successfully improve the solubility of hydrophobic drug-linker complexes. Key strategies include:
-
Linker Modification: Incorporating hydrophilic linkers is a primary strategy. Linkers containing polyethylene (B3416737) glycol (PEG) chains, sulfonate groups, or other hydrophilic moieties can significantly enhance the overall solubility of the complex.[8]
-
Formulation Optimization:
-
pH Adjustment: Modifying the pH of the formulation can alter the surface charge of the complex, potentially increasing its solubility and stability.[9][10]
-
Use of Excipients: The addition of stabilizing excipients, such as surfactants (e.g., polysorbate 20 or 80), can help prevent aggregation by shielding hydrophobic surfaces.[11][12][13]
-
Co-solvents: In some cases, the use of co-solvents can aid in solubilizing the complex, although this must be carefully optimized to avoid destabilization.[3]
-
-
Payload Modification: Where possible, structural modifications to the payload to increase its hydrophilicity can be an effective approach.[]
-
Site-Specific Conjugation: Controlling the site of conjugation on the antibody can lead to a more homogeneous product with improved physicochemical properties, including solubility.[14]
Troubleshooting Guides
Problem: Visible precipitation or turbidity is observed after conjugation or during formulation.
| Possible Cause | Troubleshooting Steps |
| High Aggregation Levels | 1. Analyze Aggregate Content: Quantify the level of aggregation using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[6][15] 2. Optimize Formulation pH: Conduct a pH screening study to identify a pH range where the complex exhibits maximum stability and minimum aggregation.[5][16] 3. Introduce Surfactants: Add a non-ionic surfactant such as Polysorbate 20 or Polysorbate 80 to the formulation. Start with a low concentration (e.g., 0.01% w/v) and titrate upwards as needed, monitoring for any adverse effects on stability.[11][12] |
| Poor Intrinsic Solubility | 1. Evaluate Linker Hydrophilicity: If possible, synthesize a version of the drug-linker complex with a more hydrophilic linker (e.g., containing a PEG moiety).[8] 2. Assess Different Co-solvents: If the process allows, screen a panel of pharmaceutically acceptable co-solvents at various concentrations to find a system that improves solubility without compromising stability.[9] |
Problem: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight (HMW) species.
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity-Driven Aggregation | 1. Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of the different species in your sample. A correlation between higher hydrophobicity and HMW species indicates this is the likely cause.[17][18] 2. Employ Hydrophilic Linkers: As a primary remediation strategy, redesign the linker to be more hydrophilic.[][8] 3. Formulation with Stabilizers: Investigate the use of excipients that can mask hydrophobic patches, such as cyclodextrins or certain polymers. |
| Unfavorable Buffer Conditions | 1. Optimize Buffer Composition: Screen different buffer systems (e.g., citrate, histidine, phosphate) and ionic strengths to identify conditions that minimize aggregation.[3][5] 2. pH Optimization: Systematically vary the pH of the mobile phase in your SEC method and the formulation buffer to find the optimal pH for stability.[10] |
Data Presentation
Table 1: Impact of Hydrophilic Linkers on ADC Aggregation
| Linker Type | Payload | Average DAR | % Aggregate (SEC) | Reference |
| Hydrophobic Linker | MMAE | 4 | 15% | [19] |
| Hydrophilic Linker (PEG4) | MMAE | 4 | < 5% | [][8] |
| Hydrophobic Linker | PBD | 2 | 13% | [19] |
| Cysteine-engineered mAb with Hydrophobic Linker | PBD | 2 | 1.6% | [19] |
Table 2: Effect of Polysorbate 80 Concentration on Monoclonal Antibody Stability
| Polysorbate 80 Concentration (% w/v) | Thermal Stress Condition | Observation | Reference |
| 0.00 | 40°C for 4 weeks | Significant increase in aggregation | [11][12] |
| 0.01 | 40°C for 4 weeks | No adverse effect on thermal stability | [12] |
| 1.00 | 40°C for 4 weeks | Negative effect on thermal stability | [11][12] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation:
-
Sample Preparation:
-
Dilute the sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL).[6]
-
If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.
-
Calculate the percentage of aggregates relative to the total peak area.[6]
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Instrument Setup:
-
Sample Preparation:
-
Measurement:
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI).
-
An increase in the average particle size or PDI over time can indicate aggregation.[6]
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt concentration buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0).[25]
-
Mobile Phase B: Low salt concentration buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[25]
-
-
Sample Preparation:
-
Adjust the sample to a final salt concentration that promotes binding to the HIC column (e.g., 0.5 M ammonium sulfate).[25]
-
-
Chromatographic Run:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the prepared sample.
-
Elute the bound species using a decreasing salt gradient (increasing percentage of Mobile Phase B).[25]
-
Monitor the eluent with a UV detector at 280 nm.
-
-
Data Analysis:
Visualizations
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. thesolubilitycompany.com [thesolubilitycompany.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of polysorbate 80 concentration on thermal and photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. azonano.com [azonano.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 22. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. research.cbc.osu.edu [research.cbc.osu.edu]
- 24. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 26. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NHPI-PEG2-C2-NHS Ester Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of pH on the reaction efficiency of NHPI-PEG2-C2-NHS ester and other N-hydroxysuccinimide (NHS) esters. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help navigate challenges during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[1] For most NHS ester conjugations, the recommended pH range is typically between 7.2 and 8.5.[2][3] A widely used optimal pH is between 8.3 and 8.5.[4][5]
Q2: How does pH affect the primary amine and the NHS ester?
The pH of the reaction environment has two competing effects:
-
Amine Reactivity: The reactive species for this conjugation is the unprotonated primary amine (-NH2). At a pH below the pKa of the amine (for the lysine (B10760008) side chain, this is around 10.5), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and thus, unreactive with the NHS ester.[1] As the pH increases, more of the amine is deprotonated and available for reaction.[1]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive towards amines.[1] The rate of this hydrolysis reaction increases significantly with higher pH.[1][2]
Therefore, while a higher pH increases the concentration of the reactive amine, it also accelerates the inactivation of the NHS ester. The optimal pH range of 7.2-8.5 provides the best balance for efficient conjugation.[2][3]
Q3: My labeling efficiency with this compound is low. What are the potential causes related to pH?
Low labeling efficiency is a common problem that can often be attributed to suboptimal pH conditions. Here are the most likely causes:
-
pH is too low: If the pH is below 7.2, the concentration of the reactive, unprotonated primary amines on your protein or molecule of interest will be too low for an efficient reaction to occur.[3]
-
pH is too high: If the pH is above 8.5, the rate of hydrolysis of the this compound can outcompete the desired reaction with the primary amine, leading to a significant reduction in active reagent and lower conjugation yields.[4][5]
-
Incorrect Buffer Choice: Using a buffer that contains primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, thereby reducing the labeling efficiency of your intended target.[3] It is recommended to use amine-free buffers like phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[2]
Q4: Can I perform the reaction at a lower temperature to minimize hydrolysis?
Yes, performing the reaction at a lower temperature, such as 4°C, can help to reduce the rate of NHS ester hydrolysis.[3] However, the rate of the desired aminolysis reaction will also be slower. Therefore, a longer incubation time is typically required to achieve sufficient labeling when the reaction is carried out at a lower temperature.[3] For example, a reaction that runs for 0.5 to 4 hours at room temperature may need to be incubated overnight at 4°C.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The reaction buffer pH is outside the optimal range of 7.2-8.5.[3] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 8.3-8.5 range for optimal results.[4][5] |
| Competing Amines: The buffer (e.g., Tris, glycine) or other components in the reaction mixture contain primary amines.[3] | Perform a buffer exchange to an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[4] | |
| NHS Ester Hydrolysis: The this compound has been hydrolyzed due to exposure to moisture or high pH. | Prepare fresh solutions of the NHS ester immediately before use.[4] If hydrolysis is suspected due to high pH, consider performing the reaction at a lower temperature (4°C) for a longer duration.[3] | |
| Protein Precipitation | Over-labeling: The addition of too many PEG linkers may alter the protein's solubility. | Reduce the molar excess of the this compound in the reaction. Perform trial reactions with varying molar ratios to find the optimal concentration.[1] |
| Change in pH: The addition of reagents may have caused a shift in the pH, leading to protein aggregation. | Ensure your protein is soluble and stable in the chosen reaction buffer at the target pH. |
Quantitative Data: Impact of pH on NHS Ester Stability
The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The following table summarizes the half-life of a typical NHS ester at different pH values and temperatures. While specific data for this compound is not available, these values provide a general guideline for the stability of this class of compounds.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2][6] |
| 8.6 | 4 | 10 minutes[2][6] |
| 7.4 | N/A | > 120 minutes[7] |
| 9.0 | N/A | < 9 minutes[7] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocol: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3[1][4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[1]
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF.[4] The volume of the organic solvent should be kept to a minimum, typically less than 10% of the total reaction volume.[8]
-
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1]
-
Visualizations
Caption: Impact of pH on NHS Ester Reaction Pathways.
This diagram illustrates the dual role of pH in the reaction of this compound with a primary amine. An increase in pH enhances the deprotonation of the primary amine, making it more reactive for the desired aminolysis reaction. However, a higher pH also accelerates the competing hydrolysis reaction, which leads to the inactivation of the NHS ester. The optimal pH is a balance between these two effects to achieve the highest yield of the desired conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Amide Bond Stability in NHS Ester Conjugations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of amide bonds formed using N-hydroxysuccinimide (NHS) esters.
Troubleshooting Guide
This section addresses specific issues that may arise during or after the conjugation process, focusing on the stability of the newly formed amide linkage.
Problem 1: Loss of Conjugate Activity or Premature Payload Release
-
Question: My antibody-drug conjugate (ADC) is showing reduced efficacy in vitro, or I am observing premature release of my payload in stability assays. I used an NHS ester for conjugation. I thought the amide bond was supposed to be stable?
-
Answer: While the amide bond formed via NHS ester chemistry is generally considered highly stable and effectively irreversible under typical physiological conditions, its stability can be compromised by several factors.[] Premature cleavage can lead to off-target effects and reduced efficacy.[2]
-
Potential Cause 1: Enzymatic Cleavage: The local microenvironment and specific amino acid sequences adjacent to the linkage can make the amide bond susceptible to enzymatic hydrolysis by proteases or esterases.[2][3][4] This is a known challenge in drug development, particularly for ADCs, where linker stability in plasma is critical.[3]
-
Troubleshooting:
-
Perform an Enzymatic Stability Assay: Test the conjugate's stability in the presence of relevant enzymes (e.g., Cathepsin B for lysosomal release models, or in human/mouse serum/plasma).[2][3] Monitor for payload release over time using techniques like HPLC or mass spectrometry.
-
Redesign the Linker: If enzymatic cleavage is confirmed, consider modifying the linker structure. Introducing steric hindrance near the amide bond or altering the adjacent amino acids can reduce susceptibility to enzymatic action.[3]
-
Alternative Conjugation Chemistry: If linker redesign is not feasible, explore alternative conjugation strategies that produce bonds with different enzymatic susceptibility profiles.
-
-
Potential Cause 2: Chemical Instability (Neighboring Group Participation): Although less common for standard peptide bonds, specific chemical structures in the linker or payload can facilitate intramolecular reactions (neighboring group participation) that lead to amide bond cleavage, especially at non-physiological pH or temperatures.
-
Troubleshooting:
-
Conduct a pH Stability Study: Incubate the conjugate in a range of buffers (e.g., pH 5.0, 7.4, 9.0) and monitor for degradation. Unusually rapid hydrolysis at a specific pH may indicate a chemical instability issue.
-
Structural Analysis: Review the chemical structure of your linker and payload for any reactive groups (e.g., nearby hydroxyl or amino groups) that could potentially participate in intramolecular cleavage.
-
-
Problem 2: Inconsistent or Low Conjugation Efficiency
-
Question: I am getting low or variable yields for my conjugation reaction. Could this be related to stability?
-
Answer: Yes, this is a very common issue, but it is typically related to the stability of the NHS ester reagent itself , not the resulting amide bond. The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive before it can react with the amine on your target molecule.[5][6][7]
-
Key Factors Influencing NHS Ester Hydrolysis:
-
pH: The rate of NHS ester hydrolysis increases significantly with pH.[5][8] Reactions are often a trade-off between efficient amine coupling (favored at pH 7.2-8.5) and minimizing ester hydrolysis.[][5]
-
Temperature and Time: Higher temperatures and longer reaction times increase the extent of hydrolysis.[5]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule and quench the reaction.[5][7][9]
-
-
Troubleshooting Workflow:
Troubleshooting workflow for low conjugation yield.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the amide bond formed by an NHS ester reaction under physiological conditions? A1: The amide bond is kinetically very stable at neutral pH.[10] The half-life for the uncatalyzed hydrolysis of a standard peptide bond in water at pH 7 is estimated to be up to 1000 years, highlighting its intrinsic stability.[10] For bioconjugates, this linkage is considered effectively irreversible under most physiological conditions, which is why it is a cornerstone of bioconjugation chemistry.[] However, as noted in the troubleshooting guide, enzymatic action or specific intramolecular effects can dramatically reduce this stability.[3][4]
Q2: What is the difference in stability between the NHS ester and the amide bond it forms? A2: There is a critical difference. The NHS ester is a highly reactive intermediate that is very susceptible to hydrolysis, especially in aqueous buffers.[7] Its half-life can be a few hours at pH 7 but drops to mere minutes at pH 8.6.[5][8] In contrast, the resulting amide bond is a highly stable, covalent linkage with significant resonance energy (~20 kcal/mol), making it thermodynamically stable and kinetically slow to hydrolyze.[]
Q3: Can the amide bond be cleaved by anything other than enzymes? A3: Yes, although it requires harsh conditions that are not typically encountered in biological systems. Amide bonds can be hydrolyzed by strong acids or bases at high temperatures.[11] Certain specialized linkers used in drug delivery are designed to be cleaved under specific, mildly acidic conditions (e.g., within endosomes), but these often involve more complex chemical structures than a simple, stable amide.
Q4: Are there side reactions with NHS esters that can lead to unstable bonds? A4: Yes. While NHS esters are highly selective for primary amines, they can have side reactions with other nucleophilic groups.[7] Reaction with hydroxyl groups (on serine, threonine, tyrosine) or sulfhydryl groups (on cysteine) can form ester or thioester linkages, respectively.[7][12] These bonds are significantly less stable than the desired amide bond and are prone to hydrolysis.[7][13]
Quantitative Data Summary
The stability of the reacting NHS ester (not the final amide bond) is highly dependent on experimental conditions. Understanding these kinetics is crucial for maximizing the yield of the stable amide bond.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
|---|---|---|---|
| 7.0 | 0 | 4 - 5 hours | [5][8] |
| 8.6 | 4 | 10 minutes | [5][8] |
| 8.0 | Room Temp. | ~190 - 210 minutes | [14] |
| 9.0 | Room Temp. | ~110 - 125 minutes |[14] |
Experimental Protocols
Protocol: Assessing Amide Bond Stability in a Conjugate via Plasma Incubation
This protocol is designed to evaluate the stability of an amide linker in a biological matrix, such as human plasma, which contains a complex mixture of enzymes.
Objective: To quantify the release of a payload from a protein conjugate over time when incubated in plasma.
Materials:
-
Protein conjugate of interest (e.g., an ADC).
-
Human plasma (or mouse plasma, depending on the intended model).
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Quenching/Precipitation Solution: Acetonitrile (B52724) with an internal standard.
-
Analysis System: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is preferred for sensitivity and specificity. HPLC with UV/Fluorescence detection can also be used if the payload has a suitable chromophore/fluorophore.
Procedure:
-
Preparation: Thaw the plasma at 37°C. Centrifuge at ~2000 x g for 10 minutes to pellet any cryoprecipitates. Use the supernatant for the assay.
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein conjugate to the plasma to achieve a final concentration relevant to your application (e.g., 100 µg/mL).
-
Prepare a control sample by adding the same amount of conjugate to PBS (Assay Buffer) instead of plasma.
-
Prepare a "time zero" (T=0) sample by immediately proceeding to the quenching step after adding the conjugate to plasma.
-
-
Incubation: Incubate the tubes in a water bath or incubator at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-conjugate mixture.
-
Quenching and Protein Precipitation:
-
Add the 50 µL aliquot to a tube containing 3-4 volumes (e.g., 150-200 µL) of ice-cold acetonitrile with a known concentration of an internal standard.
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
-
Centrifugation: Centrifuge the quenched samples at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the released payload and the internal standard.
-
Analyze the supernatant using LC-MS/MS or HPLC to quantify the amount of released payload.
-
-
Data Analysis:
-
Generate a standard curve for the payload to determine its concentration in the samples.
-
Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload at T=0.
-
Plot the percentage of released payload versus time to determine the stability profile and calculate a half-life if applicable.
-
References
- 2. benchchem.com [benchchem.com]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. moorparkcollege.edu [moorparkcollege.edu]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Common Pitfalls in ADC Linker Chemistry
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during ADC development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in an ADC?
A1: The linker is a critical component that connects the monoclonal antibody (mAb) to the cytotoxic payload.[1] Its main functions are to ensure the ADC remains stable in systemic circulation to prevent premature release of the payload, and then to facilitate the efficient release of the payload once the ADC reaches the target tumor cells.[1][2] The linker's properties significantly influence the ADC's stability, efficacy, safety, and pharmacokinetic profile.[][]
Q2: What are the main categories of ADC linkers?
A2: ADC linkers are broadly classified into two categories: cleavable and non-cleavable.[][5]
-
Cleavable linkers are designed to be broken by specific conditions prevalent inside tumor cells, such as low pH or the presence of certain enzymes (e.g., Cathepsin B).[][6] This allows for the release of the unmodified payload.
-
Non-cleavable linkers are more stable and rely on the complete degradation of the antibody component in the lysosome to release the payload, which remains attached to an amino acid residue.[][5]
Q3: What is the "bystander effect" and which linker type promotes it?
A3: The bystander effect is the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.[1][6] This is a crucial mechanism for treating heterogeneous tumors.[1] Cleavable linkers are primarily associated with promoting a strong bystander effect because they release the unmodified, often cell-permeable, payload.[7]
Q4: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute (CQA)?
A4: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a CQA because it directly impacts the ADC's efficacy and safety.[8][] A low DAR can lead to reduced potency, while a high DAR can increase toxicity, accelerate clearance from circulation, and cause aggregation.[8][10] An optimal DAR, typically between 2 and 4, is sought to balance these factors.[11]
Q5: What causes ADC aggregation and why is it a concern?
A5: ADC aggregation, or the clustering of ADC molecules, is a major challenge often caused by the increased hydrophobicity from the linker and payload.[12][13] Other factors include suboptimal buffer conditions (pH, salt concentration), storage conditions like temperature fluctuations, and the inherent properties of the antibody itself.[12][14] Aggregation is a serious concern as it can reduce ADC efficacy, decrease solubility, and potentially trigger an immunogenic response or off-target toxicity.[12][13]
Troubleshooting Guides
This section provides structured guidance for common experimental problems.
Problem 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The average DAR determined by UV-Vis, HIC, or RP-HPLC is consistently below the target value (e.g., < 3.0).[10]
-
A large peak corresponding to unconjugated antibody (DAR=0) is observed in HIC analysis.[10]
Potential Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Incomplete Antibody Reduction | 1. Optimize Reducing Agent: Verify the concentration and activity of your reducing agent (e.g., TCEP, DTT). Prepare fresh solutions before use.[10] 2. Adjust Reaction Conditions: Increase incubation time or temperature during the reduction step to ensure complete cleavage of disulfide bonds. 3. Buffer Purity: Ensure the reduction buffer is free of oxidizing agents or heavy metals that can inactivate the reducing agent. |
| Inefficient Conjugation Reaction | 1. Verify pH: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[10] Use a well-buffered solution and confirm the pH before starting the reaction. 2. Molar Ratio: Increase the molar excess of the linker-payload to the antibody. Titrate this ratio to find the optimal balance between achieving the target DAR and minimizing aggregation.[15] 3. Reaction Time/Temp: Optimize the incubation time and temperature for the conjugation step. |
| Linker-Payload Instability | 1. Check Storage: Ensure the linker-payload is stored under the recommended conditions (e.g., protected from light, moisture, and at the correct temperature) to prevent degradation. 2. Confirm Activity: Use a fresh batch of the linker-payload or verify the activity of the existing stock.[15] |
| Post-Conjugation Instability | 1. Retro-Michael Reaction: The thiosuccinimide bond formed in maleimide (B117702) chemistry can be reversible. Consider using linkers designed to minimize this reaction or proceed immediately to purification and formulation steps.[10] |
Problem 2: High Levels of ADC Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
High molecular weight species are detected by Size Exclusion Chromatography (SEC).
-
Loss of product during purification steps.[13]
Potential Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| High Hydrophobicity | 1. Lower the DAR: A high DAR increases the overall hydrophobicity of the ADC, a primary cause of aggregation.[12] Aim for a lower target DAR by reducing the molar excess of the linker-payload during conjugation. 2. Modify the Linker: Incorporate hydrophilic spacers, like polyethylene (B3416737) glycol (PEG), into the linker design to improve the overall solubility of the ADC.[16] |
| Suboptimal Buffer/Formulation | 1. Screen Buffers: Test different buffer systems, pH levels, and ionic strengths to find a formulation that minimizes aggregation.[14] 2. Use Excipients: Screen stabilizing excipients such as sugars (trehalose, sucrose) or surfactants (polysorbate 20/80) in the final formulation buffer. |
| Harsh Reaction Conditions | 1. Control pH and Temperature: Extreme pH or high temperatures during conjugation can denature the antibody, leading to aggregation. Maintain conditions within a safe range for the antibody (e.g., pH 6.5-7.5, room temperature).[14][15] 2. Minimize Organic Solvents: If a co-solvent is needed to dissolve the linker-payload, use the minimum amount necessary as organic solvents can destabilize the antibody.[12] |
| Storage and Handling | 1. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[13] Aliquot the ADC into single-use vials if it needs to be frozen. 2. Optimize Storage Temp: Store the ADC at the recommended temperature. Some ADCs are more stable when refrigerated rather than frozen.[12] |
Problem 3: Premature Payload Release in Plasma
Symptoms:
-
Higher than expected levels of free payload detected in in vitro plasma stability assays or in vivo pharmacokinetic (PK) studies.[17]
-
Increased off-target toxicity observed in animal models.[7]
Potential Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Linker Instability | 1. Unstable Linker Chemistry: Hydrazone linkers, for example, can be susceptible to hydrolysis at physiological pH.[5][16] Solution: Select a more stable linker. Enzyme-cleavable peptide linkers (e.g., Val-Cit) or non-cleavable linkers generally show higher plasma stability.[][11] |
| Thiol Exchange (Maleimide Linkers) | 1. Maleimide-Thiol Exchange: The succinimide (B58015) ring in maleimide-based linkers can undergo exchange with plasma thiols like albumin. Solution: Consider linkers that form a more stable bond or use site-specific conjugation at less solvent-accessible sites to sterically hinder this exchange.[18][19] |
| Incorrect Linker Choice for Payload | 1. Mismatch of Release Mechanism: The chosen linker's release mechanism may not be optimal for the target indication, leading to cleavage in non-target tissues. Solution: Re-evaluate the linker strategy. For example, if systemic toxicity is high, a non-cleavable linker might provide a better therapeutic window due to its enhanced plasma stability.[] |
Data Presentation
Table 1: Comparison of Common Cleavable and Non-Cleavable Linkers
| Linker Type | Sub-Type | Cleavage Mechanism | Plasma Stability | Bystander Effect | Example ADC |
| Cleavable | Hydrazone | Acid Hydrolysis (Low pH in endosomes/lysosomes) | Lower; can hydrolyze at pH 7.4[5][16] | Yes | Gemtuzumab ozogamicin |
| Cleavable | Dipeptide (e.g., Val-Cit) | Enzymatic (Cathepsin B in lysosomes) | High[][11] | Yes (Potent)[7] | Brentuximab vedotin |
| Cleavable | Disulfide | Reduction (High glutathione (B108866) levels intracellularly) | Moderate to High[6] | Yes | Maytansinoid-based ADCs |
| Non-Cleavable | Thioether (e.g., SMCC) | Antibody Degradation (Proteolysis in lysosomes) | Very High[][5] | No/Limited[11] | Ado-trastuzumab emtansine |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR. It requires that the payload has a distinct UV absorbance peak separate from the antibody's absorbance at 280 nm.[20]
Principle: The concentrations of the antibody and the payload are determined by solving simultaneous equations using the Beer-Lambert law, based on absorbance measurements at two wavelengths (e.g., 280 nm and the λmax of the payload).[20]
Materials:
-
Purified ADC sample
-
Conjugation or formulation buffer (for blank)
-
UV-transparent cuvettes
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Instrument Setup: Set the spectrophotometer to read absorbance at 280 nm and the λmax of the cytotoxic drug.
-
Blank: Use the conjugation/formulation buffer to zero the spectrophotometer at both wavelengths.
-
Sample Measurement: Measure the absorbance of the ADC sample at both wavelengths. Ensure the readings are within the linear range of the instrument (typically 0.1-1.0 AU).[21] Dilute the sample with buffer if necessary.
-
Calculation: Use the following equations to calculate the concentrations of the antibody (Ab) and the drug (D):
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_D,₂₈₀ * C_D)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_D,λmax * C_D)
-
Where A is absorbance, ε is the molar extinction coefficient, and C is the molar concentration.
-
-
DAR Calculation:
-
DAR = C_D / C_Ab
-
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload release in a biologically relevant matrix.[19]
Principle: The ADC is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C. At various time points, samples are analyzed to quantify the amount of intact, payload-conjugated ADC remaining.[19]
Materials:
-
Purified ADC sample
-
Frozen plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analysis method: ELISA or LC-MS/MS
Procedure:
-
Preparation: Thaw the plasma at 37°C. Spike the ADC into the plasma to a final concentration of ~100 µg/mL. Prepare a control sample by spiking the ADC into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 6, 24, 48, 72 hours), draw an aliquot from each sample and immediately store it at -80°C to stop any further reaction.
-
Analysis (ELISA Method):
-
Analysis (LC-MS/MS Method):
-
Precipitate proteins from the plasma samples (e.g., with acetonitrile).[17]
-
Analyze the supernatant to quantify the amount of free payload that has been released from the ADC.
-
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.
Visualizations
Caption: Decision tree for selecting ADC linker chemistry.
Caption: Workflow for troubleshooting low DAR results.
Caption: Mechanisms of cleavable vs. non-cleavable linkers.
References
- 1. chempep.com [chempep.com]
- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Off-target Toxicity of Non-cleavable Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing the off-target toxicity of antibody-drug conjugates (ADCs) utilizing non-cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with non-cleavable linker ADCs?
A1: Off-target toxicity of ADCs with non-cleavable linkers primarily arises from two main pathways:
-
Target-Independent Uptake: Healthy cells, particularly those of the reticuloendothelial system like macrophages and monocytes, can internalize ADCs through non-specific endocytosis.[1][2] This uptake can be mediated by Fc receptors (FcγRs) and mannose receptors (MRs) that recognize the antibody component of the ADC.[1][2][3][4] Following internalization, the entire ADC is degraded in the lysosome, releasing the payload-linker-amino acid catabolite, which can then exert cytotoxic effects on these healthy cells.
-
On-Target, Off-Tumor Toxicity: The target antigen for the ADC may also be expressed at low levels on healthy tissues.[2][5] The ADC can bind to these antigens on normal cells, leading to internalization and subsequent cell death, causing damage to healthy organs.[5]
It is a common misconception that non-cleavable linkers completely eliminate off-target toxicity. While they are generally considered safer than cleavable linkers due to their higher plasma stability and reduced "bystander effect," off-target effects can still occur.[1][6]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of non-cleavable ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC.[2][7]
-
Increased Hydrophobicity: Higher DAR values increase the overall hydrophobicity of the ADC molecule.[1][2] This can lead to faster clearance from circulation and increased non-specific uptake by organs such as the liver, thereby increasing the potential for off-target toxicity.[2][8]
-
Aggregation and Stability: ADCs with higher DARs may be more prone to aggregation, which can affect their stability and pharmacokinetic profile, potentially leading to increased off-target uptake.[2]
-
Narrower Therapeutic Window: Studies have indicated that ADCs with higher DARs often have a narrower therapeutic index, where the effective dose is closer to the toxic dose.[2][7] A meta-analysis of clinical trials showed that a higher DAR was significantly associated with a higher probability of grade ≥ 3 toxicity.[7]
Q3: What are the advantages of using non-cleavable linkers in terms of toxicity compared to cleavable linkers?
A3: Non-cleavable linkers offer several advantages in minimizing off-target toxicity compared to their cleavable counterparts:
-
Enhanced Plasma Stability: Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[][10] This high stability prevents the premature release of the cytotoxic payload in systemic circulation, which is a major cause of off-target toxicity with some cleavable linkers.[7][][12]
-
Reduced Bystander Effect: The active catabolite of a non-cleavable ADC (payload-linker-amino acid) is typically charged and less membrane-permeable.[1][13] This limits its ability to diffuse out of the target cell and kill neighboring healthy, antigen-negative cells—a phenomenon known as the "bystander effect."[1][6] This targeted action enhances the safety profile of the ADC.[]
-
Improved Therapeutic Index: Due to their greater plasma stability and reduced off-target effects, ADCs with non-cleavable linkers often exhibit an improved therapeutic index.[14][15] Clinical data suggests that non-cleavable linkers are associated with a lower incidence of severe adverse events compared to cleavable linkers.[7]
Troubleshooting Guides
Issue 1: High background cytotoxicity observed in antigen-negative cell lines during in vitro assays.
This indicates potential non-specific uptake or instability of the ADC in the culture medium, leading to payload release and off-target cell killing.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Non-specific Endocytosis | Investigate the role of FcγR-mediated uptake by using Fc-blocking agents. | See Protocol 1: In Vitro Cytotoxicity Assay with Fc Blocking . |
| Increased Hydrophobicity | Modify the linker with hydrophilic spacers (e.g., PEG) to reduce non-specific binding.[8][] | N/A (Requires re-engineering of the ADC) |
| Linker Instability in Media | Assess the stability of the ADC in the cell culture medium over the time course of the experiment. | See Protocol 2: In Vitro ADC Stability Assay . |
Issue 2: Unexpected in vivo toxicity (e.g., hepatotoxicity, thrombocytopenia) at doses predicted to be safe from in vitro data.
This suggests that mechanisms of off-target toxicity not fully captured by simple in vitro models are at play.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| On-Target, Off-Tumor Toxicity | Evaluate the expression levels of the target antigen in the tissues exhibiting toxicity using immunohistochemistry (IHC) or quantitative PCR (qPCR). | N/A (Standard molecular biology techniques) |
| Fc-mediated Uptake by Immune Cells | Engineer the Fc region of the antibody to reduce binding to FcγRs or mannose receptors.[5][] | N/A (Requires antibody engineering) |
| Non-specific Clearance | Conduct biodistribution studies to determine the accumulation of the ADC in different organs. | See Protocol 3: In Vivo Biodistribution Study . |
Quantitative Data Summary
Table 1: Impact of Linker Type on Grade ≥ 3 Adverse Events (AEs) in Clinical Trials
| Linker Type | Percentage of Patients with Grade ≥ 3 AEs | p-value |
| Cleavable | 47% | 0.002 |
| Non-cleavable | 34% |
Data from a meta-analysis of 40 clinical trials involving 7,879 patients.[7]
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay with Fc Blocking
Objective: To determine if non-specific binding to Fc receptors contributes to the off-target cytotoxicity of an ADC.
Methodology:
-
Cell Culture: Plate antigen-negative cells (e.g., MCF-7 for a HER2-targeted ADC) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Fc Blocking: Pre-incubate the cells with an Fc-blocking reagent (e.g., purified human IgG) at a concentration of 10-50 µg/mL for 1 hour at 37°C.
-
ADC Treatment: Prepare serial dilutions of the ADC in fresh culture medium. Add the ADC dilutions to the wells (both with and without Fc blocking) and incubate for a period corresponding to the ADC's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Compare the IC50 values of the ADC in the presence and absence of the Fc-blocking reagent. A significant increase in the IC50 value with Fc blocking suggests that Fc-mediated uptake contributes to off-target cytotoxicity.
Protocol 2: In Vitro ADC Stability Assay
Objective: To assess the stability of the non-cleavable linker and the extent of payload dissociation in cell culture medium over time.
Methodology:
-
Incubation: Incubate the ADC in the relevant cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Collection: At each time point, collect an aliquot of the ADC-containing medium.
-
Analysis by ELISA: Use a sandwich ELISA to quantify the amount of intact, conjugated ADC. The capture antibody should be specific for the ADC's target antigen, and the detection antibody should be conjugated to an enzyme and be specific for the payload.
-
Analysis by Mass Spectrometry: Alternatively, use mass spectrometry to analyze the samples to identify and quantify the intact ADC, unconjugated antibody, and free payload.
-
Data Analysis: Plot the percentage of intact ADC over time to determine the stability profile.
Protocol 3: In Vivo Biodistribution Study
Objective: To determine the tissue distribution and accumulation of the ADC in a relevant animal model.
Methodology:
-
Radiolabeling: Conjugate the ADC with a suitable radioisotope (e.g., ⁸⁹Zr, ¹¹¹In) for imaging and biodistribution analysis.
-
Animal Model: Administer the radiolabeled ADC intravenously to tumor-bearing mice (or a relevant model for the target antigen).
-
Imaging: Perform PET/SPECT imaging at various time points (e.g., 24, 48, 96, 168 hours) post-injection to visualize the ADC distribution.
-
Ex Vivo Biodistribution: At the final time point, euthanize the animals and harvest major organs and tissues (tumor, liver, spleen, kidneys, heart, lungs, bone).
-
Radioactivity Measurement: Measure the radioactivity in each tissue using a gamma counter and express the results as the percentage of injected dose per gram of tissue (%ID/g).
-
Data Analysis: Analyze the data to identify tissues with high ADC accumulation, which may be indicative of potential sites of off-target toxicity.
Visualizations
Caption: Mechanisms of off-target toxicity for non-cleavable ADCs.
Caption: Troubleshooting workflow for high off-target toxicity.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. tandfonline.com [tandfonline.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Validation & Comparative
Characterizing NHPI-PEG2-C2-NHS Ester Conjugates: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise characterization of linker-payload conjugates is paramount for the development of effective and safe therapeutics, such as antibody-drug conjugates (ADCs). The NHPI-PEG2-C2-NHS ester is a non-cleavable linker increasingly utilized for this purpose. This guide provides a comparative overview of its characterization by mass spectrometry, alongside common alternatives.
Disclaimer: Direct experimental mass spectrometry data for this compound conjugates is not widely available in published literature. Therefore, the mass spectrometry data presented in this guide is illustrative and based on the known molecular weights of the linkers and general principles of mass spectrometry for similar bioconjugates.
Comparison of Bioconjugation Linkers
The selection of a linker is a critical step in the design of bioconjugates. The following table summarizes the key properties of this compound and several alternative linkers.
| Feature | This compound | Mal-PEG4-NHS Ester | DBCO-PEG4-NHS Ester | Sulfo-SMCC |
| Reactive Towards | Primary Amines (e.g., Lysine) | Primary Amines, Thiols | Primary Amines, Azides | Primary Amines, Thiols |
| Linker Type | Non-cleavable, PEGylated | Non-cleavable, PEGylated | Non-cleavable, PEGylated, for Click Chemistry | Non-cleavable, Heterobifunctional |
| Molecular Formula | C₁₉H₂₀N₂O₉[1] | C₁₇H₂₄N₂O₈ | C₃₁H₃₅N₅O₈ | C₂₂H₂₅N₃O₁₀S |
| Molecular Weight | 420.4 g/mol [1] | 384.38 g/mol | 617.65 g/mol | 535.5 g/mol |
| Spacer Arm Length | ~19.9 Å | ~24.3 Å | ~24.4 Å | 8.3 Å |
| Key Feature | Contains N-Hydroxyphthalimide (NHPI) group | Maleimide group for thiol conjugation | Dibenzocyclooctyne for copper-free click chemistry | Sulfonated for increased water solubility |
Mass Spectrometry Characterization: Predicted Data
Mass spectrometry is a powerful tool to confirm successful conjugation and to determine the drug-to-antibody ratio (DAR) in ADCs. The table below presents predicted mass shifts for a hypothetical peptide upon conjugation with the listed linkers.
| Linker | Linker Mass (Da) | Mass of Leaving Group (NHS) (Da) | Net Mass Addition (Da) | Predicted m/z of Conjugated Peptide (Monoisotopic)* |
| This compound | 420.4 | 115.1 | 305.3 | Peptide Mass + 305.3 |
| Mal-PEG4-NHS Ester | 384.38 | 115.1 | 269.28 | Peptide Mass + 269.28 |
| DBCO-PEG4-NHS Ester | 617.65 | 115.1 | 502.55 | Peptide Mass + 502.55 |
| Sulfo-SMCC | 535.5 | 115.1 | 420.4 | Peptide Mass + 420.4 |
*This is an illustrative example. The actual observed m/z will depend on the charge state of the ion.
Experimental Protocol: Mass Spectrometry Analysis of a Bioconjugate
This protocol outlines a general procedure for the characterization of a protein-linker conjugate using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
- Conjugation: React the protein (e.g., antibody) with the NHS ester linker in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0) at a specific molar ratio.
- Purification: Remove excess, unconjugated linker using a desalting column or size-exclusion chromatography.
- Denaturation and Reduction (for peptide mapping): Denature the conjugated protein with a chaotropic agent (e.g., urea (B33335) or guanidine (B92328) hydrochloride), reduce disulfide bonds with a reducing agent (e.g., dithiothreitol), and alkylate with an alkylating agent (e.g., iodoacetamide).
- Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
2. LC-MS/MS Analysis:
- Chromatography: Separate the peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of organic solvent (e.g., acetonitrile) in water, both containing a small amount of formic acid.
- Mass Spectrometry:
- Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the peptides.
- Full Scan (MS1): Acquire full scan mass spectra to detect the masses of the intact peptides, including those modified with the linker.
- Tandem Mass Spectrometry (MS/MS): Select the precursor ions of interest (i.e., the modified peptides) for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).
- Data Acquisition: Acquire MS/MS spectra of the fragment ions.
3. Data Analysis:
- Database Searching: Use a protein database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.
- Modification Analysis: Include the mass of the conjugated linker as a variable modification in the search parameters to identify the specific amino acid residues (typically lysine) that have been modified.
- Intact Mass Analysis: For intact protein analysis, deconvolute the ESI mass spectrum to determine the molecular weight of the conjugated protein and calculate the drug-to-antibody ratio (DAR).
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved, the following diagrams are provided.
References
A Comparative Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing NHPI-PEG2-C2-NHS Ester Linkers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the accurate determination of the Drug-to-Antibody Ratio (DAR) is crucial for the development of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview and comparison of key techniques for characterizing ADCs synthesized with the non-cleavable NHPI-PEG2-C2-NHS ester linker.
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, directly impacting its potency, pharmacokinetics, and therapeutic index.[1] Accurate DAR measurement is therefore essential throughout the discovery, development, and manufacturing processes. The incorporation of a polyethylene (B3416737) glycol (PEG) unit in the linker, such as in the this compound, is a common strategy to enhance the hydrophilicity and stability of ADCs.[2][3] This modification, however, can influence the analytical behavior of the ADC, necessitating careful consideration of the methodology used for DAR determination.
This guide compares four principal analytical techniques for DAR analysis: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of DAR Determination Methods
The selection of an appropriate analytical method for DAR determination depends on several factors, including the stage of development, the required level of detail, and available instrumentation. The following table summarizes the key features of the most common techniques for the analysis of ADCs featuring a PEGylated linker.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the average concentration of antibody and drug.[4] | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[5] | Separates molecules based on polarity under denaturing conditions.[3] | Separates ADC species by chromatography and determines their precise mass-to-charge ratio.[1] |
| Information Provided | Average DAR.[1] | Average DAR, drug load distribution, and detection of unconjugated antibody.[3] | Average DAR of reduced light and heavy chains.[6] | Unambiguous DAR, drug load distribution, and identification of different conjugated species.[1] |
| Sample State | Native | Native, non-denaturing.[] | Denaturing.[3] | Native (with SEC) or denaturing (with RP).[8] |
| Advantages | Simple, rapid, and requires minimal sample preparation.[1] | Provides information on the distribution of different DAR species under native conditions.[2] | Orthogonal method to HIC, good for analyzing reduced ADC fragments.[6] | Provides the most detailed and accurate characterization with precise mass information.[1] |
| Limitations | Only provides an average DAR; susceptible to interference from other chromophores.[9] | PEG linker may reduce hydrophobicity, requiring method optimization for resolution.[10] | Denaturing conditions may not be suitable for all ADCs; provides indirect DAR of the intact ADC.[3] | Requires more complex instrumentation and data analysis.[1] |
| Best Suited For | Rapid, routine analysis and in-process monitoring for average DAR. | Characterization of DAR distribution and heterogeneity for cysteine-linked ADCs. | Orthogonal characterization and analysis of reduced ADC chains. | In-depth characterization, identification of conjugation sites, and analysis of complex mixtures. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible DAR values. Below are representative protocols for HIC and RP-HPLC, two of the most widely used chromatographic techniques for ADC analysis.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a robust method for separating ADC species based on the increased hydrophobicity conferred by the drug-linker. The hydrophilic nature of the PEG2 moiety in the this compound linker may reduce the overall hydrophobicity of the ADC species compared to linkers without PEG, potentially requiring optimization of the chromatographic conditions.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for monoclonal antibodies (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: 0-100% B (linear gradient)
-
25-30 min: 100% B
-
30-35 min: 100% A (re-equilibration)
-
-
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species (DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species by integrating the peak areas.
-
The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Reduced ADC Analysis
RP-HPLC is a powerful orthogonal technique to HIC, typically performed under denaturing conditions to separate the light and heavy chains of the ADC after reduction.
Protocol:
-
Sample Preparation (Reduction):
-
To 100 µg of ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks for the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-Drug, HC-Drug2, etc.).
-
Calculate the weighted average DAR based on the peak areas of the light and heavy chain species and their respective number of conjugated drugs. The formula for a typical IgG1 with cysteine conjugation is: Average DAR = (2 * Σ(% Peak Area of LC species * #Drugs on LC) + 2 * Σ(% Peak Area of HC species * #Drugs on HC)) / 100
-
Visualization of Analytical Workflows
To ensure a comprehensive characterization of an this compound ADC, a multi-faceted analytical approach is recommended. The following diagrams illustrate the logical workflow for DAR determination and the signaling pathway context of ADC action.
Caption: Workflow for DAR determination of an ADC.
References
- 1. enovatia.com [enovatia.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. books.rsc.org [books.rsc.org]
- 10. labinsights.nl [labinsights.nl]
- 11. precisepeg.com [precisepeg.com]
A Comparative Guide to Hydrophobic Interaction Chromatography (HIC) for the Analysis of Antibody-Drug Conjugates Utilizing NHPI-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography (HIC) for the analysis of Antibody-Drug Conjugates (ADCs) synthesized with the non-cleavable NHPI-PEG2-C2-NHS ester linker versus a traditional maleimide-based linker. This document outlines the underlying principles, presents comparative data, and offers detailed experimental protocols to assist in the characterization and quality control of ADCs.
Introduction to HIC for ADC Analysis
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique widely used in the characterization of biomolecules, including monoclonal antibodies (mAbs) and ADCs.[1][2] HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, preserving the native structure of the protein.[1][2] In the context of ADCs, HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and assessing the distribution of different drug-loaded species.[3][4] The addition of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity, leading to stronger retention on the HIC column.[4][5] Consequently, species with a higher DAR will elute later from the column.[3]
Comparison of ADCs: this compound vs. Maleimide-Based Linker
The choice of linker technology significantly impacts the physicochemical properties of an ADC, including its hydrophobicity, which is directly reflected in the HIC profile. Here, we compare an ADC prepared using the this compound, a non-cleavable linker containing a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, with an ADC synthesized using a more traditional and relatively more hydrophobic non-cleavable maleimide-based linker.[6][7]
The this compound is a non-cleavable linker that provides a stable connection between the antibody and the payload.[8] The integrated two-unit PEG spacer is designed to increase the hydrophilicity of the linker, which can in turn reduce the overall hydrophobicity of the ADC and potentially mitigate aggregation.[7][9] In contrast, conventional maleimide-based linkers, while providing a stable thioether bond, are generally more hydrophobic and can contribute to a greater increase in the ADC's surface hydrophobicity upon conjugation.
Quantitative Data Summary
The following table summarizes representative HIC data for two hypothetical ADCs, both constructed from the same monoclonal antibody and cytotoxic payload but differing in the linker used for conjugation. This data illustrates the expected differences in their HIC profiles.
| Parameter | ADC with this compound | ADC with Maleimide-Based Linker |
| Average DAR | 3.8 | 3.8 |
| Retention Time (DAR=0) | 5.2 min | 5.2 min |
| Retention Time (DAR=2) | 7.5 min | 8.1 min |
| Retention Time (DAR=4) | 9.8 min | 11.0 min |
| Retention Time (DAR=6) | 12.1 min | 13.9 min |
| Retention Time (DAR=8) | 14.4 min | 16.8 min |
| Peak Resolution (DAR 2-4) | Good | Excellent |
| % High Molecular Weight Species (Aggregates) | < 1% | ~2-3% |
Note: The retention times are illustrative and will vary depending on the specific experimental conditions, including the column, gradient, and flow rate. The key takeaway is the relative difference in retention times between the two types of ADCs. The ADC with the more hydrophilic this compound linker exhibits shorter retention times for the corresponding drug-loaded species compared to the ADC with the more hydrophobic maleimide-based linker.
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reproducible and accurate HIC data.
HIC Method for ADC Analysis
1. Materials and Reagents:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 2 M Ammonium Sulfate, 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0
-
ADC Sample (1-5 mg/mL in a suitable buffer)
-
HPLC or UPLC system with a UV detector
2. Sample Preparation:
-
Thaw the ADC sample on ice.
-
If necessary, dilute the sample to a concentration of 1 mg/mL using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10-20 µL
-
UV Detection: 280 nm
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-27 min: 100-0% B
-
27-35 min: 0% B (column re-equilibration)
-
4. Data Analysis:
-
Integrate the peaks corresponding to the different DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Visualizations
HIC Analysis Workflow
Caption: Workflow for the HIC analysis of ADCs.
Conceptual Comparison of ADC Hydrophobicity
References
- 1. biotechinformers.com [biotechinformers.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Evaluating Conjugation Efficiency: A Comparative Guide to NHPI-PEG2-C2-NHS Ester
For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs), the choice of linker and activation chemistry is paramount to achieving optimal efficacy and stability. This guide provides a comparative analysis of NHPI-PEG2-C2-NHS ester, a non-cleavable linker, against other common N-hydroxysuccinimide (NHS) esters used in bioconjugation. We will delve into the key performance characteristics, provide detailed experimental protocols for validating conjugation efficiency, and present quantitative data in a clear, comparative format.
Performance Characteristics of Amine-Reactive Esters
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, reacting with primary amines under mild conditions to form stable amide bonds[1][]. However, the landscape of NHS esters is diverse, with variations in the leaving group and spacer arms significantly influencing reaction outcomes[1].
Here, we present a qualitative comparison of key performance indicators between a standard NHS ester and the this compound, based on established chemical principles.
| Feature | Standard NHS Ester | This compound | Rationale |
| Reactivity | High | Potentially Higher | NHPI is a highly reactive leaving group, which may lead to faster reaction kinetics compared to standard NHS. |
| Hydrolytic Stability | Moderate | Potentially Lower | The high reactivity of the NHPI ester may also correlate with increased susceptibility to hydrolysis in aqueous buffers. TFP and PFP esters, for instance, are known to be less susceptible to spontaneous hydrolysis than NHS esters[3]. |
| Solubility | Variable | Enhanced | The hydrophilic PEG2 linker is expected to improve the aqueous solubility of the reagent and the resulting ADC. |
| Steric Hindrance | Lower | Higher | The PEG2-C2 spacer arm provides distance between the antibody and the drug, which can reduce steric hindrance and help preserve antibody binding affinity. |
| Resulting Conjugate Homogeneity | Heterogeneous | Heterogeneous | Like other amine-reactive esters that target lysine (B10760008) residues, conjugation is expected to result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). |
| Linker Stability | Stable Amide Bond | Stable Amide Bond | The resulting amide bond formed with primary amines is highly stable under physiological conditions[]. |
Validating Conjugation Efficiency: A Step-by-Step Approach
Accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for any ADC, as it directly impacts both safety and efficacy[4]. A variety of analytical techniques can be employed to assess conjugation efficiency. The choice of method will depend on the specific properties of the antibody and the conjugated payload.
Experimental Workflow for Conjugation and Analysis
The following diagram outlines a general workflow for antibody-drug conjugation using an amine-reactive ester like this compound, followed by the analytical steps to determine conjugation efficiency.
References
A Comparative Guide to Plasma Stability Assays for Non-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Non-cleavable linkers, which release the cytotoxic payload upon lysosomal degradation of the antibody, are generally designed for high plasma stability to minimize off-target toxicity.[1][2][3] This guide provides an objective comparison of the plasma stability of various non-cleavable ADC linkers, supported by experimental data, detailed methodologies for key stability assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Plasma Stability of Non-Cleavable Linkers
The selection of a non-cleavable linker chemistry has a profound impact on the ADC's pharmacokinetic profile and overall performance. While generally more stable than their cleavable counterparts, different non-cleavable linkers exhibit varying degrees of stability in plasma.[3] The following tables summarize quantitative data from comparative studies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparison of Maleimide-based vs. Next-Generation Non-Cleavable Linkers
| Linker Type | Linker Chemistry | Stability Metric (% Intact ADC or % Payload Release) | Species | Assay Conditions | Reference |
| Traditional Maleimide (B117702) | N-alkyl Maleimide | ~55% payload retention after 7 days | Mouse Plasma | Incubation at 37°C | [4] |
| Next-Gen Maleimide | N-phenyl Maleimide | >90% payload retention after 7 days | Mouse Plasma | Incubation at 37°C | [4] |
| Next-Gen Maleimide | Maleamic Methyl Ester | ~96.2% payload retention after 14 days | Albumin Solution (25 mg/mL) | Incubation at 37°C | [5] |
| Sulfone-based | Phenyloxadiazole Sulfone | Substantially improved stability over maleimide | Human Plasma | Not specified | [6] |
Table 2: Stability of Thioether (SMCC-based) Linkers
| Linker Type | Linker Chemistry | Stability Observation | Species | Assay Conditions | Reference |
| Thioether | SMCC-DM1 | Slightly faster clearance than a non-maleimide control, suggesting some payload loss. | In vivo (animal model not specified) | Pharmacokinetic study | [7] |
| Thioether | SMCC-DM1 | Some payload loss observed via thiol elimination. | Ex vivo | Not specified | [7] |
Experimental Protocols
Accurate assessment of ADC plasma stability is crucial for preclinical development. The following are detailed protocols for two common analytical methods.
LC-MS-Based Assay for ADC Stability and DAR Analysis
This method allows for the characterization and quantification of the intact ADC, providing a measure of the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.[1]
Materials:
-
Test ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Elution buffer (e.g., low-pH glycine)
-
Neutralization buffer (e.g., Tris-HCl)
-
Reducing agent (e.g., DTT)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using immunoaffinity beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the ADC from the beads using an appropriate elution buffer.
-
Neutralization: Neutralize the eluted ADC sample.
-
Reduction (Optional): For some analyses, the ADC may be reduced to separate heavy and light chains.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Data Analysis: Deconvolute the mass spectra to determine the distribution of different DAR species at each time point. Calculate the average DAR and plot it against time to determine the stability profile.
ELISA-Based Assay for Intact ADC Quantification
This immunoassay-based method quantifies the concentration of intact ADC in plasma samples.
Materials:
-
Test ADC
-
Human or mouse plasma
-
Antigen-coated microtiter plates
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., anti-payload antibody) conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C, collecting aliquots at various time points.
-
Plate Coating: Use pre-coated plates with the specific antigen for the ADC's antibody.
-
Blocking: Block the plates to prevent non-specific binding.[8]
-
Sample Addition: Add diluted plasma samples to the wells and incubate.[8]
-
Washing: Wash the plates to remove unbound components.[8]
-
Detection Antibody: Add the enzyme-conjugated anti-payload antibody and incubate.[8]
-
Washing: Wash the plates again to remove unbound detection antibody.[8]
-
Substrate Addition: Add the substrate and incubate to allow for color development.[9]
-
Stopping the Reaction: Add the stop solution to halt the reaction.[9]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of the ADC. Calculate the concentration of intact ADC in the plasma samples at each time point and plot the percentage of remaining ADC against time.
Visualizations
ADC Intracellular Trafficking and Payload Release
The following diagram illustrates the pathway of an ADC with a non-cleavable linker from cell surface binding to payload release in the lysosome.
Caption: Intracellular processing of a non-cleavable ADC.
Experimental Workflow for LC-MS Based Plasma Stability Assay
This diagram outlines the key steps in determining ADC stability using LC-MS.
Caption: Workflow for ADC plasma stability analysis by LC-MS.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mabtech.com [mabtech.com]
- 9. youtube.com [youtube.com]
A Head-to-Head Comparison: NHPI-PEG2-C2-NHS Ester vs. SMCC Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Non-Cleavable Linker for Antibody-Drug Conjugates.
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic profile. Among the non-cleavable linkers, the traditional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has been a mainstay. However, newer linkers incorporating polyethylene (B3416737) glycol (PEG) chains, such as the NHPI-PEG2-C2-NHS ester, are gaining prominence. This guide provides an objective comparison of these two linker technologies, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
Executive Summary
SMCC is a well-established, hydrophobic, non-cleavable linker that has been utilized in clinically approved ADCs like ado-trastuzumab emtansine (Kadcyla®)[1]. Its non-cleavable nature ensures high plasma stability, with drug release occurring only after lysosomal degradation of the antibody, minimizing off-target toxicity[1][2]. However, its hydrophobicity can lead to ADC aggregation, especially with hydrophobic payloads, limiting the achievable drug-to-antibody ratio (DAR). Furthermore, the maleimide (B117702) group in SMCC can be susceptible to a retro-Michael reaction, leading to premature drug release[3][4].
This compound represents a newer class of non-cleavable linkers that incorporate a hydrophilic PEG spacer[5][6]. This PEG moiety is designed to overcome the limitations of hydrophobic linkers like SMCC. The hydrophilic nature of the PEG chain can improve the solubility of the ADC, prevent aggregation, and potentially allow for higher DARs[5][7][8]. This can lead to improved pharmacokinetics, including a longer plasma half-life and enhanced tumor accumulation[8][9].
Data Presentation: A Quantitative Comparison
While direct head-to-head studies with this compound are limited in publicly available literature, we can infer its performance based on extensive data comparing hydrophilic PEGylated linkers with hydrophobic linkers like SMCC.
| Feature | This compound (Inferred from PEG Linker Data) | SMCC | References |
| Hydrophilicity | High | Low | [7][] |
| Potential for Aggregation | Low, especially with hydrophobic payloads | High, can lead to aggregation and faster clearance | [7][] |
| Achievable DAR | Higher DARs possible without compromising stability | Limited to lower DARs to avoid aggregation | [7][8] |
| Plasma Stability | High (non-cleavable) | High, but susceptible to retro-Michael reaction | [1][3][4] |
| In Vivo Half-Life | Potentially extended due to hydrophilicity and reduced clearance | Generally shorter half-life compared to PEGylated counterparts | [7][8][9] |
| Off-Target Toxicity | Potentially reduced due to improved pharmacokinetics | Risk of off-target toxicity from premature drug release via retro-Michael reaction | [3][7] |
| Immunogenicity | Generally low | Can potentially be immunogenic | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: General Two-Step Conjugation with SMCC Linker
This protocol describes the modification of an antibody with SMCC to introduce maleimide groups, followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC (dissolved in DMSO or DMF)
-
Thiol-containing payload (dissolved in a compatible organic solvent)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Thiol-free reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris, pH 8.0)
Procedure:
-
Antibody Modification:
-
Equilibrate the antibody to the amine-free reaction buffer.
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with thiol-free reaction buffer.
-
-
Payload Conjugation:
-
Add the thiol-containing payload to the maleimide-activated antibody. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15-30 minutes.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody aggregates.
-
Protocol 2: General Two-Step Conjugation with this compound
This protocol outlines a general procedure for conjugating an antibody with this compound, followed by coupling to a payload. As this linker has two reactive ends (NHS ester and another functional group on the payload side which is assumed to be compatible with the payload), a two-step process is typical.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound (dissolved in DMSO or DMF)
-
Payload with a compatible reactive group
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Desalting columns
-
Quenching solution (e.g., 1 M Tris or glycine, pH 8.0)
Procedure:
-
Antibody Modification:
-
Equilibrate the antibody to the amine-free reaction buffer.
-
Add a 5- to 20-fold molar excess of this compound to the antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Linker:
-
Remove unreacted linker using a desalting column equilibrated with a suitable buffer for the next conjugation step.
-
-
Payload Conjugation:
-
Add the payload to the linker-activated antibody. The reaction conditions (pH, temperature, time) will depend on the specific chemistry of the payload's reactive group.
-
-
Quenching:
-
Quench any unreacted linker by adding a suitable quenching reagent.
-
-
Purification:
-
Purify the ADC using SEC or HIC. Due to the hydrophilic nature of the PEG linker, the HIC elution profile is expected to be different from that of an SMCC-ADC[11].
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Here are two common methods for its determination.
A. UV/Vis Spectroscopy
This method is based on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima[12].
-
Measure the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab,280_) and the payload at its λ_max_ (ε_Drug,λ_max_) and at 280 nm (ε_Drug,280_).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the payload's λ_max_ (A_λ_max_).
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations:
-
C_Drug_ = A_λ_max_ / ε_Drug,λ_max_
-
A_Ab,280_ = A_280_ - (C_Drug_ * ε_Drug,280_)
-
C_Ab_ = A_Ab,280_ / ε_Ab,280_
-
-
Calculate the average DAR: DAR = C_Drug_ / C_Ab_
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules[12][13].
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Run a linear gradient from high to low salt concentration to elute the ADC species.
-
The different DAR species will elute as separate peaks, with higher DAR species eluting later. The average DAR can be calculated from the peak areas of the different species.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. proteochem.com [proteochem.com]
- 5. lcms.cz [lcms.cz]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the differential advantages of cleavable and non-cleavable linkers in Antibody-Drug Conjugates (ADCs).
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to inform rational ADC design.
Introduction to Linker Technology in ADCs
Linkers in ADCs are pivotal to their success, ensuring the cytotoxic payload remains securely attached to the antibody in circulation to minimize off-target toxicity, while enabling its efficient release at the tumor site.[1] The two primary categories of linkers, cleavable and non-cleavable, are distinguished by their mechanism of payload release.[2][3]
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as the presence of certain enzymes or a lower pH.[2][4] This allows for targeted release of the payload.
Non-cleavable linkers , in contrast, do not have a specific cleavage site and release the payload upon complete degradation of the antibody-linker construct within the lysosome of the target cell.[2][5]
Mechanism of Action
The fundamental difference between cleavable and non-cleavable linkers lies in how the cytotoxic payload is liberated.
Cleavable Linkers: These linkers exploit the unique biochemical environment of tumors for payload release.[6] There are three main mechanisms:
-
Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6][7]
-
pH-sensitive linkers: Linkers with acid-labile groups, such as hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[6]
-
Glutathione-sensitive linkers: These linkers incorporate disulfide bonds that are reduced in the cytoplasm where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[6]
Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[5][7] This process is dependent on the internalization of the ADC and its trafficking to the lysosome.[5]
Comparative Analysis: Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and a non-cleavable linker has profound implications for the ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions (enzymes, pH, reducing agents) in the tumor microenvironment or within the cell.[6][7] | Requires complete lysosomal degradation of the antibody.[5][7] |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers, with a risk of premature payload release.[3][8] | Higher plasma stability, minimizing off-target toxicity.[7][9] |
| Therapeutic Window | Potentially narrower due to the risk of off-target toxicity from premature payload release.[7] | Can offer a larger therapeutic window due to greater stability and tolerance.[7] |
| Bystander Effect | Can induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[6][10] | Generally limited or no bystander effect as the released payload is typically charged and less membrane-permeable.[9][11] |
| Efficacy | Can be highly effective, especially in heterogeneous tumors, due to the bystander effect.[10] | Can be very effective, particularly in hematological cancers or tumors with high antigen expression.[12] In some in vivo studies, non-cleavable ADCs have outperformed their cleavable counterparts.[9] |
| Toxicity | Higher potential for off-target toxicity if the linker is unstable in circulation.[3][8] | Lower risk of systemic toxicity due to higher stability.[6] However, specific toxicities, such as liver or ocular toxicity, have been observed with certain non-cleavable linker-payload combinations.[5] |
| Dependence on Target Biology | Less dependent on the rate of ADC internalization and lysosomal degradation.[8] | Highly dependent on efficient internalization and lysosomal processing of the ADC.[7][9] |
| Examples of Approved ADCs | Adcetris® (brentuximab vedotin), Polivy® (polatuximab vedotin), Padcev® (enfortumab vedotin)[12] | Kadcyla® (ado-trastuzumab emtansine), Blenrep® (belantamab mafodotin)[7] |
Experimental Data Summary
The following table summarizes key performance indicators for ADCs with cleavable and non-cleavable linkers based on representative preclinical studies.
| Parameter | Cleavable Linker ADC (e.g., vc-MMAE) | Non-Cleavable Linker ADC (e.g., mc-MMAF) | Reference Study |
| In Vitro Cytotoxicity (IC50) | Potent activity against antigen-positive cells. | Similar potent activity against antigen-positive cells. | [5] |
| Plasma Half-Life | Variable, dependent on linker stability. | Generally longer half-life due to higher stability. | [2] |
| Tumor Growth Inhibition (in vivo) | Significant tumor regression, potentially enhanced by the bystander effect. | Significant tumor regression in models with high, homogenous antigen expression. | [10] |
| Maximum Tolerated Dose (MTD) | May be lower due to potential for off-target toxicity. | Often higher, indicating better tolerability. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vivo Stability Assessment by ELISA
This method is used to measure the concentration of the intact ADC in plasma samples over time.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
ELISA:
-
Coat ELISA plates with an anti-human IgG antibody.
-
Add plasma samples to the wells.
-
Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload.
-
Add a substrate that produces a detectable signal.
-
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC. A standard curve is used for quantification.[13]
Quantification of Free Payload by LC-MS/MS
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system for separation and quantification of the free payload.[13]
Visualizing the Mechanisms
Cleavable Linker Mechanism of Action
Caption: Mechanism of a cleavable linker ADC.
Non-Cleavable Linker Mechanism of Action
Caption: Mechanism of a non-cleavable linker ADC.
General Experimental Workflow for ADC Comparison
Caption: Workflow for comparing ADCs.
Conclusion
The decision between a cleavable and a non-cleavable linker is a critical juncture in ADC development, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, enhanced by a bystander effect that is particularly beneficial for treating heterogeneous tumors.[10] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[3][8]
Non-cleavable linkers offer greater plasma stability, which can translate to a wider therapeutic window and a more favorable safety profile.[7][9] The absence of a bystander effect makes them well-suited for targeting homogenous tumors with high antigen expression.[10]
Ultimately, the optimal linker strategy is not universal but is contingent upon the specific characteristics of the target antigen, the tumor microenvironment, the nature of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough in vitro and in vivo comparative evaluation is essential to guide the selection of the most appropriate linker for a clinically successful ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. biotechinformers.com [biotechinformers.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetics of PEGylated Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) performance of PEGylated antibodies against non-PEGylated antibodies and other emerging half-life extension technologies. Supported by experimental data, this document aims to inform researchers and drug developers in their selection of antibody engineering strategies.
Executive Summary
Modification of therapeutic antibodies is a critical strategy to enhance their clinical efficacy, primarily by extending their circulating half-life. Polyethylene glycol (PEG) conjugation, or PEGylation, has been a widely adopted method to achieve this. This guide delves into the pharmacokinetic advantages of PEGylation, presenting a comparative analysis with a conventional monoclonal antibody. Furthermore, it explores alternative technologies such as PASylation and HESylation, offering a comprehensive overview for strategic decision-making in antibody drug development. The guide also addresses the potential for immunogenicity associated with PEGylated antibodies and provides detailed experimental protocols for assessing key pharmacokinetic parameters.
Comparative Pharmacokinetics: PEGylated vs. Non-PEGylated Antibodies
The primary advantage of PEGylating an antibody is the significant improvement in its pharmacokinetic profile. By increasing the hydrodynamic size of the antibody, PEGylation reduces the rate of renal clearance, thereby extending its half-life in circulation. This allows for less frequent dosing, which can improve patient compliance and convenience.
A pertinent clinical comparison can be drawn between certolizumab pegol, a PEGylated Fab' fragment, and adalimumab, a full monoclonal antibody. While not a direct head-to-head pharmacokinetic study, data from various clinical trials provide a strong basis for comparison.
| Pharmacokinetic Parameter | Certolizumab Pegol (PEGylated Fab') | Adalimumab (Non-PEGylated IgG1) | Reference(s) |
| Half-life (t½) | ~14 days | ~17.3 - 21 days | [1][2] |
| Apparent Clearance (CL/F) | ~0.527 L/day | ~0.32 - 0.48 L/day | [2][3] |
| Apparent Volume of Distribution (Vd/F) | ~8.33 L | ~10.8 - 12 L | [2][3] |
Note: These values are derived from different studies and patient populations and should be interpreted as indicative rather than a direct comparison.
Alternatives to PEGylation
While PEGylation is a well-established technology, concerns about the potential for PEG to accumulate in tissues and the rare but possible induction of anti-PEG antibodies have driven the development of alternative half-life extension strategies.[4][5]
PASylation
PASylation involves the genetic fusion of a therapeutic protein with a polypeptide sequence rich in proline, alanine, and serine. This creates a hydrophilic, random coil structure that increases the hydrodynamic radius of the protein, similar to PEGylation.
| Feature | PEGylation | PASylation | Reference(s) | | :--- | :--- | :--- | | Composition | Synthetic polymer (polyethylene glycol) | Biological polymer (Proline, Alanine, Serine) |[6] | | Biodegradability | Non-biodegradable | Biodegradable |[6] | | Immunogenicity | Potential for anti-PEG antibodies | Generally considered non-immunogenic |[6] | | Production | Chemical conjugation | Recombinant fusion protein production |[6] |
A study comparing a PASylated Fab fragment to a PEGylated Fab fragment demonstrated that PASylation can achieve a comparable or even greater increase in hydrodynamic volume and a significant extension of plasma half-life.[6]
HESylation
HESylation is the covalent attachment of hydroxyethyl (B10761427) starch (HES), a biodegradable polymer, to a therapeutic protein. It offers an alternative to PEGylation with the advantage of being biodegradable.
A head-to-head comparison of HESylated versus PEGylated anakinra (an IL-1 receptor antagonist) showed that HESylation resulted in a lower viscosity at high concentrations and superior stability upon storage, while still significantly extending the protein's half-life.[7]
Key Experimental Protocols for Pharmacokinetic Assessment
Accurate assessment of antibody pharmacokinetics is crucial for successful drug development. The following are detailed protocols for key in vitro and in vivo assays.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a modified antibody in a murine model.[8][9]
Objective: To determine the serum concentration-time profile and key pharmacokinetic parameters (half-life, clearance, volume of distribution) of a test antibody.
Materials:
-
Test antibody
-
Control antibody (e.g., non-modified parental antibody)
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Sterile saline or PBS for injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Dosing: Administer a single intravenous (IV) or intraperitoneal (IP) injection of the test and control antibodies to separate groups of mice at a predetermined dose (e.g., 5-10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at multiple time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 168 hours). Anesthesia is required for retro-orbital sampling.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of the antibody in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate pharmacokinetic parameters using non-compartmental analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Quantification
This sandwich ELISA protocol is a standard method for quantifying antibody concentrations in serum or plasma samples.[6][10][11][12][13]
Objective: To accurately measure the concentration of the test antibody in biological samples.
Materials:
-
96-well microtiter plates
-
Capture antibody (specific for the test antibody)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test antibody standard of known concentration
-
Plasma samples from the in vivo study
-
Detection antibody (specific for the test antibody, conjugated to an enzyme like HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add serial dilutions of the antibody standard and the diluted plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the antibody in the unknown samples.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is used to assess the presence of aggregates in the antibody formulation, which can impact both efficacy and immunogenicity.[14][15][16][17]
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the antibody.
Materials:
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Size exclusion chromatography column suitable for antibody analysis
-
Mobile phase (e.g., phosphate-buffered saline)
-
Antibody sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the antibody sample onto the column.
-
Chromatographic Separation: The mobile phase carries the sample through the column. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.
FcRn Binding Assay
The interaction with the neonatal Fc receptor (FcRn) is a key determinant of an antibody's long half-life. This assay evaluates the binding of the modified antibody to FcRn.[18][19][20]
Objective: To assess the binding affinity of the test antibody to FcRn at different pH conditions.
Materials:
-
Recombinant human FcRn
-
Test antibody
-
Control antibody with known FcRn binding characteristics
-
Binding buffer (pH 6.0 and pH 7.4)
-
Assay platform (e.g., Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or ELISA-based format)
Procedure (ELISA-based example):
-
Coating: Coat a 96-well plate with recombinant human FcRn overnight at 4°C.
-
Washing and Blocking: Wash and block the plate as described in the ELISA protocol.
-
Antibody Binding (pH 6.0): Add serial dilutions of the test and control antibodies in binding buffer at pH 6.0 to the wells. Incubate for 1-2 hours at room temperature. This mimics the acidic environment of the endosome where binding occurs.
-
Washing: Wash the plate with binding buffer at pH 6.0.
-
Detection: Add an HRP-conjugated anti-human IgG antibody and proceed with the detection steps as in a standard ELISA.
-
Dissociation (pH 7.4): In a parallel experiment, after the binding step at pH 6.0, wash the wells with binding buffer at pH 7.4. This mimics the neutral pH of the bloodstream where the antibody should dissociate from FcRn.
-
Detection: Perform the detection steps as above.
-
Analysis: Compare the binding signals at pH 6.0 and the dissociation at pH 7.4 between the test and control antibodies to assess the impact of the modification on FcRn interaction.
Visualizing Key Pathways and Workflows
Understanding the underlying biological and experimental processes is facilitated by visual representations.
Caption: Workflow for assessing antibody pharmacokinetics.
Caption: FcRn-mediated antibody recycling pathway.
Caption: Overview of the complement activation pathways.
Conclusion
PEGylation remains a highly effective and clinically validated strategy for extending the half-life of antibody therapeutics. However, the field of protein engineering is continually evolving, with alternatives like PASylation and HESylation showing considerable promise. The choice of a half-life extension technology will depend on a multitude of factors, including the specific therapeutic antibody, its intended clinical application, and manufacturing considerations. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers and developers navigating these critical decisions in the pursuit of more effective and patient-friendly antibody-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Complement system - Wikipedia [en.wikipedia.org]
- 4. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization [mdpi.com]
- 6. ELISA Protocol [protocols.io]
- 7. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Pharmacology and Pharmacokinetics of a Human Engineered™ Monoclonal Antibody to Epithelial Cell Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genfollower.com [genfollower.com]
- 11. ELISA Protocol | Rockland [rockland.com]
- 12. assaygenie.com [assaygenie.com]
- 13. mabtech.com [mabtech.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. biomanufacturing.org [biomanufacturing.org]
- 16. lcms.cz [lcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Unraveling the Interaction between FcRn and Albumin: Opportunities for Design of Albumin-Based Therapeutics [frontiersin.org]
Evaluating the Bystander Effect of Non-Cleavable Linker Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-expressing (Ag+) target cells but also neighboring antigen-negative (Ag-) cells, is a critical attribute for therapeutic efficacy, especially in the context of heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect of non-cleavable linker ADCs with their cleavable counterparts, supported by experimental data and detailed methodologies.
Executive Summary
Non-cleavable linkers, in contrast to cleavable linkers, are designed for enhanced stability in circulation. The payload release from non-cleavable ADCs is contingent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This process typically results in the release of a payload-linker-amino acid complex that is often charged and membrane-impermeable, thereby limiting its ability to diffuse to and kill neighboring antigen-negative cells. This inherently restricts the bystander effect of most non-cleavable linker ADCs.
This guide will delve into the mechanistic differences between non-cleavable and cleavable linker ADCs, present comparative data on their bystander effects, and provide detailed protocols for the key in vitro assays used to evaluate this phenomenon.
Mechanism of Action: Non-Cleavable vs. Cleavable Linker ADCs
The fundamental difference in the bystander effect between non-cleavable and cleavable linker ADCs stems from their distinct payload release mechanisms.
Non-Cleavable Linker ADCs:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Antibody Degradation: Lysosomal proteases degrade the antibody component of the ADC.
-
Payload Release: A payload-linker-amino acid catabolite is released into the cytoplasm of the target cell.
-
Limited Diffusion: This catabolite is often charged and has low membrane permeability, preventing it from efficiently diffusing out of the target cell to affect neighboring cells.[1][2]
Cleavable Linker ADCs:
-
Binding and Internalization: Similar to non-cleavable ADCs, the process begins with antigen binding and internalization.
-
Linker Cleavage: The linker is designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes like cathepsins.[3]
-
Payload Release: The original, potent, and often membrane-permeable payload is released.
-
Bystander Killing: The released payload can diffuse out of the target cell and kill adjacent antigen-negative cancer cells.[3]
Comparative Analysis of Bystander Effect
The most direct way to evaluate the bystander effect is through in vitro co-culture assays where antigen-positive and antigen-negative cells are grown together and treated with an ADC. A classic example for comparison involves Trastuzumab emtansine (T-DM1), an ADC with a non-cleavable linker, and Trastuzumab deruxtecan (B607063) (DS-8201a or Enhertu), which utilizes a cleavable linker.
Quantitative Data Summary
| ADC | Linker Type | Payload | Bystander Effect Potential | Supporting Observations |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (SMCC) | DM1 | Low to negligible | The released payload, Lys-SMCC-DM1, is charged and has low membrane permeability.[1][2] In co-culture assays, T-DM1 shows minimal to no killing of HER2-negative cells in the presence of HER2-positive cells.[4][5] |
| Trastuzumab deruxtecan (DS-8201a) | Cleavable (GGFG peptide) | DXd (a topoisomerase I inhibitor) | High | The released payload, DXd, is highly membrane-permeable.[6] DS-8201a demonstrates significant killing of HER2-negative cells when co-cultured with HER2-positive cells.[4][5] |
In Vitro Co-Culture Assay: T-DM1 vs. DS-8201a
| Cell Lines | Treatment | Concentration | Outcome on HER2-negative cells | Reference |
| SK-BR-3 (HER2-positive) & MCF7 (HER2-negative) | T-DM1 | Various dilutions | No significant effect on MCF7 viability. | [4][5] |
| SK-BR-3 (HER2-positive) & MCF7 (HER2-negative) | DS-8201a | Various dilutions | Significant reduction in MCF7 viability, indicating a strong bystander effect. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs.
Protocol 1: Co-culture Bystander Effect Assay
This assay directly measures the effect of an ADC on antigen-negative cells when cultured together with antigen-positive cells.
1. Cell Lines and Labeling:
-
Antigen-positive (Ag+) cell line: A cancer cell line expressing the target antigen (e.g., HER2-positive SK-BR-3 or NCI-N87 cells).
-
Antigen-negative (Ag-) cell line: A cancer cell line that does not express the target antigen but is sensitive to the ADC's payload (e.g., HER2-negative MCF7 cells). To distinguish between the two cell lines, the Ag- cell line is typically engineered to express a fluorescent protein (e.g., Green Fluorescent Protein, GFP).
2. Co-culture Setup:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). A typical total cell density is 5,000-10,000 cells per well.
-
As controls, seed each cell line in monoculture.
-
Allow cells to adhere overnight in a cell culture incubator (37°C, 5% CO2).
3. ADC Treatment:
-
Prepare serial dilutions of the test ADCs (e.g., T-DM1 and DS-8201a) and a relevant isotype control ADC in the appropriate cell culture medium.
-
Treat the co-cultures and monocultures with the ADCs. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having a minimal direct effect on the Ag- monoculture.
-
Include a vehicle-treated control group.
4. Incubation and Analysis:
-
Incubate the plates for a period of 72 to 96 hours.
-
Assess the viability of the Ag- (GFP-positive) cells using a high-content imaging system or flow cytometer to quantify the percentage of viable fluorescent cells. Alternatively, if using unlabeled Ag- cells, total cell viability can be measured using assays like MTT or CellTiter-Glo®, with the understanding that the effect on Ag- cells is inferred from the overall reduction in viability in the co-culture compared to the sum of the effects on the individual monocultures.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a secreted, stable cytotoxic agent released from the target cells.
1. Preparation of Conditioned Medium:
-
Seed the Ag+ cells (e.g., SK-BR-3) in a culture flask or multi-well plate and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of the ADC for 48-72 hours. Include a vehicle-treated control.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize it.
2. Treatment of Bystander Cells:
-
Seed the Ag- cells (e.g., MCF7) in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium (or control medium from vehicle-treated cells).
-
Incubate for 48-72 hours.
3. Data Analysis:
-
Assess the viability of the Ag- cells using a standard viability assay (e.g., MTT, CellTiter-Glo®).
-
Compare the viability of bystander cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated Ag+ cells. A significant reduction in viability suggests that a stable, secreted factor is responsible for the bystander effect.
Visualizing the Mechanisms
Diagram of a Non-Cleavable Linker ADC Mechanism of Action
Caption: Mechanism of a non-cleavable linker ADC.
Experimental Workflow for Evaluating Bystander Effect
Caption: Workflow for in vitro bystander effect assays.
Conclusion
The choice of linker technology is a critical determinant of an ADC's mechanism of action and overall therapeutic potential. While non-cleavable linkers offer the advantage of increased stability in circulation, this often comes at the cost of a diminished bystander effect. The resulting payload-linker catabolite is typically unable to permeate the membranes of neighboring cells, limiting the ADC's efficacy to antigen-expressing cells. In contrast, cleavable linker ADCs are designed to release membrane-permeable payloads that can elicit a potent bystander killing effect, which is particularly advantageous for treating heterogeneous tumors. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of the bystander effect of different ADC constructs, enabling researchers to make informed decisions in the design and development of next-generation cancer therapeutics.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab deruxtecan (DS-8201a), a HER2-Targeting Antibody–Drug Conjugate with Topoisomerase I Inhibitor Payload, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody-Drug Conjugate (ADC) Characterization: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the comprehensive characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of essential analytical techniques, complete with experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate characterization strategies.
The intricate nature of ADCs, which combine a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker, presents unique analytical challenges. A multi-faceted approach employing orthogonal methods is crucial for a thorough understanding of an ADC's critical quality attributes (CQAs), including the drug-to-antibody ratio (DAR), the distribution of drug-linked species, aggregation, charge heterogeneity, and biological potency.
Comparative Analysis of Key Analytical Techniques
The selection of analytical techniques for ADC characterization is dependent on the specific information required. The following tables summarize and compare the most widely used methods for determining key CQAs.
Drug-to-Antibody Ratio (DAR) and Drug Distribution
The average DAR and the distribution of different drug-loaded species are critical parameters that directly impact the potency and therapeutic window of an ADC.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a cytotoxic drug increases the hydrophobicity of the antibody. | Average DAR, distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.), and percentage of unconjugated antibody. | Robust and widely used for cysteine-linked ADCs, provides information on the distribution of drug species. | May not be suitable for lysine-linked ADCs due to their high heterogeneity, potential for low resolution between high DAR species.[1] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Average DAR, analysis of ADC fragments (light and heavy chains) after reduction. | High resolution, compatible with mass spectrometry. | Denaturing conditions can alter the native structure of the ADC.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of intact ADC and its subunits, average DAR, identification of conjugation sites. | High accuracy and sensitivity, provides detailed structural information. | Can be complex to implement and interpret, potential for ion suppression effects.[3] |
| UV/Vis Spectroscopy | Measures the absorbance of light by the protein and the drug at specific wavelengths. | Average DAR. | Simple, rapid, and requires minimal sample preparation. | Provides only an average DAR and no information on distribution, requires that the drug and antibody have distinct absorbance maxima.[4] |
Experimental Data Example: Comparison of DAR Values for a Cysteine-Linked ADC
| Analytical Technique | Average DAR | Reference |
| HIC-UV/Vis | 3.6 | [5] |
| RPLC-MS (QToF) | 3.5 | [5] |
| RPLC-MS (Orbitrap) | 3.5 | [5] |
| MALDI-TOF-MS | 3.7 | [5] |
This table presents a unique experimental comparison of four techniques for the analysis of a cysteine-linked ADC, demonstrating comparable determined DAR values across the different methods.[5]
Aggregation and Size Variants
Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies high molecular weight species (aggregates) and low molecular weight species (fragments). | Standard method for aggregate analysis, non-denaturing conditions. | Potential for non-specific interactions between the ADC and the column matrix. |
Charge Heterogeneity
Charge variants can arise from post-translational modifications of the antibody or from the conjugation process itself.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient. | Profile of charge variants, assessment of the impact of conjugation on the antibody's charge profile. | High resolution and reproducibility. | May require method development for optimal separation. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Separation and quantification of charge variants. | Well-established technique. | Can be sensitive to buffer conditions. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for key ADC characterization experiments.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the average DAR and drug load distribution of a cysteine-linked ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Calculate the average DAR by determining the weighted average of the peak areas for each species.
Intact Mass Analysis by Mass Spectrometry
Objective: To determine the precise molecular weight of the intact ADC and calculate the average DAR.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase or size-exclusion chromatography column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
ADC sample
Procedure:
-
Desalt the ADC sample if necessary.
-
Inject the sample into the LC-MS system.
-
Separate the ADC from impurities using a suitable chromatographic method.
-
Acquire mass spectra of the intact ADC under denaturing or native conditions.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species.
In Vitro Cytotoxicity Assay
Objective: To assess the biological potency of the ADC by measuring its ability to kill target cancer cells.
Materials:
-
Target cancer cell line (expressing the target antigen)
-
Control cell line (not expressing the target antigen)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC sample and unconjugated antibody control
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody control.
-
Treat the cells with the different concentrations of the ADC and controls.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value for the ADC.
Visualizing ADC Characterization Workflows and Mechanisms
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a general ADC characterization workflow and the mechanism of action of a specific ADC.
General ADC Characterization Workflow
This workflow outlines the key stages and analytical techniques involved in the comprehensive characterization of an ADC.
A general workflow for the characterization of Antibody-Drug Conjugates.
Mechanism of Action: Trastuzumab Emtansine (T-DM1)
This diagram illustrates the signaling pathway and mechanism of action for the HER2-targeting ADC, Trastuzumab emtansine (T-DM1).[5][6][7][8][9]
The mechanism of action of Trastuzumab emtansine (T-DM1).
By employing a combination of these analytical techniques and adhering to detailed experimental protocols, researchers can gain a comprehensive understanding of their ADC candidates, ensuring the development of safe and effective targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of NHPI-PEG2-C2-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the operational and disposal plans of NHPI-PEG2-C2-NHS ester, this guide offers procedural, step-by-step instructions to directly address operational questions and establish trust as a preferred source for laboratory safety and chemical handling.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation[2].
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].
Step-by-Step Disposal Procedure
The proper disposal method for this compound depends on its form: unreacted solid, solutions, or contaminated labware. All waste generated from its use should be treated as chemical waste and segregated from regular trash[2].
1. Waste Segregation and Collection:
-
Utilize a designated, clearly labeled, and sealed hazardous waste container[2][3].
-
The container material must be compatible with the chemical and any solvents used (e.g., high-density polyethylene (B3416737) for solutions in DMSO or DMF)[2].
2. Managing Different Waste Streams:
-
A. Unused or Expired Solid this compound:
-
Do Not Dispose in Regular Trash: Solid powder should never be discarded in regular laboratory or office trash[2].
-
Collection: The original vial containing the unused or expired product should be placed directly into the designated chemical waste container[2].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[2][3].
-
-
B. Concentrated Solutions (e.g., in DMSO, DMF):
-
C. Dilute Aqueous Solutions:
-
Hydrolysis Pre-treatment: NHS esters are susceptible to hydrolysis. To deactivate the reactive NHS ester, the pH of the dilute aqueous solution can be raised to >8.5 and stirred for several hours to ensure complete hydrolysis.
-
Institutional Policy Verification: While some institutions may permit the drain disposal of very dilute, non-mutagenic compounds after neutralization or deactivation, this must be confirmed with your institution's EHS department[2][6][7].
-
Collection for Disposal: If drain disposal is not permitted, transfer the hydrolyzed solution to your designated aqueous hazardous waste container[2].
-
-
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, vials):
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container[2].
-
Empty Containers: Empty containers must be managed according to institutional and regulatory guidelines. Some regulations require triple rinsing of containers that held certain hazardous chemicals[5][8]. The rinsate should be collected as hazardous waste. After proper cleaning, deface the original label and dispose of the container as instructed by your EHS department[5][6].
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste streams.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the principles of chemical waste management follow regulatory thresholds. It is important to consult your local and institutional regulations regarding the quantity limits for hazardous waste accumulation in satellite accumulation areas[9].
| Waste Type | Recommended Container | Disposal Method | Key Consideration |
| Solid Powder | Labeled, sealed, chemically compatible container | Collection for licensed hazardous waste disposal | Do not dispose in regular trash |
| Concentrated Solutions | Labeled, sealed, chemically compatible container | Collection for licensed hazardous waste disposal | Do not dispose down the drain |
| Dilute Aqueous Solutions | Labeled, sealed, chemically compatible container | Hydrolysis pre-treatment, then collection for disposal or drain disposal if permitted by EHS | Verify institutional policy for drain disposal |
| Contaminated Labware | Labeled, sealed solid waste container | Collection for licensed hazardous waste disposal | Segregate from non-hazardous solid waste |
Experimental Protocols
Protocol for Hydrolysis of Dilute Aqueous Solutions of this compound:
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
pH Adjustment: To your dilute aqueous solution containing the this compound, add a suitable base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to a stable reading of >8.5.
-
Incubation: Stir the solution at room temperature for a minimum of 4 hours (or overnight) to ensure complete hydrolysis of the NHS ester.
-
Neutralization: If required by your institution for aqueous waste collection, neutralize the solution by adding a suitable acid (e.g., 1 M HCl) dropwise until the pH is between 6.0 and 8.0.
-
Disposal: Transfer the treated solution to the designated aqueous hazardous waste container or dispose of it down the drain, but only if explicitly permitted by your institution's EHS guidelines.
Logical Relationships Diagram
Caption: Logical steps for compliant chemical waste disposal.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management plan and EHS department for guidance[10].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. nyu.edu [nyu.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Guide to Handling NHPI-PEG2-C2-NHS Ester
For researchers and scientists in the fast-paced field of drug development, ensuring laboratory safety is paramount. When working with reactive chemical compounds like NHPI-PEG2-C2-NHS ester, a non-cleavable 2-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs), understanding the necessary personal protective equipment (PPE) and handling protocols is the first line of defense against potential hazards.[1][2] This guide provides essential, immediate safety and logistical information to build a foundation of trust and confidence in your laboratory practices.
Personal Protective Equipment (PPE): A Tabulated Overview
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Performing reactions and purifications | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
| Waste disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required for sealed waste containers |
Note: Always consult your institution's specific safety protocols and the supplier's handling instructions.
Experimental Workflow for Safe Handling and Disposal
To ensure a safe laboratory environment, a systematic approach to handling and disposal is crucial. The following workflow diagram illustrates the key steps for managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
Operational and Disposal Plans
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. Many suppliers recommend refrigeration for long-term storage.[5]
Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Spill Management: In the event of a spill, evacuate the area and prevent further spread. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and reaction mixtures in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste collection and disposal procedures.[6] By adhering to these safety protocols, researchers can confidently and safely advance their work in drug development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
